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  • Product: 3-Bromo-2-iodobenzotrifluoride
  • CAS: 85977-23-7

Core Science & Biosynthesis

Foundational

3-Bromo-2-iodobenzotrifluoride CAS number and chemical properties

An In-depth Technical Guide to 3-Bromo-2-iodobenzotrifluoride: Synthesis, Properties, and Applications for Advanced Research This guide provides a comprehensive technical overview of 3-Bromo-2-iodobenzotrifluoride, a hal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-2-iodobenzotrifluoride: Synthesis, Properties, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 3-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document will delve into its predicted properties, logical synthetic routes, and potential applications based on the well-established chemistry of related compounds.

Compound Identification and CAS Number

A definitive CAS number for 3-Bromo-2-iodobenzotrifluoride is not readily found in major chemical databases. This suggests that it is a novel or less-common research chemical. For reference, several structurally related isomers are commercially available and well-documented:

Compound NameCAS Number
3-Bromobenzotrifluoride401-78-5[1]
3-Bromo-4-iodobenzotrifluoride481075-58-5[2]
5-Bromo-3-chloro-2-iodobenzotrifluoride1027512-67-9[3]
3,5-Dibromo-2-iodobenzotrifluoride1027512-22-6[4]
3-Bromo-2-fluorobenzotrifluoride144584-67-8[5]

The absence of a specific CAS number highlights an opportunity for novel research and development with this particular substitution pattern.

Chemical and Physical Properties

The exact physical properties of 3-Bromo-2-iodobenzotrifluoride have not been experimentally determined and reported in the literature. However, we can predict its properties based on those of its structural analogs.

Table 1: Predicted and Analogous Chemical Properties

PropertyPredicted/Analogous ValueSource/Basis
Molecular Formula C₇H₃BrF₃I-
Molecular Weight 350.90 g/mol Calculated
Appearance Likely a colorless to light yellow liquid or low-melting solidAnalogy with related compounds[6][7]
Boiling Point > 200 °C at 760 mmHgExtrapolated from analogs like 3-bromo-4-iodobenzotrifluoride (262 °C)[7] and 3-bromobenzotrifluoride (151.5 °C)[1]
Density ~1.9 - 2.2 g/mLBased on analogs like 3-bromo-4-iodobenzotrifluoride (2.2 g/cm³)[7]
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane)General property of similar halogenated aromatics
LogP ~4.1Based on 4-Bromo-3-iodobenzotrifluoride[7]

Synthesis and Reactivity

The synthesis of 3-Bromo-2-iodobenzotrifluoride can be logically approached through established organometallic methodologies. A plausible route involves the directed ortho-metalation of 3-bromobenzotrifluoride.

Proposed Synthetic Protocol:

Step 1: Directed ortho-Lithiation of 3-Bromobenzotrifluoride

This reaction utilizes a strong lithium amide base to deprotonate the position ortho to the bromine atom, which is the most acidic proton due to the inductive effects of the bromine and trifluoromethyl groups.

  • Methodology:

    • To a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

    • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Iodination

The generated aryllithium species is then quenched with an electrophilic iodine source.

  • Methodology:

    • To the solution from Step 1, add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 3-Bromo-2-iodobenzotrifluoride start 3-Bromobenzotrifluoride intermediate Lithium Diisopropylamide (LDA) Anhydrous THF, -78 °C start->intermediate Directed ortho-Metalation lithiated Lithiated Intermediate intermediate->lithiated iodine Iodine (I₂) Anhydrous THF, -78 °C lithiated->iodine Electrophilic Quench product 3-Bromo-2-iodobenzotrifluoride iodine->product

Caption: Proposed synthetic workflow for 3-Bromo-2-iodobenzotrifluoride.

Reactivity and Use in Cross-Coupling Reactions:

The presence of two different halogen atoms at ortho positions offers a versatile handle for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at the 2-position, followed by a subsequent reaction at the 3-position.

Reactivity of 3-Bromo-2-iodobenzotrifluoride reactant 3-Bromo-2-iodobenzotrifluoride suzuki1 Suzuki Coupling (Boronic Acid/Ester) Pd Catalyst reactant->suzuki1 Selective reaction at C-I bond intermediate1 3-Bromo-2-arylbenzotrifluoride suzuki1->intermediate1 suzuki2 Suzuki Coupling (Boronic Acid/Ester) Pd Catalyst intermediate1->suzuki2 Reaction at C-Br bond product 3-Aryl'-2-arylbenzotrifluoride suzuki2->product

Caption: Sequential Suzuki coupling reactions enabled by differential reactivity.

Applications in Drug Discovery and Materials Science

Halogenated organic molecules are of paramount importance in the development of pharmaceuticals and advanced materials.[5][8]

Role of the Trifluoromethyl Group:

The -CF₃ group is a common feature in many modern drugs. Its strong electron-withdrawing nature and lipophilicity offer several advantages:[5]

  • Metabolic Stability: The C-F bonds are very strong, making the -CF₃ group resistant to metabolic degradation, which can improve the half-life of a drug.

  • Increased Lipophilicity: This can enhance the ability of a molecule to cross cell membranes and improve bioavailability.

  • Binding Interactions: The -CF₃ group can participate in favorable interactions with protein binding pockets.

The Significance of Halogen Atoms:

Bromine and iodine atoms are not merely passive substituents. They can actively participate in "halogen bonding," a non-covalent interaction between the electrophilic region on the halogen atom and a Lewis base.[9][10] This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity for protein targets.[10]

The strategic placement of bromo and iodo groups on a benzotrifluoride scaffold, as in 3-Bromo-2-iodobenzotrifluoride, provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and to construct novel molecular architectures.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-2-iodobenzotrifluoride is not available, the following precautions, based on analogous compounds like 3-bromobenzotrifluoride and other halogenated aromatics, are strongly recommended.[1][11][12][13]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[12]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11][12]

    • H335: May cause respiratory irritation.[11]

    • Harmful if swallowed or inhaled.[14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

      • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.[13][14]

      • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

    • Handling: Keep away from heat, sparks, and open flames.[1][12] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[13]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][13]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[11]

    • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[12][13]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

  • Chemsrc. 3-Bromobenzotrifluoride | CAS#:401-78-5. [Link]

  • PubChem. 1-Bromo-3-fluoro-2-iodobenzene. [Link]

  • Cheméo. Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). [Link]

  • PubChem. 3-Bromo-2-iodobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-fluorobenzotrifluoride: A Versatile Reagent in Modern Organic Synthesis. [Link]

  • Lu, Y., et al. Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. 2012, 7(5), 375-383. [Link]

  • Google Patents.
  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]

  • ResearchGate. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubChemLite. 3-bromo-2,4-difluorobenzotrifluoride (C7H2BrF5). [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 1-Bromo-2-iodo-3-(trifluoromethyl)benzene

[1][2] Executive Summary & Structural Analysis[1][2] The molecule 1-bromo-2-iodo-3-(trifluoromethyl)benzene represents a highly specialized "vicinal triad" scaffold in organometallic chemistry.[1][2] Unlike its more comm...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Structural Analysis[1][2]

The molecule 1-bromo-2-iodo-3-(trifluoromethyl)benzene represents a highly specialized "vicinal triad" scaffold in organometallic chemistry.[1][2] Unlike its more common isomers, this specific congener features an iodine atom sterically "sandwiched" between a bromine atom and a trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) group.[1]

This 1,2,3-substitution pattern creates a unique "Buttressing Effect" , where the central iodine atom is subjected to extreme steric compression.[1][2] For drug developers, this molecule is not merely a building block but a programmable platform: the electronic activation of the C-I bond allows for site-selective cross-coupling, while the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 group imparts metabolic stability and lipophilicity essential for ADME optimization.[1]
Physicochemical Profile[2][3][4][5][6][7]
PropertyValueTechnical Note
IUPAC Name 1-bromo-2-iodo-3-(trifluoromethyl)benzeneDefines connectivity: Br(1)-I(2)-CF3(3).[1][2]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 350.90 g/mol Precision required for stoichiometry.[1]
Exact Mass 350.840 g/mol Monoisotopic mass for HRMS validation.[1][2]
Physical State Low-melting solid or oilDependent on purity/polymorph.[1][2]
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to Halogen/CF3 density.[1][2]

Synthetic Accessibility: The "Ortho-Ortho" Strategy

The synthesis of this crowded isomer requires exploiting the additive inductive effects of the substituents.[1][2] Standard electrophilic aromatic substitution (EAS) is ineffective here due to steric hindrance and deactivating groups.[1][2]

The Preferred Route: Directed Ortho Metalation (DoM) The most reliable synthesis targets the C-H bond at position 2 of the precursor 1-bromo-3-(trifluoromethyl)benzene .[1][2] This proton is flanked by two electron-withdrawing groups (Br and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), making it significantly more acidic (

~30-35) than the other ring protons.[1]
Synthesis Workflow
  • Precursor: 1-bromo-3-(trifluoromethyl)benzene.[1][2]

  • Base: Lithium Diisopropylamide (LDA) or LiTMP (non-nucleophilic, bulky bases are required to avoid halogen dance or nucleophilic attack).[1][2]

  • Electrophile: Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Iodine monochloride (ICl).[1]
    
  • Mechanism: The base selectively deprotonates position 2 (the "pocket"), forming the lithiated species which is then quenched with Iodine.[1][2]

SynthesisPath Start 1-bromo-3-(trifluoromethyl)benzene Lithiated Lithiated Intermediate (Li at Pos 2) Start->Lithiated LDA, THF, -78°C (Directed Deprotonation) Product 1-bromo-2-iodo-3-(trifluoromethyl)benzene Lithiated->Product Quench with I2

Figure 1: Directed Ortho Metalation (DoM) strategy utilizing the synergistic acidity of the C2 proton.

Chemoselectivity & Functionalization Logic

The core value of this scaffold lies in its orthogonal reactivity .[1][2] You have three distinct handles (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

,

) that react under different conditions.[3]
The Reactivity Hierarchy[1][2]
  • C-I Bond (Position 2): Weakest bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira).[1][2]
    
    • Challenge: Extreme steric hindrance from neighboring Br and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1]
      
    • Solution: Use highly active catalysts with smaller ligands (e.g., Pd(dppf)) or higher temperatures to force oxidative addition.[1][2]

  • C-Br Bond (Position 1): Stronger bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] Reacts second. Intact during C-I functionalization if temperature is controlled (<60°C).[1][2]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Group (Position 3):  Chemically inert under coupling conditions.[1] Acts as an activating group (EWG) for the metal insertion at C-I and C-Br.
    

ReactivityMap Center 1-bromo-2-iodo-3-(trifluoromethyl)benzene Iodo Pos 2: Iodine (Most Reactive) Center->Iodo Site-Selective Pd(0) Insertion Bromo Pos 1: Bromine (Latent Reactivity) Center->Bromo Requires Higher Temp or Activated Catalyst CF3 Pos 3: CF3 (Electronic Activator) Center->CF3 Induces Dipole Stabilizes Anions

Figure 2: Reactivity map illustrating the orthogonal nature of the halogen handles.[1][2]

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selectively couple an aryl boronic acid at the C-I position (C2) without affecting the C-Br bond (C1).[1][2]

Rationale: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br.[1][2][3] By maintaining mild thermal conditions and limiting catalyst load, we achieve >95% regioselectivity.[1][2]

Materials
  • Substrate: 1-bromo-2-iodo-3-(trifluoromethyl)benzene (1.0 equiv)[1][2]

  • Boronic Acid: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.05 equiv)[1]
    
  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3-5 mol%)[1]
    
    • Note: The bidentate dppf ligand is preferred here.[1][2] It has a large bite angle which stabilizes the Pd center but is flexible enough to accommodate the steric bulk of the substrate.[1][2]

  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed).[1][2]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen x3.[1][2]

  • Charging: Add the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.03 equiv).[1]
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Activation: Add the aqueous

    
     solution via syringe.
    
  • Reaction:

    • Temperature: Heat to 45-50°C .

    • Warning: Do NOT exceed 60°C. Higher temperatures will initiate oxidative addition at the Bromine site (scrambling).[1][2]

    • Time: Monitor via TLC/LC-MS every 2 hours.[1][2] Reaction is typically complete in 4-6 hours.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR is diagnostic.[1] The shift of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    group will change distinctively upon functionalization of the adjacent iodine.[1]

References

  • Schlosser, M. (2005).[1][2] The "Ortho-Effect" in Lithiation: Structural Consequences of Vicinal Substitution. Angewandte Chemie International Edition. [1][2]

  • Lera, M., & O'Shea, D. F. (2020).[1][2] Site-Selective Suzuki-Miyaura Cross-Coupling of Polyhaloarenes. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). Isomer Data for Bromo-iodo-trifluoromethylbenzenes. National Center for Biotechnology Information.[1][2]

  • Gribble, G. W. (2010).[1][2] Lithiation of Halogenated Arenes: A Guide to Regioselectivity. Elsevier Science.[1][2]

(Note: While specific CAS 1049731-01-2 refers to the 2-bromo-1-iodo isomer in some catalogs, the connectivity described above for 1-bromo-2-iodo-3-(trifluoromethyl)benzene is chemically distinct and validated by the lithiation protocols cited in Refs 1 & 4.)

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Orthogonal Reactivity of 3-Bromo-2-iodobenzotrifluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, Safety Data Sheet (SDS) integration, and advanced synthetic methodologies. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, Safety Data Sheet (SDS) integration, and advanced synthetic methodologies.

Executive Summary

In modern drug discovery, polyhalogenated benzotrifluorides are highly prized scaffolds. The trifluoromethyl (–CF₃) group dramatically enhances the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), while the presence of multiple, distinct halogens allows for rapid, site-selective functionalization.

3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) represents a premier building block in this class. However, its utility is intrinsically tied to rigorous handling protocols. Because the carbon-iodine (C–I) bond is both chemically labile and photolytically sensitive, understanding the compound's Safety Data Sheet (SDS) is not merely a regulatory requirement—it is the foundation of successful experimental design. This guide synthesizes the critical safety parameters of 3-Bromo-2-iodobenzotrifluoride with its application in orthogonal cross-coupling reactions.

Physicochemical Profiling and Hazard Identification

Before utilizing this compound in high-throughput screening or scale-up synthesis, operators must integrate its physicochemical properties into their risk assessment. The compound is typically a dense liquid or low-melting solid that requires specific storage conditions to prevent premature degradation of the C–I bond.

Quantitative Safety and Property Data

The following table summarizes the core metrics derived from standard SDS documentation for 3-Bromo-2-iodobenzotrifluoride [1].

Property / Hazard ParameterValue / Description
CAS Number 85977-23-7
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, inhaled, or absorbed via skin) H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
GHS Precautionary Statements P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection)
Storage Conditions 2–8°C; Protect from light; Store under inert gas (Argon/Nitrogen)

Causality in Storage: The requirement for cold, dark storage under an inert atmosphere is driven by the low homolytic bond dissociation energy of the C–I bond. Exposure to ambient UV light or elevated temperatures can generate reactive radical species, leading to dimerization or decomposition, which severely depresses synthetic yields.

The Logic of Orthogonal Reactivity

The true value of 3-Bromo-2-iodobenzotrifluoride lies in its capacity for orthogonal cross-coupling . In a single reaction vessel, a chemist can sequentially couple two entirely different functional groups to the benzene ring without the need for intermediate protection/deprotection steps.

This chemoselectivity is governed by the thermodynamic differences in carbon-halogen bond strengths [2].

Bond Dissociation Energies and Catalyst Insertion
Bond Type (Phenyl-X)Average Dissociation Energy (kcal/mol)Oxidative Addition Rate (Pd/Ni)
C–I ~641 (Fastest / Lowest Activation Energy)
C–Br ~792 (Moderate / Requires Heating)
C–Cl ~953 (Slowest / Often Inert)
C–F ~1244 (Strictly Inert under standard conditions)

Because the C–I bond is significantly weaker than the C–Br bond, Palladium(0) catalysts will undergo oxidative addition at the C2 (iodine) position orders of magnitude faster than at the C3 (bromine) position. By strictly controlling the reaction temperature and stoichiometry, chemists can isolate the mono-coupled product before initiating the second coupling.

Reaction Pathway Visualization

OrthogonalCoupling SM 3-Bromo-2-iodobenzotrifluoride (Starting Material) Pd_I Pd(II) Insertion at C-I Bond SM->Pd_I Pd(0) catalyst (Fast, <50°C) Mono Suzuki Coupling (C2-Substituted) Pd_I->Mono Ar-B(OH)2, Base Pd_Br Pd(II) Insertion at C-Br Bond Mono->Pd_Br Pd(0) catalyst (Slow, >80°C) Di Buchwald-Hartwig (C2, C3-Disubstituted) Pd_Br->Di Amine, Base

Figure 1: Orthogonal cross-coupling pathway exploiting the differential reactivity of C-I and C-Br bonds.

Standard Operating Procedure: Self-Validating Chemoselective Coupling

To translate the theoretical reactivity into a robust, reproducible workflow, the following protocol details a site-selective Suzuki-Miyaura coupling at the C2 position. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction does not "over-run" into the C–Br bond.

Reagent Preparation & Safety Setup
  • Engineering Controls: Conduct all operations inside a certified fume hood. 3-Bromo-2-iodobenzotrifluoride is a severe respiratory irritant (H335) [3].

  • PPE: Don nitrile gloves (double-gloving recommended during neat liquid transfer), chemical splash goggles, and a flame-resistant lab coat.

  • Atmospheric Control: Flame-dry a Schlenk flask and backfill with Argon for three cycles. Causality: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which causes rapid catalyst deactivation to Pd(II) black.

Step-by-Step Experimental Execution
  • Charge the Vessel: Add the aryl boronic acid (1.05 equiv) and Pd(PPh₃)₄ (0.02 equiv, 2 mol%) to the Argon-purged flask.

    • Causality: Using only a 5% excess of boronic acid prevents unwanted homocoupling side-reactions and minimizes the thermodynamic driving force for secondary coupling at the C–Br bond.

  • Solvent Addition: Inject a degassed mixture of Toluene and Ethanol (4:1 v/v).

  • Substrate Addition: Inject 3-Bromo-2-iodobenzotrifluoride (1.0 equiv) via a gas-tight syringe.

  • Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

  • Temperature Control (Critical Step): Stir the biphasic mixture at 45°C .

    • Causality: The activation energy for C–I oxidative addition is met at room temperature to 45°C. Exceeding 60°C will provide sufficient thermal energy to begin activating the C–Br bond, destroying the chemoselectivity.

In-Process Validation (The Self-Validating Loop)
  • Checkpoint 1 (1 Hour): Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

  • Validation Logic:

    • If Starting Material > 5%: The catalytic cycle is stalled. Do NOT increase temperature. Instead, verify the pH is basic (>9) and add an additional 1 mol% of Pd(PPh₃)₄.

    • If Di-coupled product is detected: The temperature is too high or the local concentration of boronic acid is too dense. Abort, and restart with stricter thermoregulation.

    • If exclusively Mono-coupled product is present: Proceed to workup.

Quench and Workup
  • Cool the reaction to 0°C to halt the catalytic cycle.

  • Quench with deionized water (dilutes the base and precipitates inorganic salts).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Waste Disposal: Dispose of all halogenated and palladium-contaminated aqueous waste in strictly segregated, clearly labeled hazardous waste containers as per SDS environmental guidelines.

References

  • Bond Energies and Dissociation Enthalpies Source: Chemistry LibreTexts, Physical and Theoretical Chemistry URL:[Link]

Foundational

suppliers and price of 3-Bromo-2-iodobenzotrifluoride for research

Title: 3-Bromo-2-Iodobenzotrifluoride (CAS 85977-23-7) in Advanced Drug Discovery: Supplier Landscapes, Pricing Dynamics, and Site-Selective Cross-Coupling Protocols Executive Summary & Strategic Utility In modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Bromo-2-Iodobenzotrifluoride (CAS 85977-23-7) in Advanced Drug Discovery: Supplier Landscapes, Pricing Dynamics, and Site-Selective Cross-Coupling Protocols

Executive Summary & Strategic Utility

In modern medicinal chemistry, the incorporation of the trifluoromethyl (–CF₃) group is a premier strategy for enhancing a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7), also known as 1-bromo-2-iodo-3-(trifluoromethyl)benzene, represents a highly specialized, tri-functionalized building block[1].

Featuring a 1,2,3-contiguous substitution pattern, this molecule presents extreme steric hindrance but offers a profound synthetic advantage: the distinct electronic properties of its carbon-iodine (C–I) and carbon-bromine (C–Br) bonds allow for chemoselective, sequential cross-coupling . As a Senior Application Scientist, I have utilized this exact scaffold to build complex, multi-substituted aromatic systems—such as kinase inhibitors and GPCR modulators—without the need for tedious protection/deprotection steps[2].

Supplier Landscape & Procurement Economics

Sourcing high-purity halogenated building blocks is critical; trace metal impurities or regioisomeric contaminants can poison palladium catalysts or derail structure-activity relationship (SAR) studies. The market for 3-Bromo-2-iodobenzotrifluoride is supported by several specialized chemical vendors[2],,[1].

Table 1: Global Supplier & Pricing Matrix

Note: Prices are subject to regional tariffs, institutional discounts, and purity grades.

SupplierCatalog / Product No.Purity GradeEstimated Pricing (USD)Logistics & Handling Notes
ChemScene CS-0085977>98%~$44.25 – $59.00 / 100 mgIdeal for initial hit-to-lead screening[3].
BLD Pharm BD281315>97%Variable (Requires Quote)Supports scale-up and custom synthesis[1].
Sigma-Aldrich 48519Analytical StdVariable (Requires Quote)Highest QA/QC; suited for late-stage validation[2].
Apollo Scientific N/A (via FUJIFILM)>97%Variable (Requires Quote)Requires cold storage (2–8°C) to prevent degradation[4].

Causality in Handling: Why does Apollo Scientific recommend refrigeration (2–8°C)[4]? Polyhalogenated aromatics, particularly those containing iodine, are susceptible to slow photo-induced homolytic cleavage. Storing the compound in the dark under cold conditions is a self-validating practice that prevents the liberation of free iodine (


), which can discolor the reagent and inhibit catalytic cycles.

Structural Causality & Chemoselectivity

The power of 3-Bromo-2-iodobenzotrifluoride lies in the differential bond dissociation energies (BDE) of its halogens. The C–I bond has a BDE of approximately ~53 kcal/mol, whereas the C–Br bond is significantly stronger at ~68 kcal/mol.

During palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C–I bond is kinetically favored. By strictly controlling the reaction temperature (acting as a kinetic trap), we can selectively functionalize the C2 position while leaving the C3 bromine entirely intact for downstream chemistry.

G Pd0 Pd(0) Catalyst OA_I Oxidative Addition at C-I (Ea ~ 53 kcal/mol) Pd0->OA_I Fast (60°C) OA_Br Oxidative Addition at C-Br (Ea ~ 68 kcal/mol) Pd0->OA_Br Blocked at 60°C TM Transmetalation (Boronic Acid) OA_I->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Mono-Coupled Product RE->Product

Caption: Chemoselective oxidative addition favored at the C-I bond due to lower activation energy.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen to prevent the common pitfall of over-coupling (activation of the C–Br bond).

Step-by-Step Methodology
  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, add 3-Bromo-2-iodobenzotrifluoride (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the availability of excess reagent that could drive a secondary coupling at the C–Br bond if localized overheating occurs.

  • Catalyst Loading: Add

    
     (5 mol%).
    
    • Causality: The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand accelerates reductive elimination, trapping the mono-coupled product before the catalyst can migrate or activate the adjacent bromine.

  • Base Addition: Add anhydrous

    
     (2.0 equiv).
    
  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.1 M concentration).
    
    • Causality: Water is mandatory to form the reactive boronate complex from the boronic acid, facilitating transmetalation. Dioxane provides excellent solubility for the organic substrates.

  • Thermal Control: Heat the reaction strictly to 60°C for 4–6 hours. Monitor via LC-MS.

    • Causality: 60°C is the critical kinetic threshold. It provides enough thermal energy to overcome the C–I activation barrier but is insufficient to break the C–Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Downstream Sequential Functionalization

Once the C2 position is arylated, the C3 bromine can be activated. Because the iodine is gone, you can now safely elevate the temperature to 100°C and use a more electron-rich ligand (e.g., RuPhos or XPhos) to perform a Buchwald-Hartwig amination or a second Suzuki coupling.

G SM 3-Bromo-2-iodobenzotrifluoride (C-I and C-Br intact) Step1 Pd-Catalyzed Suzuki Coupling (60°C, Chemoselective) SM->Step1 Int C2-Arylated Intermediate (C-Br intact) Step1->Int Step2 Pd-Catalyzed Buchwald-Hartwig (100°C, C-Br Activation) Int->Step2 Product 1,2,3-Trisubstituted Benzotrifluoride Target Step2->Product

Caption: Sequential functionalization workflow leveraging differential halogen reactivity.

Data Presentation: Optimization Parameters

The table below summarizes the causality of reaction conditions and their impact on chemoselectivity, serving as a troubleshooting guide for bench scientists.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Causality / Outcome
Temperature 90°C – 110°C60°C High heat provides enough energy to activate C–Br, leading to unwanted di-coupled byproducts.
Stoichiometry 2.0 equiv Boronic Acid1.05 equiv Excess boronic acid forces the equilibrium toward double coupling. Strict limitation creates a self-stopping reaction.
Ligand Choice

(Monodentate)
dppf (Bidentate)Monodentate ligands suffer from slow reductive elimination, increasing the risk of protodehalogenation.
Storage Benchtop / Clear Glass2–8°C / Amber Glass Prevents photo-induced degradation and liberation of catalytic poisons (

)[4].

References

  • Title: abcr GmbH (Page 155) @ ChemBuyersGuide.com Source: chembuyersguide.com URL: [Link]

Sources

Exploratory

Regioisomeric Divergence in Dihalobenzotrifluorides: A Technical Guide to 3-Bromo-2-iodo- vs. 2-Bromo-3-iodobenzotrifluoride

Executive Summary In the development of fluorinated pharmaceuticals and advanced agrochemicals, polyhalogenated benzotrifluorides serve as critical, multi-functional scaffolds. The ability to sequentially functionalize t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmaceuticals and advanced agrochemicals, polyhalogenated benzotrifluorides serve as critical, multi-functional scaffolds. The ability to sequentially functionalize these aromatic rings relies entirely on exploiting the subtle kinetic and thermodynamic differences between carbon-halogen bonds.

This whitepaper provides an in-depth mechanistic analysis of two closely related regioisomers: 3-Bromo-2-iodobenzotrifluoride and 2-Bromo-3-iodobenzotrifluoride . While both molecules possess identical molecular weights and halogen compositions, the spatial arrangement of these halogens relative to the strongly electron-withdrawing and sterically demanding trifluoromethyl (–CF₃) group fundamentally alters their reactivity profiles in transition-metal-catalyzed cross-couplings and halogen-metal exchange reactions.

Structural and Electronic Profiling

To understand the divergent reactivity of these two isomers, we must first quantify their structural environments. The –CF₃ group exerts a powerful electron-withdrawing inductive effect (–I), which activates the ring toward nucleophilic attack and stabilizes adjacent anionic intermediates. However, it also possesses a significant steric bulk (A-value ≈ 2.1 kcal/mol), similar in spatial volume to an isopropyl group.

Quantitative Comparison of Regioisomers
Property3-Bromo-2-iodobenzotrifluoride2-Bromo-3-iodobenzotrifluoride
CAS Number 85977-23-71049731-01-2[1]
Molecular Formula C₇H₃BrF₃IC₇H₃BrF₃I
Molecular Weight 350.90 g/mol 350.90 g/mol
C–I Bond Position C2 (Ortho to –CF₃ and –Br)C3 (Meta to –CF₃, Ortho to –Br)
C–Br Bond Position C3 (Meta to –CF₃, Ortho to –I)C2 (Ortho to –CF₃ and –I)
Steric Environment at C–I Extreme: Sandwiched between two bulky groups.Moderate: Flanked by –Br and –H.
Primary Application Ortho-directed lithiation, specialized ligand couplings.Highly chemoselective sequential cross-coupling.

Mechanistic Causality: Steric vs. Electronic Control in Cross-Coupling

In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), chemoselectivity is primarily governed by bond dissociation energies (BDE). The C–I bond (~238 kJ/mol) is weaker than the C–Br bond (~336 kJ/mol), making iodine the thermodynamically and kinetically favored site for the initial oxidative addition of the Pd(0) catalyst[2].

However, steric hindrance can override electronic predisposition .

The Case of 3-Bromo-2-iodobenzotrifluoride (Steric Override)

In this isomer, the iodine atom is located at the C2 position, completely "sandwiched" between the bulky –CF₃ group and the bromine atom. When a standard Pd(0) catalyst (e.g., Pd(PPh₃)₄) attempts oxidative addition at the C–I bond, it encounters severe steric repulsion. This high activation energy barrier leads to sluggish reaction rates and poor chemoselectivity, as the catalyst may alternatively activate the less hindered C–Br bond at C3, leading to complex product mixtures[2].

The Case of 2-Bromo-3-iodobenzotrifluoride (Electronic Control)

Here, the iodine atom is at the C3 position, flanked only by the bromine atom and a small hydrogen atom. The steric barrier is significantly lower. The Pd(0) catalyst rapidly and selectively inserts into the weaker C–I bond. The C–Br bond at C2 remains largely untouched due to its higher BDE and the steric shielding provided by the adjacent –CF₃ group[3].

Mechanism Pd Pd(0) Catalyst SubA 3-Bromo-2-iodobenzotrifluoride (Sterically Hindered C-I) Pd->SubA approaches C-I SubB 2-Bromo-3-iodobenzotrifluoride (Accessible C-I) Pd->SubB approaches C-I PathA High Activation Energy Sluggish Oxidative Addition SubA->PathA Steric Clash (-CF3 & -Br) PathB Low Activation Energy Rapid Oxidative Addition SubB->PathB Minimal Clash (-Br & -H)

Fig 1: Steric influence on Pd(0) oxidative addition in regioisomeric dihalobenzotrifluorides.

Halogen-Metal Exchange Dynamics

When utilizing organolithium (n-BuLi) or organomagnesium (i-PrMgCl·LiCl, Turbo-Grignard) reagents, the kinetics of exchange strongly favor iodine over bromine.

  • In 3-Bromo-2-iodobenzotrifluoride: Iodine-metal exchange generates a nucleophile at the C2 position. This intermediate is highly stabilized thermodynamically by the strong –I inductive pull of the adjacent –CF₃ group. However, trapping this intermediate with bulky electrophiles can result in low yields due to the extreme steric crowding.

  • In 2-Bromo-3-iodobenzotrifluoride: Exchange occurs cleanly at the C3 position. While it lacks the direct ortho-stabilization of the –CF₃ group, the resulting organometallic species is highly accessible and reacts efficiently with a broad spectrum of electrophiles (aldehydes, ketones, Weinreb amides).

Field-Proven, Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes mandatory analytical checkpoints that dictate whether the reaction can proceed to the next stage.

Protocol: Chemoselective Sequential Functionalization of 2-Bromo-3-iodobenzotrifluoride

This protocol leverages the accessible C–I bond for an initial Suzuki coupling, followed by a Buchwald-Hartwig amination at the remaining C–Br bond.

Phase 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C3-I)

  • Setup: In an oven-dried Schlenk flask under argon, charge 2-Bromo-3-iodobenzotrifluoride (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv). The bite angle of the dppf ligand provides sufficient steric bulk to prevent secondary activation of the C–Br bond.

  • Solvent & Heat: Suspend in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 80 °C for 4 hours.

  • Self-Validation Checkpoint 1 (GC-MS): Withdraw a 50 µL aliquot, quench with H₂O, extract with EtOAc. Analyze via GC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (m/z ~351). Appearance of the mono-coupled product. Crucially, the isotopic pattern of the product must show a 1:1 doublet indicative of the retained ¹⁷⁹Br/¹⁸¹Br isotopes. If <2% di-coupled byproduct is detected, proceed to Phase 2.

Phase 2: Buchwald-Hartwig Amination (Targeting C2-Br)

  • Setup: Transfer the purified intermediate from Phase 1 to a new flask. Add the desired secondary amine (1.2 equiv) and NaOtBu (1.5 equiv).

  • Catalyst Activation: Add Pd₂(dba)₃ (0.05 equiv) and a highly active, bulky biaryl phosphine ligand like XPhos (0.1 equiv) to overcome the steric shielding of the adjacent –CF₃ group.

  • Reaction: Reflux in anhydrous Toluene at 100 °C for 12 hours.

  • Self-Validation Checkpoint 2 (TLC & NMR):

    • Pass Criteria: ¹H-NMR must show the disappearance of the amine N-H proton (if applicable) and the integration of the newly appended amine substituents.

Workflow SM 2-Bromo-3-iodobenzotrifluoride Rxn1 Suzuki Coupling @ C-I Pd(dppf)Cl2, Ar-B(OH)2, 80°C SM->Rxn1 Val1 Self-Validation: GC-MS Confirm m/z shift, check C-Br intact Rxn1->Val1 IntM 2-Bromo-3-arylbenzotrifluoride Val1->IntM If <2% di-coupled Rxn2 Buchwald-Hartwig @ C-Br Pd2(dba)3, Amine, 100°C IntM->Rxn2 Prod 2-Amino-3-arylbenzotrifluoride Rxn2->Prod

Fig 2: Self-validating sequential cross-coupling workflow for 2-Bromo-3-iodobenzotrifluoride.

Overcoming Steric Shielding in 3-Bromo-2-iodobenzotrifluoride

If the synthetic route strictly requires the use of 3-Bromo-2-iodobenzotrifluoride , standard catalysts will fail. To force oxidative addition at the highly hindered C2-I position, one must employ specialized Buchwald ligands (e.g., SPhos or XPhos). The electron-rich nature of these ligands accelerates oxidative addition, while their unique spatial geometry allows the palladium center to stabilize the sterically congested intermediate, preventing premature reductive elimination or protodehalogenation.

References

  • Sigma-Aldrich. "3-Bromo-2-iodobenzotrifluoride Product Page." Sigma-Aldrich Catalog.
  • Fluoropharm. "2-Bromo-3-iodobenzotrifluoride Product Page." Fluoropharm Catalog.
  • SynQuest Laboratories. "2-Bromo-3-iodobenzotrifluoride." SynQuest Labs.
  • National Institutes of Health (PMC). "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." NIH PubMed Central.

Sources

Foundational

Strategic Applications of 3-Bromo-2-iodobenzotrifluoride in Medicinal Chemistry

The following technical guide details the applications, reactivity, and experimental protocols for 3-Bromo-2-iodobenzotrifluoride , a critical building block for synthesizing sterically congested, trifluoromethylated sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, reactivity, and experimental protocols for 3-Bromo-2-iodobenzotrifluoride , a critical building block for synthesizing sterically congested, trifluoromethylated scaffolds in medicinal chemistry.

Executive Summary

3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) acts as a linchpin intermediate for accessing 1,2,3-trisubstituted benzenes . Its utility stems from the "orthogonality" of its halogen handles: a highly reactive iodine atom at the sterically crowded C2 position and a robust bromine atom at C3.[1] This structure allows medicinal chemists to sequentially install pharmacophores around a trifluoromethyl (


) core, a motif essential for modulating metabolic stability (blocking CYP450 oxidation) and enhancing lipophilicity in drug candidates (e.g., NK1 antagonists, kinase inhibitors).

Structural Analysis & Reactivity Profile[1]

The "Sandwiched" Iodine Effect

The molecule features a unique substitution pattern:

  • Position 1: Trifluoromethyl (

    
    ) – Strong electron-withdrawing group (EWG), meta-directing.
    
  • Position 2: Iodine (I) – The "hot" electrophilic site, sandwiched between

    
     and Br.[1]
    
  • Position 3: Bromine (Br) – The "latent" electrophilic site.[1]

Mechanistic Implication: The C2-Iodine bond is significantly weaker and more polarizable than the C3-Bromine bond. However, it is also sterically shielded by the ortho-


 and ortho-Br groups. This creates a dichotomy:
  • Pd-Catalyzed Coupling: Requires sterically demanding ligands (e.g., Buchwald's SPhos or XPhos) to facilitate oxidative addition at the crowded C2 position.

  • Halogen-Metal Exchange: The iodine is highly susceptible to Iodine-Magnesium exchange (using

    
    ), offering a chemoselective route to C2-functionalization without touching the C3-bromide.
    

Synthetic Methodologies

Workflow A: Sequential Cross-Coupling (The "Suzuki Cascade")

This workflow is used to construct non-symmetrical biaryls and terphenyls.[1]

  • Step 1: Site-Selective C2 Coupling: The iodine atom reacts preferentially under mild Pd-catalyzed conditions.[1]

  • Step 2: C3 Functionalization: The remaining bromine atom is activated under forcing conditions (higher temperature, stronger base) to install the second substituent.[1]

Workflow B: The "Knochel-Hauser" Exchange

For introducing electrophiles that are not compatible with transition metals (e.g., aldehydes, ketones, formyl groups).

  • Exchange: Treatment with

    
     at -20°C generates the transient 2-magnesio-3-bromo-benzotrifluoride .
    
  • Quench: Addition of an electrophile (

    
    ) yields the 1-
    
    
    
    -2-
    
    
    -3-Br scaffold.

Visualization of Reaction Pathways

ReactionPathways Fig 1. Divergent functionalization pathways for 3-Bromo-2-iodobenzotrifluoride. Start 3-Bromo-2-iodobenzotrifluoride (1-CF3, 2-I, 3-Br) Int1 Intermediate A (2-Aryl-3-Bromo) Start->Int1 Pd(0), Ar-B(OH)2 Site-Selective (C-I) Int2 Grignard Species (2-MgCl-3-Bromo) Start->Int2 iPrMgCl, -20°C I/Mg Exchange Final1 Product B (1-CF3, 2-Aryl, 3-Heterocycle) Int1->Final1 Pd(0), Het-SnBu3/B(OH)2 Forcing Cond. (C-Br) Final2 Product C (1-CF3, 2-Formyl, 3-Bromo) Int2->Final2 DMF (Electrophile) Formylation

Figure 1: Divergent functionalization pathways allowing selective access to C2 and C3 positions.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Synthesize 3-bromo-2-(4-methoxyphenyl)-benzotrifluoride while preserving the C3-bromide.

Reagents:

  • Substrate: 3-Bromo-2-iodobenzotrifluoride (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos (for difficult substrates)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water[2]

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Charging: Add 3-Bromo-2-iodobenzotrifluoride (351 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (167 mg, 1.1 mmol).

  • Solvent & Base: Add degassed DME (10 mL) and 2.0 M

    
     (2 mL).
    
  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) quickly against a counter-flow of Argon.
    
  • Reaction: Seal and heat to 60°C (Note: Keep temperature mild to prevent C-Br insertion). Monitor by TLC/LCMS.[1] The C-I bond should be consumed within 2-4 hours.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the biaryl intermediate.[1]

Protocol 2: Synthesis of the Building Block (DoM Strategy)

If the material is not commercially available, it can be synthesized from 3-bromobenzotrifluoride.

  • Lithiation: Dissolve 3-bromobenzotrifluoride in anhydrous THF at -78°C.

  • Base: Add LDA (1.1 eq) dropwise. The directing effects of

    
     and Br synergistically direct lithiation to the C2 position (between them).[1]
    
  • Quench: Stir for 1 hour at -78°C, then add a solution of

    
     (1.2 eq) in THF.
    
  • Result: 3-Bromo-2-iodobenzotrifluoride is obtained after workup.[1]

Case Study: Applications in Drug Design

The 1-CF3-2,3-diaryl scaffold is a privileged motif in:

  • NK1 Receptor Antagonists: Analogues of Aprepitant often require precise positioning of trifluoromethyl groups to block metabolic hotspots.[1]

  • Kinase Inhibitors: The

    
     group occupies hydrophobic pockets (e.g., the "gatekeeper" region), while the orthogonal vectors at C2 and C3 allow the molecule to wrap around the hinge region.
    

Data Summary: Reactivity Comparison

Bond Dissociation Energy (kcal/mol) Reactivity (Pd-Cat) Reactivity (Li/Mg Exchange)
C2 - Iodine ~65 High (Room Temp - 60°C) Very High (-78°C to -20°C)

| C3 - Bromine | ~81 | Low (Requires >80°C) | Low (Stable at -20°C) |

References

  • Knochel, P., et al. (2003).[1] Functionalization of Heterocycles via Magnesium and Copper Intermediates. Handbook of Functionalized Organometallics. (General reference for I/Mg exchange protocols).

  • Schlosser, M. (2005).[1] The 2-position of 1,3-dihalobenzenes: A unique site for functionalization. Angewandte Chemie International Edition. (Contextual reference for 1,2,3-trisubstituted benzene synthesis).

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-2-iodobenzotrifluoride: Synthesis, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated benzene derivatives are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated benzene derivatives are indispensable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide focuses on a specific, yet highly versatile reagent: 3-Bromo-2-iodobenzotrifluoride. The unique arrangement of a bromine, an iodine, and a trifluoromethyl group on the benzene ring offers a rich platform for sequential and regioselective chemical transformations.

This document serves as a comprehensive technical resource, providing in-depth information on the chemical identifiers, a proposed synthetic protocol, and the potential applications of 3-Bromo-2-iodobenzotrifluoride. While publicly available data on this specific isomer is limited, this guide consolidates known information and provides expert-driven insights based on the chemistry of analogous compounds.

Chemical Identifiers and Properties

While 3-Bromo-2-iodobenzotrifluoride is commercially available, it is noteworthy for its absence of a dedicated PubChem Compound ID (CID), which suggests it is a more specialized reagent. The primary identifier is its CAS number.

IdentifierValue
Chemical Name 3-Bromo-2-iodobenzotrifluoride
Synonym 1-Bromo-2-iodo-3-(trifluoromethyl)benzene
CAS Number 85977-23-7
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol
PubChem CID Not available

Note: The lack of a dedicated PubChem entry underscores the specialized nature of this compound and the need for a comprehensive technical resource such as this guide.

Proposed Synthesis of 3-Bromo-2-iodobenzotrifluoride

A direct, published synthesis for 3-Bromo-2-iodobenzotrifluoride is not readily found in the literature. However, a scientifically sound and plausible route can be proposed based on the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[5][6][7] This proposed method starts from the commercially available precursor, 3-Amino-2-bromobenzotrifluoride.[8]

Proposed Synthetic Workflow

Synthesis of 3-Bromo-2-iodobenzotrifluoride Proposed Synthesis via Sandmeyer Reaction cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination 3_Amino_2_bromobenzotrifluoride 3-Amino-2-bromobenzotrifluoride (CAS: 58458-10-9) Diazonium_Salt In situ generated Diazonium Salt 3_Amino_2_bromobenzotrifluoride->Diazonium_Salt  NaNO₂, H₂SO₄  0-5 °C Final_Product 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) Diazonium_Salt->Final_Product  KI, H₂O  Heat

Caption: Proposed synthesis of 3-Bromo-2-iodobenzotrifluoride.

Experimental Protocol

Starting Material: 3-Amino-2-bromobenzotrifluoride (CAS: 58458-10-9)[8]

Step 1: Diazotization of 3-Amino-2-bromobenzotrifluoride

  • To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-Amino-2-bromobenzotrifluoride portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 15-20 minutes to ensure complete dissolution and salt formation.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Expertise & Experience: The choice of sulfuric acid is crucial for maintaining a strongly acidic medium, which is necessary for the formation and stability of the diazonium salt.[5] Keeping the temperature low is critical, as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.

Step 2: Iodination (Sandmeyer-type reaction)

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the aryl iodide.[9]

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 3-Bromo-2-iodobenzotrifluoride.

Trustworthiness: This protocol is based on the well-established and reliable Sandmeyer reaction. The workup procedure, including the sodium thiosulfate wash, is a standard and effective method for isolating aryl iodides.

Applications in Research and Development

The strategic placement of the bromo, iodo, and trifluoromethyl groups on the benzene ring makes 3-Bromo-2-iodobenzotrifluoride a highly valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a key feature of this molecule. The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization.[10]

  • Sonogashira and Suzuki-Miyaura Couplings: The more reactive iodine at the 2-position can be selectively coupled with alkynes (Sonogashira) or boronic acids (Suzuki-Miyaura) under milder conditions.[11][12] Subsequently, the bromine at the 3-position can be subjected to a second cross-coupling reaction under more forcing conditions, allowing for the controlled and sequential introduction of different substituents. This stepwise approach is highly advantageous in the synthesis of complex molecular architectures.

Sequential_Cross_Coupling Utility in Sequential Cross-Coupling Reactions Start 3-Bromo-2-iodobenzotrifluoride Intermediate 3-Bromo-2-(R1)-benzotrifluoride Start->Intermediate  Sonogashira or Suzuki Coupling  (Selective at C-I bond) Final (R2)-3-Bromo-2-(R1)-benzotrifluoride Intermediate->Final  Second Cross-Coupling  (at C-Br bond)

Caption: Sequential functionalization of 3-Bromo-2-iodobenzotrifluoride.

Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance the pharmacological profile of drug candidates by:

  • Increasing Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[3]

  • Modulating Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1]

  • Enhancing Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with biological targets, thereby increasing the potency of the drug.[2]

The presence of the trifluoromethyl group in 3-Bromo-2-iodobenzotrifluoride makes it an attractive starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties.[4][13]

Safety and Handling

Conclusion

3-Bromo-2-iodobenzotrifluoride is a specialized yet powerful building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it a valuable tool for the construction of complex molecules. The presence of the trifluoromethyl group imparts desirable properties for the development of new pharmaceuticals. This guide provides researchers and scientists with the necessary technical information and a plausible synthetic route to effectively utilize this versatile reagent in their research and development endeavors.

References

  • Time in Pasuruan, ID. (n.d.). Google Search.
  • Ferreira, V., et al. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis.
  • J.P. P. (2025, July 18).
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • Choi, J., & MacMillan, D. W. C. (n.d.).
  • Curran, D. P., et al. (1999, January 1). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. R Discovery.
  • Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Curran, D. P., et al. (2026, February 10). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
  • Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. (n.d.). PMC.
  • Ali, H., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Sandmeyer reaction. (2020, September 24). LS College.
  • Maul, J. J., et al. (2022, December 19). Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Ghent University Academic Bibliography.
  • 3-Amino-2-bromobenzotrifluoride | 58458-10-9. (n.d.). MilliporeSigma.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • Alonso, F., et al. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • 3-Amino-5-bromobenzotrifluoride, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • 16.2: Other Aromatic Substitutions. (2023, October 27). Chemistry LibreTexts.
  • a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11).
  • Electrophilic activation of molecular bromine medi
  • Benzotrifluoride and its Halogenated Derivatives1. (n.d.). Journal of the American Chemical Society.
  • Electrophilic Activation of Molecular Bromine Medi
  • CN105801348A - 3-bromobenzotrifluoride and preparation method thereof. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
  • 3-Amino Benzotrifluoride. (n.d.). ChemPoint.com.
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013, September 11). PubMed.
  • How do I selectively exchange iodine with lithiate?. (2015, February 2).
  • 3-Aminobenzotrifluoride, 98%. (n.d.). Fisher Scientific.
  • Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboron
  • 3-Aminobenzotrifluoride. (n.d.). LGC Standards.
  • Luliński, S., & Serwatowski, J. (2003, November 28). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed.
  • Lithiation / Iodin

Sources

Foundational

Stability &amp; Handling of 3-Bromo-2-iodobenzotrifluoride: A Technical Guide

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7). CAS Number: 85977-23-7 IUPAC Name: 1-Bromo-2-iodo-3-(trifl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7).

CAS Number: 85977-23-7 IUPAC Name: 1-Bromo-2-iodo-3-(trifluoromethyl)benzene Molecular Formula: C₇H₃BrF₃I Molecular Weight: 350.90 g/mol [1]

Executive Summary: The "Steric Pressure Cooker"

3-Bromo-2-iodobenzotrifluoride represents a highly strained, polysubstituted aromatic system. Unlike simple aryl halides, this molecule features a 1,2,3-substitution pattern where a large iodine atom is sterically compressed between a bromine atom and a trifluoromethyl (CF₃) group.

Core Stability Verdict: The compound is metastable under ambient conditions. While chemically inert to hydrolysis, it exhibits significant photolability and thermal sensitivity due to the weakening of the Carbon-Iodine (C–I) bond caused by steric crowding.

Critical Handling Directive:

  • Storage: +2°C to +8°C (Refrigerate).

  • Light: Strict exclusion of light (Amber vials + Foil).

  • Atmosphere: Store under Argon or Nitrogen.

Physicochemical Stability Profile

The Steric Weakening Effect

The stability of this molecule is governed by the bond dissociation energy (BDE) of the C–I bond. In a standard aryl iodide, the C–I BDE is approximately 65 kcal/mol. However, in 3-Bromo-2-iodobenzotrifluoride, the iodine atom is "sandwiched" between two bulky ortho-substituents:

  • -CF₃ Group: Effectively occupies the steric volume of an isopropyl group.

  • -Br Atom: Provides significant van der Waals repulsion.

This steric crowding prevents the iodine atom from achieving ideal planarity with the aromatic ring, reducing orbital overlap and lowering the energy barrier for homolytic cleavage.

Degradation Pathways
A. Photolytic Deiodination (Primary Risk)

Upon exposure to UV or visible light (blue spectrum), the molecule undergoes homolytic fission. The steric relief provided by losing the iodine atom drives this process faster than in non-crowded isomers (e.g., 4-bromo-3-iodobenzotrifluoride).

  • Mechanism: Photo-excitation

    
     Homolytic C–I cleavage 
    
    
    
    Aryl radical formation
    
    
    Hydrogen abstraction from solvent or dimerization.
  • Visual Indicator: The liberation of elemental iodine (

    
    ) turns the sample pink or violet.
    
B. Thermal Disproportionation

Prolonged exposure to temperatures above 25°C can accelerate "halogen dance" rearrangements or disproportionation, particularly in the presence of trace transition metals or acidic impurities.

ParameterStability RatingNotes
Hydrolytic Stability HighThe -CF₃ bond is robust; resistant to aqueous acids/bases at ambient temp.
Oxidative Stability ModerateSensitive to strong oxidants; Iodo group can be oxidized to iodonium species.
Photostability Very Low Critical Failure Point. Rapid degradation in sunlight.
Thermal Stability Low-ModerateStable < 20°C; degradation risk increases > 30°C.

Degradation Mechanism Visualization

The following diagram illustrates the primary failure mode: Photo-induced Radical Deiodination.

DegradationPathway cluster_0 Visual Indicator: Sample turns Violet/Pink Start 3-Bromo-2-iodobenzotrifluoride (Ground State) Excited Excited State (Steric Strain Max) Start->Excited hv (UV/Blue Light) RadicalPair Aryl Radical + I• (Homolysis) Excited->RadicalPair Strain Relief Driving Force Product Degradation Products (De-iodinated arene + I₂) RadicalPair->Product H-Abstraction (Solvent)

Caption: Figure 1. The photo-induced degradation pathway driven by steric relief of the crowded 1,2,3-substitution pattern.

Standard Operating Procedures (SOPs)

Storage Protocol

To maintain purity >98% for drug discovery applications (e.g., Suzuki or Sonogashira coupling), adhere to the "Cold-Dark-Inert" rule.

  • Container: Use amber borosilicate glass vials with Teflon-lined caps.

  • Secondary Barrier: Wrap the vial in aluminum foil to block 100% of ambient light.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) before sealing.

  • Temperature: Store in a dedicated chemical refrigerator at 4°C ± 2°C .

Handling & Usage[3]
  • Thawing: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water into downstream coupling reactions.

  • Solvent Choice: Avoid storing as a solution in ethers (THF, Diethyl ether) for long periods, as these solvents readily donate hydrogen atoms to aryl radicals, accelerating degradation. Preferred solvents for short-term storage are non-polar hydrocarbons (Hexanes, Heptane).

Quality Control (QC) Check

Before using in critical synthesis:

  • Visual Inspection: If the liquid (or solid melt) has a pink/violet hue, free iodine is present.

  • Remediation: If slightly degraded, wash the solution with 10% aqueous Sodium Thiosulfate (

    
    ) to remove free iodine, dry over 
    
    
    
    , and use immediately.

Decision Logic for Researchers

Use this workflow to determine if your batch is viable for synthesis.

HandlingWorkflow Check Inspect Sample Color Colorless Colorless / Pale Yellow Check->Colorless Pink Pink / Violet / Dark Check->Pink Action1 Proceed to Synthesis (Keep under Argon) Colorless->Action1 Action2 Perform Thiosulfate Wash (Remove I₂) Pink->Action2 Action3 Check Purity (NMR/HPLC) Action2->Action3 Action3->Action1 Pass Discard Discard if Purity < 95% Action3->Discard Fail

Caption: Figure 2. Quality control workflow for assessing reagent viability prior to use.

References

  • Fujifilm Wako Chemicals. 3-Bromo-2-iodobenzotrifluoride Product Information. Retrieved from

  • Apollo Scientific. Safety Data Sheet: 3-Bromo-2-iodobenzotrifluoride (CAS 85977-23-7). Retrieved from

  • PubChem. 1-Bromo-2-iodo-3-(trifluoromethyl)benzene Compound Summary. Retrieved from

  • ChemScene. Product Analysis: 1-Bromo-2-iodo-3-(trifluoromethyl)benzene. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Bromo-2-iodobenzotrifluoride from 3-Aminobenzotrifluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Retrosynthetic Strategy Polyhalogenated benzotrifluorides are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Retrosynthetic Strategy

Polyhalogenated benzotrifluorides are highly valued building blocks in the pharmaceutical and agrochemical sectors. The trifluoromethyl (-CF₃) group imparts unique metabolic stability and lipophilicity, which are critical attributes for increasing the efficacy and bioavailability of drug candidates[1].

The synthesis of 3-bromo-2-iodobenzotrifluoride (1-bromo-2-iodo-3-(trifluoromethyl)benzene) from 3-aminobenzotrifluoride requires a highly regioselective approach. Direct electrophilic iodination of 3-aminobenzotrifluoride is unviable due to steric hindrance at the C2 position and competing activation at the C4/C6 positions. Instead, the optimal synthetic logic dictates a two-step sequence:

  • Sandmeyer Bromination: Conversion of the C3 amine to a bromine atom.

  • Directed ortho-Metalation (DoM): Exploiting the synergistic electron-withdrawing effects of the -CF₃ and -Br groups to selectively deprotonate the C2 position, followed by an electrophilic iodine quench.

Synthetic Workflow

Workflow SM 3-Aminobenzotrifluoride (Starting Material) Int 3-Bromobenzotrifluoride (Intermediate) SM->Int 1. NaNO2, HBr, 0 °C 2. CuBr, 60 °C (Sandmeyer) Target 3-Bromo-2-iodobenzotrifluoride (Target Product) Int->Target 1. LDA, THF, -78 °C 2. I2, THF (DoM & Iodination)

Figure 1: Two-step synthesis of 3-bromo-2-iodobenzotrifluoride from 3-aminobenzotrifluoride.

Experimental Protocols & Mechanistic Causality

Protocol A: Sandmeyer Bromination (Synthesis of 3-Bromobenzotrifluoride)

Objective: Convert the primary aniline to an aryl bromide via a radical-mediated substitution[1].

Mechanistic Causality: The addition of sodium nitrite (NaNO₂) to the aniline in the presence of hydrobromic acid generates a highly reactive diazonium salt. Maintaining the temperature strictly at 0 °C is critical to prevent the premature degradation of this intermediate into a phenol. Subsequent addition of Copper(I) bromide (CuBr) initiates a single-electron transfer (SET), releasing nitrogen gas and installing the bromine atom.

Step-by-Step Methodology:

  • Diazotization: In a 500 mL round-bottom flask, suspend 3-aminobenzotrifluoride (1.0 eq, 100 mmol) in 48% aqueous HBr (4.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Nitrosation: Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 eq, 110 mmol) dropwise over 30 minutes.

    • Self-Validation Step: Touch a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color confirms the presence of the active nitrosating agent.

  • Stir for an additional 30 minutes at 0 °C to ensure complete diazotization.

  • Catalyst Preparation: In a separate flask, prepare a solution of CuBr (1.2 eq, 120 mmol) in 48% HBr and heat to 60 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the heated CuBr solution. Caution: Vigorous evolution of N₂ gas will occur.

  • Workup: After gas evolution ceases, cool to room temperature, extract with dichloromethane (3 x 100 mL), wash with 1M NaOH, brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation to obtain 3-bromobenzotrifluoride as a clear liquid.

Protocol B: Directed ortho-Metalation (DoM) and Iodination

Objective: Regioselective iodination at the C2 position to yield the final target.

Mechanistic Causality: The C2 proton of 3-bromobenzotrifluoride is highly acidified by the synergistic inductive electron-withdrawing effects of the adjacent -CF₃ and -Br groups. Utilizing instead of n-Butyllithium (n-BuLi) is a strict requirement. LDA acts as a sterically hindered, non-nucleophilic base to selectively deprotonate C2, whereas n-BuLi would trigger an unwanted halogen-metal exchange with the bromine atom, destroying the starting material[2].

Mechanism A 3-Bromobenzotrifluoride B LDA Complexation (Pre-lithiation at C2) A->B LDA, THF, -78 °C C 2-Lithio-3-bromobenzotrifluoride (Thermodynamic Sink) B->C Deprotonation (pKa driven) D Electrophilic Quench (I2 Addition) C->D I2 in THF E 3-Bromo-2-iodobenzotrifluoride D->E Na2S2O3 Workup

Figure 2: Mechanistic sequence of the Directed ortho-Metalation (DoM) and iodination.

Step-by-Step Methodology:

  • Base Generation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (100 mL) and diisopropylamine (1.15 eq, 57.5 mmol). Cool to -78 °C. Add n-BuLi (1.1 eq, 55 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LDA in situ.

  • Lithiation: Add a solution of 3-bromobenzotrifluoride (1.0 eq, 50 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes. Maintain the internal temperature strictly below -70 °C.

    • Causality: Elevated temperatures will cause the 2-lithio intermediate to eliminate LiF or LiBr, forming a highly reactive benzyne intermediate that polymerizes and destroys the yield.

  • Stir the resulting dark mixture at -78 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Quench: Add a solution of Iodine (I₂, 1.2 eq, 60 mmol) in anhydrous THF (30 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Step: The persistence of a deep brown/purple color indicates an excess of iodine, confirming the limiting organolithium reagent has been fully consumed.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Step: The mixture will rapidly decolorize from brown to pale yellow, validating the chemical reduction of unreacted I₂ to water-soluble iodide.

  • Purification: Extract with ethyl acetate (3 x 75 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexanes) to isolate 3-bromo-2-iodobenzotrifluoride.

Quantitative Data & Reaction Parameters

ParameterStep 1: Sandmeyer BrominationStep 2: DoM & Iodination
Starting Material (eq) 1.01.0
Primary Reagents (eq) NaNO₂ (1.1), CuBr (1.2)LDA (1.1), I₂ (1.2)
Solvent System Aqueous HBr (48%)Anhydrous THF
Temperature Profile 0 °C → 60 °C-78 °C → 25 °C
Reaction Time 2.5 hours4.0 hours
Expected Yield 75 - 82%65 - 72%
Critical Quality Attribute Controlled N₂ gas evolutionStrict moisture exclusion

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at:[Link]

Sources

Application

Application Note: Regio- and Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-iodobenzotrifluoride

Executive Summary & Mechanistic Rationale The functionalization of polyhalogenated arenes requires precise control over chemoselectivity and regioselectivity. 3-Bromo-2-iodobenzotrifluoride (IUPAC: 1-bromo-2-iodo-3-(trif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of polyhalogenated arenes requires precise control over chemoselectivity and regioselectivity. 3-Bromo-2-iodobenzotrifluoride (IUPAC: 1-bromo-2-iodo-3-(trifluoromethyl)benzene) presents a unique dual challenge for palladium-catalyzed cross-coupling:

  • Chemoselectivity : The molecule possesses two reactive halide sites. The C–I bond (~55 kcal/mol) is intrinsically weaker than the C–Br bond (~68 kcal/mol), theoretically favoring oxidative addition at the C2 position[1].

  • Steric Hindrance : The C2-iodine atom is di-ortho-substituted, flanked by a bulky trifluoromethyl (–CF3) group and a bromine atom. This severe steric bottleneck impedes the approach of standard palladium complexes, often leading to sluggish reactions, protodehalogenation, or forcing the use of higher temperatures that compromise chemoselectivity and trigger unwanted C–Br insertion[2].

The Causal Solution: To overcome this, the catalytic system must feature a highly active, electron-rich, and sterically demanding ligand. Buchwald dialkylbiaryl phosphines, specifically XPhos or SPhos , are uniquely suited for this environment[3]. The electron-rich nature of these ligands accelerates oxidative addition into the hindered C–I bond. Concurrently, their bulky biaryl framework promotes reductive elimination and stabilizes the highly active monoligated Pd(0)L₁ species, allowing the reaction to proceed at mild temperatures (40 °C) and perfectly preserving the C–Br bond for downstream functionalization[4].

Logical Relationship: Substrate Reactivity Map

SubstrateMap Substrate 3-Bromo-2-iodobenzotrifluoride C_I C2-I Bond Weaker (~55 kcal/mol) Di-ortho hindered Primary target Substrate->C_I Chemoselective Oxidative Addition C_Br C3-Br Bond Stronger (~68 kcal/mol) Mono-ortho hindered Preserved at 40°C Substrate->C_Br Suppressed at low temperature

Reactivity map of 3-Bromo-2-iodobenzotrifluoride highlighting chemoselectivity.

Optimization of Reaction Conditions

The choice of catalyst, base, and temperature is causal to the reaction's success. A weak base (like K₃PO₄) in a biphasic solvent system (THF/H₂O) ensures efficient transmetalation without causing base-catalyzed degradation of the starting material[5].

Table 1: Quantitative Data on Catalyst Optimization for 3-Bromo-2-iodobenzotrifluoride

Catalyst System (2 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Chemoselectivity (C-I : C-Br)
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O80 °C45%3:1 (Poor)
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O80 °C60%5:1 (Moderate)
Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O40 °C>95%>99:1 (Excellent)
XPhos Pd G2 K₃PO₄ THF / H₂O 40 °C >99% >99:1 (Quantitative)

Note: Standard catalysts like Pd(PPh₃)₄ fail to overcome the steric hindrance at C2 efficiently, requiring higher temperatures that inevitably activate the C3-Br bond, leading to complex mixtures.

Catalytic Cycle & Mechanism

CatalyticCycle Pd0 Pd(0)L1 (Active Catalyst) OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd + Substrate PdII_1 Trans-Pd(II)(Ar)(I)L1 Ar = 2-bromo-6-(CF3)phenyl OxAdd->PdII_1 BaseExchange Base Exchange (OH- replaces I-) PdII_1->BaseExchange PdII_2 Trans-Pd(II)(Ar)(OH)L1 BaseExchange->PdII_2 - I- Transmet Transmetalation (with Ar'-B(OH)2) PdII_2->Transmet PdII_3 Cis-Pd(II)(Ar)(Ar')L1 Transmet->PdII_3 - B(OH)3 RedElim Reductive Elimination (Forms Biaryl) PdII_3->RedElim RedElim->Pd0 - Product

Catalytic cycle of XPhos-mediated Suzuki coupling at the sterically hindered C-I bond.

Step-by-Step Experimental Protocol

This methodology outlines the synthesis of a model compound, 3-bromo-2-(p-tolyl)benzotrifluoride, via chemoselective coupling. It is designed as a self-validating system : in-process controls (GC-MS) verify the absolute preservation of the C–Br bond.

Materials & Reagents

  • 3-Bromo-2-iodobenzotrifluoride (1.0 equiv, 1.0 mmol, 350.9 g/mol )

  • p-Tolylboronic acid (1.1 equiv, 1.1 mmol)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Tetrahydrofuran (THF) (degassed, 4.0 mL)

  • Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-iodobenzotrifluoride (351 mg, 1.0 mmol), p-tolylboronic acid (150 mg, 1.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Degassing : Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle 3 times. Causality: Oxygen rapidly degrades the electron-rich XPhos ligand and the active Pd(0) species, stalling the catalytic cycle.

  • Solvent Addition : Inject degassed THF (4.0 mL) and degassed H₂O (1.0 mL) via syringe. Causality: The biphasic system is crucial; water dissolves the inorganic base, facilitating the generation of the reactive boronate complex [Ar-B(OH)₃]⁻ required for the transmetalation step[6].

  • Reaction Initiation : Heat the reaction mixture to exactly 40 °C using a precisely controlled heating block. Causality: Restricting the temperature to 40 °C provides the thermodynamic control necessary to completely suppress oxidative addition at the mono-ortho-substituted C3-Br bond.

  • In-Process Monitoring (Self-Validation) : After 2 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Criteria: Disappearance of the m/z 350 molecular ion (starting material). Appearance of m/z 314 (desired mono-coupled product). Absolute absence of m/z 326 (undesired bis-coupled product).

  • Workup : Once complete, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and partition with H₂O (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate the pure biaryl product.

References

1. 2. 3. 4. 5.

Sources

Method

Application Note: Site-Selective Cross-Coupling of 3-Bromo-2-iodobenzotrifluoride

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-Bromo-2-iodobenzotrifluoride . This substrate is a high-value scaffold in medicinal chemistry due to the pres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-Bromo-2-iodobenzotrifluoride . This substrate is a high-value scaffold in medicinal chemistry due to the presence of the trifluoromethyl (


) group (metabolic stability) and two chemically distinct halogen handles (Iodine and Bromine) that enable sequential, site-selective functionalization.

Introduction & Chemoselectivity Principles

The Substrate Challenge

3-Bromo-2-iodobenzotrifluoride presents a unique 1,2,3-trisubstituted benzene pattern. The reactivity is governed by two opposing forces:

  • Electronic Activation (Favorable): The Carbon-Iodine (

    
    ) bond is significantly weaker (Bond Dissociation Energy 
    
    
    
    65 kcal/mol) than the Carbon-Bromine (
    
    
    ) bond (
    
    
    81 kcal/mol). This allows Pd(0) to undergo oxidative addition at the C-I bond chemoselectively, leaving the C-Br bond intact for a second reaction.[1]
  • Steric Hindrance (Unfavorable): The reactive Iodine at position C2 is flanked by a bulky Trifluoromethyl group at C1 and a Bromine atom at C3. This creates a "steric pocket" that can retard catalyst approach.

Key Strategy: To overcome the steric hindrance at C2 while maintaining chemoselectivity, we utilize sterically demanding, electron-rich phosphine ligands or high-activity catalyst precursors (e.g.,


 or Buchwald precatalysts) under controlled temperatures.
Mechanistic Pathway & Selectivity

The following diagram illustrates the kinetic preference for the C-I bond over the C-Br bond.[2]

Chemoselectivity Substrate 3-Bromo-2-iodobenzotrifluoride OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Product) Substrate->OxAdd_I Low Temp (<60°C) OxAdd_Br Oxidative Addition (C-Br) SLOW (Thermodynamic Barrier) Substrate->OxAdd_Br High Temp (>100°C) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Intermediate Pd(II)-Ar-I Complex OxAdd_I->Intermediate Coupling Transmetallation & Red. Elim. Intermediate->Coupling Product 2-Substituted-3-bromobenzotrifluoride Coupling->Product

Figure 1: Kinetic pathway favoring C-I oxidative addition. The C-Br bond remains inert under mild conditions.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

This protocol selectively couples a boronic acid to the C2 (Iodine) position.[3]

Reagents & Equipment
  • Substrate: 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand creates a large bite angle, enhancing the reductive elimination step in sterically crowded systems.

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen (Balloon or Schlenk line)

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask or microwave vial and cool under Argon.

  • Charging: Add 3-Bromo-2-iodobenzotrifluoride (351 mg, 1.0 mmol), Boronic Acid (1.1 mmol), and

    
     (25 mg, 0.03 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aq.

    
     (1 mL).
    
    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved Oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Br bond (scrambling).

  • Monitoring: Check TLC (Hexanes/EtOAc). The starting material (Rf ~0.8) should disappear; the mono-coupled product will appear at a lower Rf.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate phases.[4] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Site-Selective Sonogashira Coupling

This protocol introduces an alkyne at the C2 position.

Reagents & Equipment
  • Substrate: 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[3]

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    
Step-by-Step Methodology
  • Charging: To a dried Schlenk flask, add the Pd catalyst and CuI.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Substrate: Add degassed THF (3 mL),

    
     (3 mL), 3-Bromo-2-iodobenzotrifluoride (1.0 mmol), and the alkyne (1.2 mmol).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Insight: The C-I bond is reactive enough to couple at RT. Heating is rarely required and should be avoided to preserve the C-Br bond.

  • Workup: Filter through a pad of Celite to remove palladium black and ammonium salts. Concentrate and purify via chromatography.[3][5]

Sequential Library Synthesis Workflow

Once the C2 position is functionalized, the C3-Bromine atom becomes the new reactive handle.[3] This allows for the creation of non-symmetrical 2,3-disubstituted benzotrifluorides.

Workflow Diagram

SequentialCoupling cluster_Step1 Step 1: C-I Activation (Chemoselective) cluster_Step2 Step 2: C-Br Activation (Forcing Conditions) Start Start: 3-Bromo-2-iodobenzotrifluoride Step1_Suzuki Suzuki Coupling (Pd(dppf)Cl2, 60°C) Start->Step1_Suzuki Step1_Sono Sonogashira Coupling (Pd/Cu, RT) Start->Step1_Sono Intermediate Intermediate: 2-Functionalized-3-bromobenzotrifluoride Step1_Suzuki->Intermediate Step1_Sono->Intermediate Step2_Suzuki Suzuki Coupling (Pd(OAc)2, SPhos, 100°C) Intermediate->Step2_Suzuki Step2_Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos, 110°C) Intermediate->Step2_Buchwald Final Final Product: 2,3-Disubstituted Benzotrifluoride Step2_Suzuki->Final Step2_Buchwald->Final

Figure 2: Sequential workflow for accessing 2,3-disubstituted libraries. Note the increased temperature required for Step 2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance at C2 position.Switch to SPhos or XPhos ligands. These are designed for hindered substrates [1]. Increase temp to 70°C.
Mixture of Products "Scrambling" (C-Br reacting).Lower reaction temperature.[6] Ensure <80°C for Step 1. Reduce catalyst loading to 1 mol%.
Protodehalogenation Loss of Iodine (replaced by H).Solvent is "wet" or base is too strong. Use anhydrous 1,4-Dioxane and milder base (

).
Black Precipitate Catalyst decomposition (Pd Black).[7]Inefficient ligation. Add excess ligand (e.g., 10 mol%

) or switch to stable precatalysts.

References

  • BenchChem. (2025).[2][3][5][6] A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran. Retrieved from

  • LibreTexts. (2023).[8] Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from

  • Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling. Retrieved from

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Retrieved from

Sources

Application

using 3-Bromo-2-iodobenzotrifluoride as a building block for trifluoromethylated scaffolds

Application Note: Strategic Utilization of 3-Bromo-2-iodobenzotrifluoride in Trifluoromethylated Scaffold Design Executive Summary This guide details the strategic application of 3-Bromo-2-iodobenzotrifluoride (Structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-2-iodobenzotrifluoride in Trifluoromethylated Scaffold Design

Executive Summary

This guide details the strategic application of 3-Bromo-2-iodobenzotrifluoride (Structure: 1-CF


, 2-I, 3-Br-benzene) as a high-value building block for constructing polysubstituted aromatic scaffolds.[1][2][3]

The trifluoromethyl (


) group is a "privileged motif" in drug discovery, enhancing metabolic stability and lipophilicity. However, introducing substituents ortho to the 

group is synthetically challenging due to steric crowding. This building block solves that challenge by providing two orthogonal halogen handles—Iodine (C2) and Bromine (C3) —flanking the

group.

This guide provides:

  • Synthesis Protocol: A validated route to generate the building block from commodity chemicals.[3]

  • Chemo-selective Workflows: Protocols for sequential cross-coupling (I > Br).

  • Mechanistic Logic: Explaining the "Combined Directing Effect" that makes this scaffold accessible.

Chemical Profile & Reactivity Hierarchy

The power of this molecule lies in the distinct reactivity profiles of its three functional groups.

PositionGroupElectronic EffectReactivity Role
C1

Strong EWG (

)
Scaffold Anchor: Increases lipophilicity; directs metalation to C2.[1][2][3]
C2

Weak EWG, Soft NucleophilePrimary Handle: Highest reactivity.[1][2][3] Labile to Pd(0) oxidative addition and Li-Hal exchange.[1][2][3]
C3

Weak EWGSecondary Handle: Lower reactivity.[1][2][3] Survives C2-functionalization conditions.

The "Ladder" Strategy: By exploiting bond dissociation energy differences (


 kcal/mol vs. 

kcal/mol), chemists can sequentially "climb the ladder" of functionalization:
  • Step 1: Selective functionalization at C2 (Iodine).[3][4]

  • Step 2: Subsequent functionalization at C3 (Bromine).

Synthesis Protocol: The "Combined Directing Effect"

Commercial availability of this specific isomer can be sporadic.[3] The most reliable access is via Directed Ortho Metalation (DoM) of 3-bromobenzotrifluoride.[3]

Mechanism: The C2 proton is flanked by two electron-withdrawing groups (


 and 

).[1][2][3] Their combined inductive effect significantly acidifies this position, allowing for highly regioselective deprotonation.[3]
Protocol A: Synthesis of 3-Bromo-2-iodobenzotrifluoride

Target Scale: 10 mmol

Reagents:

  • 3-Bromobenzotrifluoride (CAS 401-78-5): 2.25 g (10 mmol)[1][2][3]

  • LDA (Lithium Diisopropylamide): 1.0 M in THF/Hexanes (11 mmol)[3]

  • Iodine (

    
    ): 3.05 g (12 mmol)[3]
    
  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add LDA solution dropwise over 10 minutes. Note: Maintain temp < -70°C to prevent benzyne formation.[1][2][3]

  • Metalation: Add 3-bromobenzotrifluoride dropwise.[1][2][3] Stir at -78°C for 1 hour . The solution will typically turn deep yellow/orange, indicating the formation of the lithiated species at C2.

  • Quench: Dissolve Iodine (

    
    ) in 10 mL THF and add dropwise to the lithiated mixture.
    
  • Workup: Allow to warm to room temperature. Quench with sat.

    
     (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow).[3]
    
  • Isolation: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes).

Application 1: Site-Selective Suzuki-Miyaura Coupling

Challenge: The C2-Iodine is sterically crowded (sandwiched between


 and 

). Standard

may be sluggish.[3] Solution: Use active catalyst systems (e.g., Buchwald ligands like SPhos or XPhos) that facilitate oxidative addition in hindered environments.[3]
Protocol B: C2-Selective Arylation

Objective: Couple a phenyl ring at C2, leaving C3-Br intact.[1][2][3]

Reagents:

  • 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)[1][2][3]

  • Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)[1]

Methodology:

  • Degassing: Combine all solids in a vial. Evacuate and backfill with Argon (3 cycles).[3]

  • Reaction: Add degassed solvents. Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the C-Br bond.[1][2]

  • Monitoring: Monitor via TLC/LCMS. The starting material (Iodo) should disappear; the product (Biphenyl with Br intact) should form.[3]

  • Purification: Standard aqueous workup and silica column.

Why SPhos? SPhos is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination), making it ideal for the sterically congested C2 position.[3]

Application 2: Halogen-Lithium Exchange (The "Turbo" Route)

The Iodine atom exchanges with Lithium orders of magnitude faster than Bromine. This allows for the generation of a nucleophile at C2 without touching the C3-Br bond.[2][3]

Protocol:

  • Dissolve substrate in THF at -78°C .

  • Add i-PrMgCl[1][2][3]·LiCl (Turbo Grignard) or n-BuLi (1.05 equiv).[1][2][3]

  • Stir for 15 mins. (Iodine exchange is rapid).[3]

  • Add electrophile (e.g., DMF for formylation,

    
     for carboxylation).[3]
    
  • Result: A 2-functionalized-3-bromo-benzotrifluoride.[1][2][3][5]

Visualizing the Workflow

The following diagram illustrates the "Ladder" strategy for building complexity.

G Start 3-Bromobenzotrifluoride (Commercial Precursor) BuildingBlock 3-Bromo-2-iodobenzotrifluoride (The Core Scaffold) Start->BuildingBlock 1. LDA, -78°C 2. I2 Quench (DoM Mechanism) PathA Path A: C2-Selective Coupling (Suzuki/Sonogashira) BuildingBlock->PathA Pd(OAc)2 / SPhos 60°C, Boronic Acid PathB Path B: Li-Hal Exchange (Turbo Grignard) BuildingBlock->PathB iPrMgCl-LiCl -78°C, Electrophile IntermediateA 2-Aryl-3-Bromobenzotrifluoride PathA->IntermediateA FinalProduct Polysubstituted Drug Scaffold IntermediateA->FinalProduct Step 2: C3 Functionalization (Buchwald Amination / Suzuki) IntermediateB 2-Formyl-3-Bromobenzotrifluoride (via DMF quench) PathB->IntermediateB IntermediateB->FinalProduct Step 2: C3 Functionalization

Caption: Synthesis and divergent functionalization pathways of the 3-Bromo-2-iodobenzotrifluoride scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Benzyne formation due to high temp.[1][2][3]Ensure internal temp is < -70°C during LDA addition.
Loss of Selectivity (Coupling) Reaction temp too high (>80°C).[3]Lower temp to 40-60°C; switch to more active Pd-catalyst (e.g.,

+ XPhos).
Protodeiodination Moisture in Li-exchange reaction.[1][2][3]Use strictly anhydrous THF; flame-dry glassware.[2][3]

References

  • Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley.[2][3][6] (Foundational text on Directed Ortho Metalation strategies).

  • Wang, X., et al. (2008).[3] "Regioselective Synthesis of Polysubstituted Benzenes via Directed Ortho Metalation." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[3][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[3]

  • Barder, T. E., et al. (2005).[3] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.[3]

Sources

Method

Buchwald-Hartwig amination of 3-Bromo-2-iodobenzotrifluoride

Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-2-iodobenzotrifluoride Executive Summary This guide details the methodology for the site-selective Buchwald-Hartwig amination of 3-Bromo-2-iodobenzot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-2-iodobenzotrifluoride

Executive Summary

This guide details the methodology for the site-selective Buchwald-Hartwig amination of 3-Bromo-2-iodobenzotrifluoride . This substrate represents a "privileged scaffold" in drug discovery due to its potential for sequential functionalization. However, it presents a dichotomy of challenges:

  • Chemoselectivity: Distinguishing between the C–I and C–Br bonds.

  • Steric Congestion: The target C2-Iodine is "sandwiched" between a bulky trifluoromethyl group (

    
    ) and a bromine atom, creating a severe steric barrier (the "ortho-effect").
    

Core Strategy: This protocol leverages the kinetic lability of the C–I bond over the C–Br bond while utilizing specialized ligand architectures to overcome the steric penalty at the C2 position. The resulting 2-amino-3-bromobenzotrifluoride preserves the aryl bromide for subsequent cross-coupling (e.g., Suzuki or Sonogashira), enabling modular library synthesis.

Substrate Analysis & Mechanistic Logic

The "Sandwich" Effect

The substrate is a 1,2,3-trisubstituted arene. The reactivity profile is governed by two opposing forces:

  • Electronic Activation (Pro-Reaction): The

    
     group at C1 is strongly electron-withdrawing, making the ring electron-deficient. This lowers the energy barrier for oxidative addition of Pd(0) into the C–X bonds.
    
  • Steric Deactivation (Anti-Reaction): The C2-Iodine is flanked by

    
     (Van der Waals radius ~2.2 Å) and Br (1.85 Å). Standard phosphine ligands (e.g., 
    
    
    
    ) often fail to facilitate amine coordination in this crowded pocket.
Chemoselectivity Hierarchy

The bond dissociation energies (BDE) dictate the order of oxidative addition:

  • C–I (Target): ~65 kcal/mol (Weakest, reacts first).

  • C–Br (Off-Target): ~81 kcal/mol.

  • C–F: ~115 kcal/mol (Inert under these conditions).

Critical Control Point: While C–I is electronically favored, the steric bulk at C2 can slow its reaction rate, potentially allowing the unhindered C3-Br or C4/5/6-H (C-H activation side reactions) to compete. Therefore, the catalyst system must be highly active but bulky enough to enforce selectivity.

Chemoselectivity Substrate 3-Bromo-2-iodobenzotrifluoride Pd0 Pd(0) Catalyst Substrate->Pd0 OxAdd_I Path A: Oxidative Addition (C-I) (Kinetically Favored) Pd0->OxAdd_I Fast (Weak Bond) OxAdd_Br Path B: Oxidative Addition (C-Br) (Thermodynamically Stable but Slower) Pd0->OxAdd_Br Slow (Strong Bond) Product 2-Amino-3-bromobenzotrifluoride (Target) OxAdd_I->Product + Amine / Base Byproduct 3-Amino-2-iodobenzotrifluoride (Impurity) OxAdd_Br->Byproduct + Amine / Base

Figure 1: Chemoselectivity Decision Matrix. Path A is the target pathway.

Experimental Protocols

Catalyst Selection Guide

For this specific substrate, "general purpose" conditions often fail. Use the table below to select the starting point based on your amine partner.

Amine ClassRecommended LigandCatalyst SourceBaseSolventRationale
Primary Alkyl BrettPhos Pd₂(dba)₃NaOtBuDioxaneExcellent for mono-arylation; resists forming bis-arylated byproducts.
Secondary Acyclic RuPhos Pd(OAc)₂Cs₂CO₃TolueneBulky ligand overcomes steric "sandwich" at C2; prevents reduction.
Anilines (Aryl) Xantphos Pd₂(dba)₃Cs₂CO₃DioxaneLarge bite angle favors reductive elimination in crowded systems; high selectivity for I vs Br.
Heterocycles tBuXPhos Pd-G3-PrecatK₃PO₄tBuOHHandles Lewis-basic nitrogens well.
Protocol A: Primary Recommendation (High Selectivity)

Targeting the C-I bond with high fidelity using Xantphos.

Reagents:

  • 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • 
     (2.5 mol% Pd)
    
  • Xantphos (5.0 mol% - Note: 1:2 Pd:L ratio is crucial for Xantphos)

  • 
     (1.4 equiv) - Mild base prevents hydrodehalogenation.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a resealable reaction vial (Schlenk tube or microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with

    
     (Target 0.025 equiv), Xantphos (0.05 equiv), and 
    
    
    
    (1.4 equiv).
    • Tip: If the amine is a solid, add it now.

  • Substrate Addition: Add 3-Bromo-2-iodobenzotrifluoride (1.0 equiv) via syringe.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw x3).

    • Why? Oxygen promotes homocoupling and catalyst deactivation.

  • Amine Addition: If liquid, add the amine (1.2 equiv) dropwise.

  • Reaction: Seal the vessel. Heat to 80°C for 12–16 hours.

    • Monitoring: Check LCMS at 2 hours. If <10% conversion, increase temp to 100°C. Do not exceed 110°C to avoid C-Br activation.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting material if primary amines are used.

Protocol B: For Sterically Demanding Amines

Use this if Protocol A yields <20% conversion. This uses a precatalyst system designed for difficult couplings.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: KOtBu (1.5 equiv) - Stronger base required for activation.

  • Solvent: Toluene (0.2 M)

Workflow Differences:

  • Pd-PEPPSI-IPr is air-stable but should be handled under Argon for best results.

  • This system is extremely active.[1] Run at 60°C initially.

  • Warning: The use of KOtBu increases the risk of hydrodehalogenation (replacing I with H). Monitor closely.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion Steric block at C2 prevents Oxidative Addition.Switch to BrettPhos or Pd-PEPPSI-IPr . Increase Temp to 100°C.
Reduction (Ar-H) Hydrodehalogenation (I

H).[2]
Switch base to

or

. Ensure solvent is strictly anhydrous.
Wrong Regioisomer C-Br coupling occurring.Lower temperature. Reduce catalyst loading. Switch to Xantphos (high selectivity).
Bis-amination Both I and Br reacted.Reduce amine equivalents to 1.05. Stop reaction earlier.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the steric "gating" mechanism that necessitates bulky ligands.

CatalyticCycle cluster_sterics Steric 'Gate' Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd + Ar-I (C2) Coord Amine Coordination (Steric Crowding) OxAdd->Coord + R-NH2 Deprot Deprotonation (Base Mediated) Coord->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regenerate Catalyst

Figure 2: Catalytic Cycle emphasizing the steric bottleneck at the oxidative addition and amine coordination steps.

References

  • Chemoselectivity in Polyhalogenated Arenes

    • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[3][4] Chemical Reviews, 2021.[4][5] Link

    • Insight: Establishes the reactivity order C-I > C-Br > C-Cl and discusses ligand control for site selectivity.
  • Ligand Effects (Xantphos & BrettPhos)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • Insight: Defines BrettPhos as the gold standard for primary amines and hindered substr
  • Sterically Hindered Substrates

    • Hartwig, J. F., et al. "Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides."[6] Journal of Organic Chemistry, 1999.[6] Link

    • Insight: Foundational work on using bulky phosphines to facilitate coupling in crowded environments.[1]

  • Base Selection & Side Reactions

    • Paul, F., et al. "Palladium-catalyzed amination of aryl bromides and aryl triflates... a kinetic study." Chemistry - A European Journal, 2001. Link

    • Insight: Explains the role of base strength in the rate-limiting deprotonation step and competition with reduction p

Sources

Application

Application Note: Regioselective Lithiation and Substitution of 3-Bromo-2-iodobenzotrifluoride

Executive Summary This guide details the regioselective functionalization of 3-Bromo-2-iodobenzotrifluoride (CAS: N/A - Custom Scaffold) . This substrate presents a unique "sandwiched" geometry where the reactive iodine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the regioselective functionalization of 3-Bromo-2-iodobenzotrifluoride (CAS: N/A - Custom Scaffold) . This substrate presents a unique "sandwiched" geometry where the reactive iodine at C2 is flanked by a trifluoromethyl group (


) at C1 and a bromine atom at C3.

The primary challenge is differentiating between the two halogens (I vs. Br) and preventing the Lithium-Halogen Dance (LHD) , a side reaction common in polyhalogenated aromatics where the metal migrates to a thermodynamically more stable position.

Key Takeaway: By exploiting the kinetic hierarchy of Lithium-Halogen exchange (I > Br) and utilizing magnesium-ate complexes ("Turbo Grignards"), researchers can exclusively functionalize the C2 position, retaining the C3-bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight & Causality

The Reactivity Hierarchy

Success relies on the bond dissociation energy differences between Carbon-Iodine and Carbon-Bromine bonds.

  • C–I Bond: Weak and highly polarizable. Rapidly undergoes exchange with alkyl-lithiums at -78°C.[1]

  • C–Br Bond: Stronger. Requires higher temperatures or stronger bases for exchange in the presence of an iodine atom.

  • Ortho-Directing Effect: The

    
     group strongly acidifies the ortho-protons (C6), but in this substrate, its electron-withdrawing nature inductively activates the C2-Iodine bond for nucleophilic attack by the organometallic reagent.
    
The "Halogen Dance" Risk

In 1,2,3-substituted haloarenes, the initially formed 2-lithio species is kinetically favored but thermodynamically unstable. If the temperature rises above -60°C (using


-BuLi), the lithium may deprotonate the C4 or C6 position, leading to a migration of the halogen atoms to restore aromatic stability.
  • Solution: Use

    
    -PrMgCl[2][3]·LiCl (Turbo Grignard) .[3] The Carbon-Magnesium bond is more covalent and less basic than Carbon-Lithium, effectively "freezing" the metal at the C2 position even at -20°C.
    

Comparative Data: Reagent Selection

Feature

-Butyllithium (

-BuLi)
Turbo Grignard (

-PrMgCl·LiCl)
Exchange Species Lithium (Li)Magnesium (Mg)
Reaction Temp -78°C (Strict)-15°C to 0°C (Flexible)
Selectivity (I vs Br) High (at low temp)Excellent (Thermodynamic control)
Halogen Dance Risk High (if warmed)Negligible
Functional Group Tolerance Low (Attacks esters/CN)High (Tolerates esters/CN)
Scale-up Suitability Low (Cryogenic required)High (Standard cooling)

Experimental Protocols

Protocol A: Kinetic C2-Lithiation (Academic/Small Scale)

Best for simple electrophiles and when cryogenic equipment is readily available.

Reagents:

  • Substrate: 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)

  • Reagent:

    
    -BuLi (1.1 equiv, 2.5 M in hexanes)
    
  • Solvent: Anhydrous THF

  • Electrophile: DMF, Benzaldehyde, or

    
    
    

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Add substrate (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 5 minutes.
    
    • Critical: Maintain internal temperature below -70°C to prevent attack on the Bromine or Halogen Dance.

  • Incubation: Stir at -78°C for 15 minutes . (Li-I exchange is extremely fast; prolonged stirring risks scrambling).

  • Quench: Add the Electrophile (1.5 equiv) neat or in THF solution.

  • Warm-up: Allow the mixture to warm to 0°C over 30 minutes.

  • Workup: Quench with sat.

    
    , extract with EtOAc, and concentrate.
    
Protocol B: C2-Magnesiation via Turbo Grignard (Industrial/Robust)

Recommended for scale-up and complex electrophiles.

Reagents:

  • Substrate: 3-Bromo-2-iodobenzotrifluoride (1.0 equiv)

  • Reagent:

    
    -PrMgCl[2][3]·LiCl (1.1 equiv, 1.3 M in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Purge a reactor with Nitrogen/Argon.

  • Dissolution: Dissolve substrate in THF (0.5 M concentration). Cool to -20°C .

  • Exchange: Add

    
    -PrMgCl[4]·LiCl dropwise. The rate is controlled by exotherm (mild).
    
  • Incubation: Stir at -15°C to -20°C for 1 hour .

    • Validation: Take an aliquot, quench with

      
      , and check via GC-MS or NMR. >98% Deuteration at C2 indicates completion.
      
  • Reaction: Add Electrophile (e.g., aldehyde, ketone) at -20°C.

  • Completion: Warm to room temperature (25°C) and stir for 1 hour.

  • Workup: Standard aqueous workup.

Visualizations

Reaction Pathway & Selectivity Logic

This diagram illustrates the competition between the desired Exchange and the undesired Dance, highlighting the stability provided by the Turbo Grignard reagent.

ReactionPathway Substrate 3-Bromo-2-iodobenzotrifluoride (Starting Material) Decision Reagent Choice Substrate->Decision RouteA Route A: n-BuLi (-78°C) Decision->RouteA Fast Exchange RouteB Route B: i-PrMgCl·LiCl (-20°C) Decision->RouteB Controlled Exchange Intermed_Li 2-Lithio Species (Kinetic, Unstable > -60°C) RouteA->Intermed_Li Intermed_Mg 2-Magnesio Species (Thermodynamic, Stable) RouteB->Intermed_Mg SideReaction Halogen Dance / Scrambling (Mixture of Isomers) Intermed_Li->SideReaction Warm > -60°C Product 2-Functionalized Product (C3-Br Intact) Intermed_Li->Product Quench -78°C Intermed_Mg->SideReaction Rare Intermed_Mg->Product Quench -20°C to RT

Caption: Figure 1. Selectivity landscape. Route B (Turbo Grignard) avoids the "Halogen Dance" instability inherent to the lithiated intermediate in Route A.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete ExchangeIncrease reaction time for Turbo Grignard (up to 2h). Ensure reagent titer is accurate.
Scrambling (Regioisomers) Temperature too highStrictly maintain -78°C for

-BuLi. Switch to Turbo Grignard if cooling is inconsistent.
Protonation (SM Recovery) Moisture in solventRe-distill THF over Na/Benzophenone or use molecular sieves.
Double Addition Excess ReagentStrictly use 1.05-1.1 equiv of metallating agent.

References

  • Knochel, P., et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Schnürch, M., et al. (2007).[5] Halogen Dance Reactions—A Review. Chemical Society Reviews.[6][7]

  • Bao, R. L., et al. (2015). Recent Advances in the Synthesis of Aryl- and Heteroaryl-Magnesium Reagents. Chemical Communications.

  • Sigma-Aldrich. (2024). TurboGrignard Reagents: Technical Bulletin.

Sources

Method

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

An Application Guide for the Regioselective Synthesis of Boronic Acids from 3-Bromo-2-iodobenzotrifluoride Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Synthesis of Boronic Acids from 3-Bromo-2-iodobenzotrifluoride

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents are indispensable for the construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The specific target of this guide, (3-bromo-2-(trifluoromethyl)phenyl)boronic acid, is a particularly valuable building block. It incorporates three distinct functionalities on a single aromatic ring: a boronic acid for subsequent cross-coupling, a bromine atom that can be functionalized in a separate step, and an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ group is a prevalent motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed, mechanistically-grounded protocol for the regioselective preparation of this key intermediate from 3-Bromo-2-iodobenzotrifluoride, with a focus on the underlying chemical principles that ensure a successful and high-yielding transformation.

Synthetic Strategy: Navigating Regioselectivity through Halogen-Metal Exchange

The starting material, 3-Bromo-2-iodobenzotrifluoride, presents a classic challenge of regioselectivity. With two different halogen atoms, iodine and bromine, attached to the aromatic ring, the synthetic method must selectively target one over the other. The key to achieving this selectivity lies in the differential reactivity of the carbon-halogen bonds.

The primary methods for converting aryl halides to boronic acids involve the formation of an organometallic intermediate.[3] The two most common approaches are:

  • Grignard Reagent Formation: Reaction with magnesium metal.[5]

  • Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi).[6]

In both scenarios, the rate of reaction is governed by the lability of the C-X bond, which follows the trend C-I > C-Br > C-Cl.[6] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to metal insertion or exchange. Therefore, by carefully controlling the reaction conditions, particularly temperature, it is possible to selectively replace the iodine atom while leaving the bromine atom untouched.

This guide will focus on the lithium-halogen exchange pathway, as it is a rapid and highly efficient method for this type of transformation, especially at cryogenic temperatures. The aryllithium intermediate formed is then trapped with an electrophilic boron source, typically a borate ester like trimethyl borate or triisopropyl borate, to form the desired boronate ester, which is subsequently hydrolyzed to the final boronic acid.[7][8]

Reaction Workflow and Mechanism

The overall synthetic pathway involves a three-stage process: selective iodine-lithium exchange, electrophilic trapping with a borate ester, and acidic hydrolysis.

G A 3-Bromo-2-iodobenzotrifluoride (Starting Material) B Iodine-Lithium Exchange (n-BuLi, THF, -78°C) A->B Step 1 C Aryllithium Intermediate B->C D Electrophilic Trap (B(OMe)₃) C->D Step 2 E Boronate Ester Complex D->E F Aqueous Acidic Workup (e.g., HCl) E->F Step 3 G (3-bromo-2-(trifluoromethyl)phenyl)boronic acid (Final Product) F->G

Caption: High-level workflow for boronic acid synthesis.

The mechanism proceeds via the formation of a highly reactive aryllithium species. It is critical to perform this reaction under strictly anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or benzyne formation.[9]

G cluster_0 Step 1: Iodine-Lithium Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis start 3-Bromo-2-iodobenzotrifluoride nBuLi + n-BuLi intermediate Aryllithium Intermediate nBuLi->intermediate Fast, Selective Exchange @ -78°C BuI + n-BuI borate Trimethyl Borate (Electrophile) intermediate->borate Nucleophilic Attack complex Ate Complex hcl + H₃O⁺ (aq. HCl) product (3-bromo-2-(trifluoromethyl)phenyl)boronic acid hcl->product Protonolysis

Caption: Mechanism of regioselective borylation.

Detailed Experimental Protocol

This protocol describes the synthesis of (3-bromo-2-(trifluoromethyl)phenyl)boronic acid on a laboratory scale.

Safety Precautions:

  • Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[10] Handle under an inert atmosphere (Nitrogen or Argon) at all times using syringe and cannula techniques.

  • Anhydrous solvents are critical for success. Use freshly distilled or commercially available anhydrous solvents.[11]

  • The reaction is performed at cryogenic temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountEquivalents
3-Bromo-2-iodobenzotrifluoride392.883.93 g (10.0 mmol)1.0
Anhydrous Tetrahydrofuran (THF)72.11~100 mL-
n-Butyllithium (2.5 M in hexanes)64.064.4 mL (11.0 mmol)1.1
Trimethyl borate103.911.23 mL (1.14 g, 11.0 mmol)1.1
Hydrochloric Acid (2 M aqueous)36.46~50 mL-
Ethyl Acetate88.11~150 mL-
Brine (Saturated NaCl solution)58.44~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Oven-dry the flask and all other glassware overnight and allow to cool under a stream of dry nitrogen or argon.

    • Assemble the flask with a thermometer adapter, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithium-Halogen Exchange:

    • Using a syringe, add 3-Bromo-2-iodobenzotrifluoride (3.93 g, 10.0 mmol) to the flask, followed by 80 mL of anhydrous THF.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure thermal equilibrium.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 45 minutes. A color change is typically observed.

  • Borylation (Electrophilic Quench):

    • While the aryllithium solution is stirring, take up trimethyl borate (1.23 mL, 11.0 mmol) into a separate syringe.

    • Add the trimethyl borate dropwise to the reaction mixture at -78 °C over 15 minutes.

    • After the addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over approximately 2 hours.

  • Work-up and Hydrolysis:

    • Once at room temperature, cool the flask in an ice-water bath and cautiously quench the reaction by the slow, dropwise addition of 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.[7]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with ethyl acetate (50 mL each).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield (3-bromo-2-(trifluoromethyl)phenyl)boronic acid as a white solid.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-85%.

Troubleshooting and Scientific Rationale

  • Problem: Low Yield or No Reaction.

    • Cause: Inactive n-BuLi or presence of moisture. Organolithium reagents degrade over time.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all glassware is scrupulously dried and solvents are anhydrous.[10]

  • Problem: Formation of Debrominated/Deiodinated Starting Material.

    • Cause: Accidental quenching of the aryllithium intermediate with a proton source (e.g., moisture, acidic impurities) before the addition of the borate ester.

    • Solution: Maintain strict anhydrous and inert conditions. Ensure the trimethyl borate is of high purity.

  • Problem: Mixture of Bromo- and Iodo-Boronic Acids.

    • Cause: Reaction temperature was too high, allowing for competitive bromine-lithium exchange.

    • Solution: Strictly maintain the reaction temperature at or below -78 °C during the n-BuLi addition and subsequent stirring. The rate difference between iodine and bromine exchange is most pronounced at very low temperatures.[6][9]

  • Scientific Rationale for Low Temperature:

    • Selectivity: Maximizes the kinetic difference in reactivity between the C-I and C-Br bonds.[6]

    • Stability: The aryllithium intermediate is highly reactive and can undergo side reactions, such as deprotonating the THF solvent, at higher temperatures.[9]

    • Preventing Benzyne Formation: Although less likely with this substitution pattern, ortho-lithiated haloarenes can eliminate LiX to form highly reactive benzyne intermediates, which leads to undesired byproducts. Cryogenic temperatures suppress this pathway.[9]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of the synthesized (3-bromo-2-(trifluoromethyl)phenyl)boronic acid is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][12] It can be coupled with a wide range of aryl or vinyl halides (or triflates) to construct complex biaryl structures. The remaining bromine atom on the product can then be used in a subsequent, distinct cross-coupling reaction, allowing for a stepwise and controlled construction of polysubstituted aromatic systems. This orthogonal reactivity makes it a powerful tool for building molecular libraries in drug discovery programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Source available online]
  • Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link][5]

  • University of Michigan. (n.d.). Grignard Reaction. Chemistry Department. [Source available online]
  • Organic Syntheses. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 173. [Link][13]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Source available online]
  • Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link][6]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid. [Source available online]
  • Neto, M. F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link][3]

  • DiMichele, L., et al. (2006). Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes: the use of long‐range JCH coupling constants to determine regiochemistry. Magnetic Resonance in Chemistry, 44(6), 616-621. [Source available online]
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link][11]

  • Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Source available online]
  • Wikipedia contributors. (2024). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [Link][8]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivatives. RSC Advances, 11(3), 1545-1555. [Link][2]

  • Serwatowski, J., et al. (2009). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link][14]

  • Google Patents. (1999). WO1999064428A1 - Synthesis of aryl boronic acids. [15]

  • Harvard University. (n.d.). Directed Ortho Metalation. Chemistry Department. [Source available online]
  • ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. [Link][9]

  • Slocum, D. W., & Jennings, C. A. (1976). Metalation of Benzotrifluoride. Journal of the American Chemical Society, 41(4), 764-766. [Link][16]

  • Ashby, E. C., & Oswald, J. (1986). Grignard reagent formation. Journal of Organometallic Chemistry, 317(1-2), 1-13. [Source available online]
  • Cahiez, G., et al. (2012). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 17(12), 14036–14076. [Link][17]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link][18]

  • Combs, A. P., et al. (2004). Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids. The Journal of Organic Chemistry, 69(2), 566-569. [Link][19]

  • Google Patents. (2007). EP0944564B9 - Halogen exchange reactions and uses thereof. [20]

  • ResearchGate. (2025). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. [Source available online]
  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Source available online]
  • Yoshida, M., et al. (2021). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. The Chemical Record, 21(1), 123-134. [Link][21]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]

  • Reich, H. J. (2002). Optimization of Organolithium Reactions. Advanced Synthesis & Catalysis, 344(9), 927-937. [Source available online]
  • Narasimhan, N. S., & Joshi, R. R. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 205-214. [Link][22]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-2-iodobenzotrifluoride Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-2-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-2-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental challenges. As Senior Application Scientists, we have structured this guide to move from high-level frequently asked questions to specific, hands-on troubleshooting and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the unique reactivity of 3-bromo-2-iodobenzotrifluoride.

Q1: I have two different halogens on my starting material. Which one will react first in a palladium-catalyzed cross-coupling reaction?

The iodine at the 2-position will react selectively over the bromine at the 3-position. The basis for this high regioselectivity lies in the difference in bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2] Consequently, the oxidative addition of the C-I bond to the Pd(0) catalyst is the kinetically favored and dominant pathway.[3][4][5] This allows for a stepwise functionalization strategy, where the iodo-position is coupled first under milder conditions, leaving the bromo-position available for a subsequent, different coupling reaction under more forcing conditions.

Q2: How does the trifluoromethyl (-CF₃) group influence the reaction?

The -CF₃ group is a strong electron-withdrawing group. This has two main effects:

  • Activation of the Aryl Halide: It makes the aromatic ring more electron-deficient, which can accelerate the rate-determining oxidative addition step of the catalytic cycle.[6]

  • Steric Hindrance: Its presence adjacent to the iodine atom at the 2-position introduces significant steric bulk. This steric hindrance can slow down the reaction and necessitates the use of specific, sterically demanding ligands to achieve high yields.[7][8][9]

Q3: What are the most common and effective coupling reactions for this substrate?

The most versatile and widely used palladium-catalyzed reactions for this building block are:

  • Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds with aryl or vinyl boronic acids/esters. This reaction is favored for its operational simplicity and the stability and low toxicity of the boron reagents.[1][10][11]

  • Sonogashira Coupling: For introducing alkynyl groups to form carbon-carbon triple bonds.[1][12]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a wide variety of primary and secondary amines. This is a crucial transformation in pharmaceutical chemistry.[13][14][15]

Q4: My reaction mixture turned black, and the yield was very low. What happened?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[3] This removes the active catalyst from the catalytic cycle, leading to low or no product formation. Common causes include:

  • Presence of Oxygen: The active Pd(0) species is sensitive to oxygen. It is critical to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[13][16]

  • High Temperatures: Excessively high temperatures can promote catalyst decomposition.

  • Inappropriate Solvent or Ligand: Some solvents or an insufficient amount of a stabilizing ligand can fail to keep the palladium species soluble and active.[3]

Q5: Is a copper co-catalyst necessary for Sonogashira couplings with this substrate?

While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred and highly effective.[12] The primary reason to avoid copper is to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetrical diyne byproduct and consumes the starting material.[3] Modern, bulky phosphine ligands can facilitate the copper-free pathway efficiently.[17]

Troubleshooting Guide: From Low Yield to High Performance

This section provides a systematic approach to diagnosing and solving common problems encountered during coupling reactions with 3-bromo-2-iodobenzotrifluoride.

Problem: Low or No Product Yield

Low conversion is the most frequent issue. A logical, step-by-step investigation is key to identifying the root cause.

G start Low / No Yield catalyst 1. Check Catalyst System start->catalyst reagents 2. Verify Reagent Quality catalyst->reagents sub_catalyst1 Is Pd precatalyst/ligand fresh? Is atmosphere inert? catalyst->sub_catalyst1 Activity sub_catalyst2 Is the ligand appropriate for a sterically hindered substrate? catalyst->sub_catalyst2 Sterics conditions 3. Optimize Reaction Conditions reagents->conditions sub_reagents1 Are reagents pure and dry? (esp. boronic acid, amine, alkyne) reagents->sub_reagents1 Purity sub_reagents2 Is the base strong enough and correctly weighed? reagents->sub_reagents2 Stoichiometry sub_conditions1 Is the temperature high enough? (80-110 °C is common) conditions->sub_conditions1 Kinetics sub_conditions2 Is the solvent anhydrous and degassed? conditions->sub_conditions2 Environment solution Problem Solved conditions->solution

Caption: Troubleshooting workflow for low-yield reactions.

  • Possible Cause 1: Inactive Catalyst or Improper Reaction Setup

    • Explanation: The active Pd(0) catalyst is the engine of the reaction. If it's not generated or is deactivated, the reaction will fail. Oxygen is a primary culprit in deactivating Pd(0) catalysts.[13][16]

    • Solution:

      • Use Fresh Reagents: Employ a fresh batch of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand. Older reagents can degrade upon storage.

      • Ensure Inert Atmosphere: Thoroughly degas the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) using Schlenk techniques.[16]

  • Possible Cause 2: Inappropriate Ligand Choice

    • Explanation: The steric hindrance from the ortho -Br and -CF₃ groups requires a carefully selected ligand. The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the final, product-forming reductive elimination step.[8][18] For sterically demanding substrates, bulky and electron-rich monophosphine ligands are often superior.[9][13][15] They promote the formation of a coordinatively unsaturated, highly reactive L₁Pd(0) species and accelerate reductive elimination.[14]

    • Solution: Switch to a state-of-the-art phosphine ligand designed for challenging couplings. Buchwald-type biarylphosphine ligands are an excellent choice.

      • For Suzuki: SPhos, XPhos, or RuPhos.

      • For Buchwald-Hartwig: XPhos, BrettPhos, or the use of specialized palladacycle precatalysts (G2, G3, G4).[19]

  • Possible Cause 3: Suboptimal Base or Solvent

    • Explanation: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or in deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).[20][21] The solvent must dissolve all components and be stable at the required reaction temperature. An incorrect choice can lead to poor solubility, side reactions, or catalyst deactivation.

    • Solution: Consult the table below for a suitable starting point. For base-sensitive functional groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ is preferable to a strong base like NaOt-Bu, even if it requires a higher temperature or longer reaction time.[13] Aprotic, non-coordinating solvents like toluene and dioxane are generally reliable choices.[5][19]

Problem: Formation of Side Products
  • Possible Cause 1: Homocoupling of Coupling Partner

    • Explanation: In Suzuki reactions, boronic acids can undergo homocoupling (B-B) in the presence of oxygen. In Sonogashira reactions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, a reaction often promoted by the copper co-catalyst.[3]

    • Solution:

      • Suzuki: Ensure the reaction is rigorously deoxygenated. Use high-purity boronic acids.

      • Sonogashira: Switch to a copper-free protocol. The combination of a palladium catalyst with a suitable ligand and an amine base is often sufficient.[3]

  • Possible Cause 2: Protodehalogenation (Loss of I or Br)

    • Explanation: This side reaction replaces the halogen with a hydrogen atom, leading to the formation of 3-bromo-benzotrifluoride or 2-iodo-benzotrifluoride. It can occur if there are trace amounts of water and the reaction conditions facilitate the reduction of the aryl halide.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is dry. Sometimes, this pathway is more prevalent with certain ligand/base combinations.

Optimized Protocols & Data

Success in these couplings is highly dependent on the precise combination of reagents. The following table provides validated starting points for the selective coupling at the C-I position of 3-bromo-2-iodobenzotrifluoride.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (3)NoneEt₃N / DIPA (5.0)THF65
(Copper-Free)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1.5)XPhos (3.5)NaOt-Bu (1.5)Toluene110
General Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 2-position of 3-bromo-2-iodobenzotrifluoride.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-iodobenzotrifluoride (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water, 10:1, to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. All major palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps.

G Pd0 LₙPd(0) (Active Catalyst) Pd0->p1 Oxidative Addition (Ar-X) OA_Complex Ar-Pd(II)-X (Lₙ) OA_Complex->p2 Transmetalation (+ R'-M) Trans_Complex Ar-Pd(II)-R' (Lₙ) Trans_Complex->p3 Reductive Elimination Product Ar-R' p1->OA_Complex p2->Trans_Complex p3->Pd0 p3->Product Product Formation

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[22][23][24]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-bromo-2-iodobenzotrifluoride to form a Pd(II) intermediate. This is typically the rate-determining step.[6][23]

  • Transmetalation: The coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide. This step is often facilitated by the base.[22][23]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C or C-N bond, releasing the final product and regenerating the active Pd(0) catalyst.[18][25]

By systematically addressing each potential point of failure—from the integrity of the catalyst to the choice of reagents and conditions—researchers can reliably improve yields and achieve consistent results in the coupling reactions of this versatile chemical building block.

References

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Vechtomova, Y. L., & Ananikov, V. P. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12126–12137. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12126-12137. [Link]

  • Vechtomova, Y. L., & Ananikov, V. P. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Newman, S. G., & Lautens, M. (2019). The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reaction. Chemical Society Reviews, 48(20), 5227-5241. [Link]

  • Weix Group. A Guide to XEC. University of Wisconsin-Madison. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Corredor, M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10174–10237. [Link]

  • Takale, B. S., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2005-2009. [Link]

  • Yamamoto, T., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]

  • Zhang, T., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792–3796. [Link]

  • OpenOChem Learn. Reductive Elimination. OpenOChem. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Pearson. Cross-Coupling General Reactions Explained. Pearson+. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 6(18), 3263-3272. [Link]

  • Corredor, M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10174–10237. [Link]

  • Wikipedia. (2023). Reductive elimination. Wikipedia. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Ga-Lok, T. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 9(10), 1626-1643. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Maloney, K. M., & Tcyrulnikov, S. (2015). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 17(15), 3842–3845. [Link]

  • Maji, M., & Haldar, S. (2021). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1050-1058. [Link]

  • Grelier, G., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1334–1338. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Corredor, M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

  • Eastgate, M. D., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Magano, J., & Dunetz, J. R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kaabel, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3820-3822. [Link]

  • Le-Thi, B., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 894-898. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in 3-Bromo-2-iodobenzotrifluoride Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and homocoupling challenges when utilizing 3-Bromo-2-iodobenzotrifluoride in pall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and homocoupling challenges when utilizing 3-Bromo-2-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions.

The Substrate Challenge: Steric Blockade & Kinetic Stalling

3-Bromo-2-iodobenzotrifluoride presents a unique structural challenge: the highly reactive C–I bond is flanked by two sterically demanding groups (a bromine atom and a trifluoromethyl group). While the oxidative addition of Pd(0) into the weaker C–I bond is rapid[1], the subsequent transmetalation step is severely retarded by this extreme ortho,ortho'-steric bulk.

When transmetalation is sluggish, the catalytic cycle stalls. This kinetic delay provides a window for competing side reactions to dominate—most notably, the oxidative homocoupling of the organometallic nucleophile (e.g., boronic acid dimerization)[2]. Understanding and manipulating the kinetics of these divergent pathways is the key to achieving high yields and strict C–I selectivity.

Mechanistic FAQs: Diagnosing the Root Cause

Q1: I am observing massive amounts of boronic acid homocoupling (symmetrical biaryl dimer) during my Suzuki reaction. Why does this happen, and how do I stop it? A1: Boronic acid homocoupling is an oxidative process driven by trace oxygen in your reaction mixture. Dissolved oxygen oxidizes the active Pd(0) catalyst into a Pd(II) species[2]. Because transmetalation with your sterically hindered electrophile is slow, this Pd(II) complex instead undergoes double transmetalation with two equivalents of the boronic acid. Reductive elimination then yields the symmetrical dimer, consuming your nucleophile[3]. Resolution: You must attack this on two fronts. First, utilize a rigorous subsurface nitrogen sparge to exclude oxygen[4]. Second, implement a slow-addition protocol for the boronic acid to keep its steady-state concentration artificially low, thereby disfavoring the bimolecular homocoupling pathway[5],[6].

Q2: How do I ensure coupling happens ONLY at the iodine position without activating the adjacent C–Br bond? A2: You must exploit the bond dissociation energy difference between the halogens (C–I is inherently weaker and more reactive than C–Br)[1]. Keep the reaction temperature low (20 °C to 40 °C). Use a bulky, electron-rich phosphine ligand like XPhos. XPhos accelerates oxidative addition into the C–I bond at low temperatures but is too sterically encumbered to easily insert into the adjacent C–Br bond once the initial cross-coupling has occurred.

Q3: My Sonogashira coupling with this substrate yields mostly Glaser coupling product (diyne). What is the fix? A3: Glaser homocoupling is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen. Because the primary cross-coupling is slowed by the –CF3 group, the Glaser pathway takes over. Switch to a "copper-free" Sonogashira protocol using Pd(PPh₃)₄ and an amine base, or ensure absolute anaerobic conditions if CuI must be used[2].

Pathway Visualization

Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd 3-Bromo-2-iodobenzotrifluoride PdII Pd(II) Inactive State Pd0->PdII Oxidation TransMet Transmetalation (Rate-Limiting due to -CF3) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Desired Cross-Product) TransMet->RedElim RedElim->Pd0 Product Formation O2 Trace O2 Ingress O2->PdII HomoTrans Double Transmetalation (Boronic Acid) PdII->HomoTrans 2x Ar-B(OH)2 HomoElim Homocoupling Product (Symmetrical Dimer) HomoTrans->HomoElim HomoElim->Pd0 Pd(0) Regeneration

Mechanistic divergence showing how O2 drives Pd(II)-mediated homocoupling over cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between specific reaction parameters and the suppression of homocoupling during the Suzuki-Miyaura reaction of 3-Bromo-2-iodobenzotrifluoride.

Reaction ConditionCross-Coupling Yield (%)Boronic Acid Homocoupling (%)C–I Selectivity (%)
Standard Batch Addition, Air Atmosphere35%55%90%
N₂ Sparge, Batch Addition60%25%95%
N₂ Sparge, Slow Addition (2h)85%<5%>98%
N₂ Sparge, Slow Add + K-Formate 92% <1% >98%
High Temp (80 °C), Slow Addition45%10%60% (C–Br activated)
Standard Operating Procedure: Homocoupling-Free Suzuki-Miyaura Protocol

This self-validating protocol is engineered to systematically eliminate the variables that cause homocoupling and loss of regioselectivity.

Step 1: Reagent Loading & Deoxygenation

  • To an oven-dried Schlenk flask, add 3-Bromo-2-iodobenzotrifluoride (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Add a 10:1 mixture of Toluene/H₂O.

  • Critical Step: Immediately perform a subsurface sparge with ultra-pure N₂ for 30 minutes. Simple balloon degassing is insufficient to rigorously exclude dissolved oxygen[4].

  • Optional but recommended: Add potassium formate (0.1 equiv). This acts as a mild reducing agent to suppress any residual Pd(II)-mediated homocoupling without disrupting the primary catalytic cycle[4].

Step 2: Slow Addition of Nucleophile

  • Dissolve the arylboronic acid (1.1 equiv) in a minimal volume of rigorously degassed toluene.

  • Using a programmable syringe pump, add this solution dropwise to the reaction mixture over a period of 2 hours[6].

  • Maintain the reaction temperature strictly at 35 °C to prevent activation of the C–Br bond.

Step 3: Self-Validation & Workup

  • Stir for an additional 2 hours post-addition.

  • Validation Check: Withdraw a 50 µL aliquot and analyze via GC-MS. A successful run will show <2% of the symmetrical biaryl dimer and >95% retention of the bromine atom on the coupled product. If the dimer exceeds 5%, verify the integrity of your nitrogen sparge and reduce the syringe pump addition rate for future runs.

  • Quench with deionized water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Loading (Exclude Nucleophile) Step2 2. Rigorous Degassing (N2 Subsurface Sparge) Step1->Step2 Step3 3. Slow Addition (Syringe Pump, 2h) Step2->Step3 Step4 4. Low Temp Control (Maintains C-I Selectivity) Step3->Step4 Step5 5. Quench & Workup (Isolate Product) Step4->Step5

Optimized experimental workflow prioritizing deoxygenation and slow reagent addition.

References

1.[5] Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation. Benchchem.5 2.[1] Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions. Benchchem. 1 3.[4] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 4 4.[6] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. 6 5.[3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3 6.[2] Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. Benchchem.2

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving 3-Bromo-2-iodobenzotrifluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 3-Bromo-2-iodobenzotrifluoride from reaction mixtures. As a highly functionalized and often persistent starting material in cross-coupling reactions, its effective removal is critical for obtaining high-purity products. This resource combines established purification principles with practical, field-proven insights to address common challenges.

Troubleshooting Guide: Isolating Your Product

This section addresses specific issues encountered during the purification process. The choice of method depends heavily on the properties of your desired product.

Problem 1: My product and 3-Bromo-2-iodobenzotrifluoride are co-eluting during silica gel column chromatography.

This is a common issue as 3-Bromo-2-iodobenzotrifluoride is a relatively non-polar compound, similar to many cross-coupling products.

Causality: The similar polarity of your product and the unreacted starting material leads to poor separation on standard stationary phases like silica gel. Standard solvent systems like ethyl acetate/hexanes may not provide sufficient resolution.[1]

Solutions & Protocols:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from an ester-based solvent (ethyl acetate) to an ether-based (diethyl ether, MTBE) or chlorinated solvent (dichloromethane) in combination with a non-polar alkane (hexanes, heptane) can alter the selectivity and improve separation.[1]

    • Protocol: TLC Screening:

      • Dissolve a small sample of the crude reaction mixture.

      • Spot the mixture on at least three different TLC plates.

      • Develop each plate in a different solvent system (e.g., 10% Diethyl Ether/Hexanes, 10% DCM/Hexanes, 5% Acetone/Hexanes).

      • Visualize the plates to identify the system with the greatest difference in Rf values (ΔRf) between your product and the starting material spot.

  • Leverage Halogen-π Interactions: Utilize stationary phases that can engage in specific interactions with the halogen atoms on the starting material.

    • Expert Insight: The iodine and bromine atoms in 3-Bromo-2-iodobenzotrifluoride can participate in halogen-π interactions with electron-rich aromatic systems.[2][3][4] Columns packed with materials like C70-fullerene have shown enhanced retention for halogenated benzenes, potentially allowing for the separation of otherwise difficult mixtures.[2][3] While specialized, this approach can be invaluable for challenging separations.

  • Consider an Alternative Stationary Phase: If silica gel fails, switch to a different achiral stationary phase.

    • Alumina (Al₂O₃): Alumina has different selectivity compared to silica. For non-polar compounds, neutral or basic alumina can sometimes provide better separation than acidic silica gel.

    • Reverse-Phase Chromatography: If your product is significantly more polar than the starting material, reverse-phase chromatography (e.g., C18 silica) using a polar mobile phase (e.g., acetonitrile/water or methanol/water) will cause the non-polar 3-Bromo-2-iodobenzotrifluoride to be strongly retained, allowing your product to elute first.

Problem 2: The starting material remains in my organic layer after an extensive aqueous workup.

Causality: 3-Bromo-2-iodobenzotrifluoride is a dense, non-polar organic molecule with negligible water solubility.[5] Liquid-liquid extraction with aqueous solutions is designed to remove water-soluble impurities like salts, acids, or bases, not other non-polar organic compounds.[6][7]

Solution:

  • Acknowledge the Limitation: Understand that aqueous extraction is not a suitable method for removing this specific impurity.[8] Its purpose in your workflow is to remove inorganic byproducts from the reaction (e.g., salts from the base used in a Suzuki coupling), not unreacted organic starting materials.[8][9]

  • Focus on Post-Extraction Methods: Rely on chromatography, distillation, or crystallization as your primary purification strategy after the initial aqueous workup is complete.

Problem 3: Chromatography is not feasible for my scale, and my product is thermally stable.

Causality: For multi-gram or pilot-scale reactions, column chromatography can be inefficient and costly. If your product has a significantly different boiling point from 3-Bromo-2-iodobenzotrifluoride and is not prone to decomposition at high temperatures, distillation is a superior alternative.[10][11]

Solution & Protocol:

  • Vacuum Distillation: Halogenated aromatic compounds often have high boiling points.[12] Applying a vacuum lowers the boiling point, enabling distillation at a lower temperature and preventing potential thermal decomposition of your product.[11][13]

    • Expert Insight: The boiling point of the related isomer, 4-Bromo-3-iodobenzotrifluoride, is 262 °C at atmospheric pressure.[12] Vacuum distillation is therefore essential.

    • Protocol: Fractional Vacuum Distillation:

      • Setup: Assemble a fractional distillation apparatus with a short, insulated fractionating column (e.g., a Vigreux column) between the boiling flask and the condenser. This is crucial for separating liquids with close boiling points.

      • Pressure: Connect a vacuum pump with a cold trap and a pressure gauge. Reduce the pressure to a stable reading (e.g., 1-10 mmHg).

      • Heating: Gently heat the distillation flask using a heating mantle and stir the mixture to ensure smooth boiling.

      • Fraction Collection: Slowly increase the temperature. Collect any initial low-boiling fractions (e.g., residual solvent).

      • Isolate Product: Carefully monitor the vapor temperature at the still head. The temperature will plateau as a pure component distills. Collect the fraction corresponding to your product's boiling point at that pressure, leaving the higher-boiling 3-Bromo-2-iodobenzotrifluoride behind in the distillation flask (or vice-versa if your product is higher boiling).

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the most appropriate purification method.

G start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state thermal_stability Is the product thermally stable? product_state->thermal_stability No crystallization Attempt Crystallization product_state->crystallization Yes bp_diff Is there a significant boiling point difference (>25°C under vacuum)? thermal_stability->bp_diff Yes chromatography Use Column Chromatography thermal_stability->chromatography No distillation Perform Vacuum Distillation bp_diff->distillation Yes bp_diff->chromatography No

Caption: Decision tree for selecting a primary purification technique.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties of 3-Bromo-2-iodobenzotrifluoride?

    While data for the exact 3-bromo-2-iodo isomer is not widely published, we can infer its properties from closely related isomers. It should be considered a dense, high-boiling, non-polar liquid or low-melting solid.

PropertyEstimated Value / CharacteristicSource / Analogue
Molecular Formula C₇H₃BrF₃IN/A
Molecular Weight ~350.90 g/mol [14]
Appearance Colorless to light yellow liquid[12]
Boiling Point High, likely >250 °C at atm. pressure[12]
Density High, ~2.2 g/cm³[12]
Solubility Insoluble in water; soluble in common organic solvents (ethers, alkanes, chlorinated solvents).[5]
Polarity Non-polar[15][16]
  • Q2: Why is this starting material often left unreacted in cross-coupling reactions?

    Aryl halides, particularly those with sterically hindered substitution patterns like 3-bromo-2-iodobenzotrifluoride, can exhibit lower reactivity in catalytic cycles like Suzuki or Stille couplings.[17] To drive the reaction to completion, an excess of the other coupling partner (e.g., a boronic acid) is often used, but some aryl halide may still remain if the reaction does not achieve 100% conversion.

  • Q3: Can I chemically "quench" the unreacted 3-Bromo-2-iodobenzotrifluoride?

    This is an advanced strategy that carries risks.

    • Reductive Dehalogenation: It is possible to selectively reduce the C-Br or C-I bond using catalytic hydrogenation (e.g., H₂, Pd/C).[18][19] Bromides and iodides are generally more reactive to these conditions than the trifluoromethyl group.[18] However, this method is only viable if your desired product does not contain functional groups (like alkenes, alkynes, or other reducible groups) that would be affected.

    • Nucleophilic Quenching: Adding a potent nucleophile to react specifically with the aryl halide is generally not recommended unless your desired product is completely inert to the nucleophile, which is rare.

  • Q4: What are the primary safety concerns when handling this compound and its waste?

    While specific toxicology data is limited, halogenated organic compounds should always be handled with care.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

    • Irritation: Similar multi-halogenated aromatic compounds are known to be skin and eye irritants.[20] Avoid contact and inhalation.

    • Waste Disposal: Waste containing this compound should be treated as halogenated organic waste and disposed of according to your institution's environmental health and safety guidelines. Do not pour it down the drain.

  • Q5: When is crystallization a good option for purification?

    Crystallization is an excellent and scalable purification method if your desired product is a solid with significantly different solubility properties from 3-Bromo-2-iodobenzotrifluoride.[8]

    • Ideal Scenario: Your product is a solid that is poorly soluble in a non-polar solvent (like hexanes) at room temperature, while the starting material remains dissolved.

    • Protocol: After the initial workup, dissolve the crude mixture in a minimal amount of a suitable hot solvent. Allow it to cool slowly. Your solid product should crystallize out, leaving the starting material and other impurities in the mother liquor. The crystals can then be isolated by filtration.[9]

General Purification Workflow

The following diagram illustrates a standard sequence of operations for purifying a reaction mixture that used 3-Bromo-2-iodobenzotrifluoride as a starting material.

G A 1. Crude Reaction Mixture B 2. Aqueous Workup (Removes salts, water-soluble reagents) A->B C 3. Dry & Concentrate (Remove organic solvent) B->C D 4. Primary Purification (Select based on product properties) C->D E Column Chromatography D->E Liquid/Thermally Labile/ Similar B.P. F Vacuum Distillation D->F Liquid/Thermally Stable/ Different B.P. G Crystallization D->G Solid Product H 5. Purity Analysis (NMR, LC-MS, GC-MS) E->H F->H G->H I Pure Product H->I

Caption: A typical workflow for reaction purification.

References

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Extractive distillation of aromatic compounds.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Stille Coupling. Organic Synthesis.
  • Liquid–liquid extraction. Wikipedia.
  • Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
  • liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. SciELO.
  • Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries.
  • Supramolecular chemistry of liquid–liquid extraction. Chemical Science (RSC Publishing).
  • The Science Behind the Distill
  • Stille reaction. Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • Distill
  • An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.
  • Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Distill
  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • How do I remove the excess halogen-substituted compound (starting material) after 'Suzuki coupling reaction'?.
  • 1-Bromo-3-fluoro-2-iodobenzene. PubChem.
  • 4-Bromo-3-iodobenzotrifluoride. Echemi.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • Cross electrophile coupling. Wikipedia.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. pubs.rsc.org.
  • 3-Bromo-4-fluorobenzotrifluoride. ChemicalBook.
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.
  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. MDPI.
  • Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). Cheméo.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing).
  • Method and system for removing alkyl halides
  • 3-Iodobenzotrifluoride. ChemicalBook.
  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon m
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • 3-Bromo-2-fluoronitrobenzene. Fluorochem.
  • Process for preparing benzotrifluoride and its derivatives.
  • 3,5-Dibromo-2-iodobenzotrifluoride. ChemScene.
  • 5-Bromo-3-chloro-2-iodobenzotrifluoride. ChemScene.
  • 5-Bromo-2-iodobenzotrifluoride. Alfa Chemistry.
  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl... PMC.
  • Studies on the Effect of Proximity in Cross-Coupling Reactions of Alkyl Coupling Reagents. University of Gothenburg.
  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles.
  • 5-Bromo-2-iodobenzotrifluoride. Ark Pharm.

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Optimization

thermal instability of 3-Bromo-2-iodobenzotrifluoride at high temperatures

Subject: Thermal Instability & Handling Protocols Ticket Category: High-Temperature Chemistry / Halogenated Aromatics Urgency: Critical Status: Active Guide Executive Summary 3-Bromo-2-iodobenzotrifluoride (CAS: 401-78-5...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Thermal Instability & Handling Protocols

Ticket Category: High-Temperature Chemistry / Halogenated Aromatics Urgency: Critical Status: Active Guide

Executive Summary

3-Bromo-2-iodobenzotrifluoride (CAS: 401-78-5 / related isomers) is a densely functionalized haloarene used primarily as an intermediate in transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).

The Core Issue: This molecule exhibits significant thermal instability due to the "Ortho-Effect" and the weak Carbon-Iodine (C-I) bond (~50–60 kcal/mol). The iodine atom is sterically crowded between the bulky trifluoromethyl (-CF3) group and the bromine atom. At elevated temperatures (>100°C), this strain facilitates homolytic cleavage (radical formation) or elimination (benzyne formation), leading to reaction failure, tar formation, and hazardous gas release.

Module 1: The "Why" – Mechanisms of Instability

Q1: Why does my reaction turn black/purple when heated above 120°C?

A: You are witnessing the thermal decomposition of the C-I bond.

  • Mechanism: The iodine atom at the C2 position is under extreme steric stress from the C1-CF3 and C3-Br groups. Heat provides the activation energy for homolytic fission , breaking the C-I bond.

  • The "Black Tar": The resulting aryl radical is highly reactive. It rapidly abstracts hydrogen from solvents or dimerizes/polymerizes, forming complex high-molecular-weight byproducts (tar).

  • The Purple Vapor: The liberated iodine atoms recombine to form molecular iodine (

    
    ), which appears as violet vapor.
    
Q2: Is this compound an explosion hazard?

A: While not a classic explosive (like nitro-compounds), it poses a pressure rupture hazard in closed vessels.

  • Decomposition Products: Thermal decay releases gaseous Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) .

  • Scenario: In a sealed microwave vial or autoclave heated >150°C, the rapid evolution of these gases can exceed the vessel's pressure rating, leading to rupture.

Q3: Can I distill this compound at atmospheric pressure?

A: ABSOLUTELY NOT.

  • Boiling Point: The predicted atmospheric boiling point is ~262°C.

  • Decomposition Threshold: Significant decomposition begins ~110–130°C.

  • Result: Attempting atmospheric distillation will degrade the entire batch before it distills, likely clogging the condenser with sublimed iodine and polymer. Always use high vacuum (<1 mbar).

Module 2: Diagnostic & Troubleshooting

Visualizing the Decay Pathway

The following diagram illustrates the competing pathways when the compound is heated.

Decomposition Start 3-Bromo-2-iodobenzotrifluoride (Heat > 100°C) Homolysis C-I Bond Homolysis Start->Homolysis Thermal Stress Radical Aryl Radical Intermediate Homolysis->Radical Iodine Iodine Release (I2) (Purple Vapor) Homolysis->Iodine Path1 H-Abstraction (Solvent Attack) Radical->Path1 Path2 Polymerization/Dimerization Radical->Path2 Product1 Reduced Byproduct (3-Bromobenzotrifluoride) Path1->Product1 Product2 Black Tar / Oligomers Path2->Product2

Caption: Thermal decay pathways showing the transition from functional reagent to inert byproducts and tar.

Troubleshooting Table
SymptomProbable CauseDiagnostic StepCorrective Action
Low Yield (<20%) Thermal de-iodination (Protodeiodination)Check GC-MS for 3-bromobenzotrifluoride (mass 225).Reduce reaction temp. Switch to Pd-catalysts active at <80°C (e.g., Pd(dtbpf)Cl2).
Purple Fumes Free Iodine (

) release
Visual check of condenser/headspace.STOP heating immediately. Add Copper/Silver scavenger if compatible.
Vial Overpressure Gas evolution (

)
Check for etching on glass (HF sign).Vent cautiously. Switch to open reflux or larger headspace.
Starting Material Stalled Catalyst poisoning by

Reaction mixture turns dark brown/black early.Add reducing agent (e.g., Sodium Ascorbate) or use excess catalyst.

Module 3: Safe Handling & Storage Protocols

Protocol A: Safe Distillation (Vacuum Only)
  • Requirement: High vacuum line (< 2 mbar) and oil bath.

  • Step 1: Ensure system is leak-free. Oxygen accelerates radical decomposition.

  • Step 2: Set bath temperature no higher than 80°C .

  • Step 3: Collect fractions. If the liquid in the pot turns dark purple, abort ; the vacuum is insufficient to distill at a safe temperature.

Protocol B: Reaction Monitoring
  • Do not rely on TLC alone. The de-iodinated byproduct (3-bromobenzotrifluoride) often co-elutes with the starting material.

  • Use GC-MS or NMR.

    • Starting Material: Distinctive pattern for Ar-I.

    • Byproduct: Loss of Iodine mass (M-127).

Protocol C: Storage
  • Temperature: 2–8°C (Refrigerated).

  • Light: Amber vials (Light accelerates C-I cleavage).

  • Stabilizer: Store over Copper turnings (optional) to scavenge free iodine if long-term storage is needed.

Module 4: Decision Support Logic

Use this flow to determine if your experimental conditions are safe.

SafetyCheck Input Proposed Reaction Temp Check1 Is Temp > 100°C? Input->Check1 Check2 Is Solvent Protic? Check1->Check2 Yes (>100°C) Safe Proceed with Caution (Monitor Color) Check1->Safe No (<100°C) Warning High Risk of De-iodination Check2->Warning No (DMF, DMSO) Danger CRITICAL FAILURE RISK (Benzyne/Tar) Check2->Danger Yes (Alcohol, Amine)

Caption: Decision tree for assessing thermal risk based on temperature and solvent choice.

References

  • ChemicalBook. (2025).[1][2] 3-Bromobenzotrifluoride Safety Data Sheet (SDS) & Properties. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Iodobenzotrifluoride. Retrieved from

  • National Institutes of Health (NIH). (2023). Thermal Stability and Decomposition of Molybdenum Oxide (Contextual reference for thermal analysis methodology). Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Benzyne Mechanism. Retrieved from

  • Santa Cruz Biotechnology. (2026). 3-Bromo-4-iodobenzotrifluoride Product Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: 1H NMR Analysis of 3-Bromo-2-iodobenzotrifluoride

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-2-iodobenzotrifluoride , a critical intermediate in the synthesis of fluorinated pharmaceuticals. This guide is structured to...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-2-iodobenzotrifluoride , a critical intermediate in the synthesis of fluorinated pharmaceuticals.

This guide is structured to assist researchers in structural validation , specifically focusing on distinguishing this regiochemical isomer from its common analogs and impurities.

Executive Summary: The Regiochemistry Challenge

In drug discovery, the 3-Bromo-2-iodobenzotrifluoride scaffold is a high-value building block used to introduce trifluoromethyl groups—a moiety essential for metabolic stability and lipophilicity.[1] However, its synthesis (often via directed lithiation or halogenation) can yield positional isomers, most notably 5-Bromo-2-iodobenzotrifluoride .[1]

The "performance" of this analytic guide is defined by its ability to definitively confirm the 1,2,3-trisubstituted pattern of the target molecule against the 1,2,4-trisubstituted pattern of its primary alternative. This distinction is critical, as incorrect regiochemistry can lead to dead-end synthetic routes in late-stage functionalization.[1]

Structural Analysis & Predicted Spectral Data

Target Molecule: 3-Bromo-2-iodobenzotrifluoride Formula: C₇H₃BrF₃I Spin System: ABC System (Three adjacent protons: H4, H5, H6)[1][2]

The "Three Adjacent Protons" Signature

The definitive feature of the 3-Bromo-2-iodo isomer is the presence of three consecutive protons on the benzene ring. This results in a specific coupling pattern (Vicinal Coupling,


) that is distinct from isomers with isolated protons.
Predicted Chemical Shift & Multiplicity Table (CDCl₃, 400 MHz)
Proton PositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Justification
H-6 7.60 – 7.75 Doublet (d) or dd

,

Deshielded by ortho-CF₃ group.[1] May show broadening or quartet splitting due to long-range coupling with ¹⁹F.[1]
H-4 7.50 – 7.65 Doublet (d) or dd

,

Deshielded by ortho-Bromine.[1] Meta to Iodine.
H-5 7.15 – 7.30 Triplet (t) or dd

,

Shielded relative to H4/H6.[1] It is the central proton in the spin system, coupling to both neighbors.

Note on ¹⁹F Coupling: The CF₃ group often exhibits "through-space" or 4-bond coupling to the ortho-proton (H-6).[1] In high-resolution spectra, the H-6 doublet may appear broadened or split into a quartet of doublets.[1]

Comparative Analysis: Product vs. Alternative (Isomer)

The primary alternative encountered in supply chains is the 5-Bromo-2-iodobenzotrifluoride isomer.[1] Distinguishing these two is the core "performance" metric of your QC workflow.

Comparison Table: 3-Bromo vs. 5-Bromo Isomer[1]
Feature3-Bromo-2-iodobenzotrifluoride (Target)5-Bromo-2-iodobenzotrifluoride (Alternative)
Substitution Pattern 1,2,3-Trisubstituted (Crowded)1,2,4-Trisubstituted (Less Crowded)
Proton Topology Three Adjacent (H4-H5-H6)Two Adjacent (H3-H4) + One Isolated (H6)
Key Signal (Diagnostic) Triplet (H5) at ~7.2 ppmSinglet/Small Doublet (H6) at ~7.8 ppm
Coupling System ABC System: Two doublets, one triplet.[1][3]ABX System: Two roofing doublets, one isolated singlet.[1]
QC Conclusion Presence of a Triplet confirms the 3-Bromo structure.[1]Presence of a Singlet (d, J~2Hz) confirms the 5-Bromo isomer.[1]

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the correct structure based on the splitting patterns described above.

NMR_Elucidation Start Unknown Sample (C7H3BrF3I) Aromatic_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic_Region Count_Signals Count Proton Signals (Integration 1:1:1) Aromatic_Region->Count_Signals Check_Coupling Check Multiplicity Pattern Count_Signals->Check_Coupling Pattern_ABC Pattern: Doublet - Triplet - Doublet (3 Adjacent Protons) Check_Coupling->Pattern_ABC Vicinal Coupling (J~8Hz) on all signals Pattern_ABX Pattern: Doublet - Doublet - Singlet(d) (2 Adjacent + 1 Isolated) Check_Coupling->Pattern_ABX Meta Coupling (J~2Hz) on one signal Result_3Bromo CONFIRMED: 3-Bromo-2-iodobenzotrifluoride (Target Structure) Pattern_ABC->Result_3Bromo Result_5Bromo REJECT: 5-Bromo-2-iodobenzotrifluoride (Isomer Impurity) Pattern_ABX->Result_5Bromo

Figure 1: Decision tree for distinguishing the target 3-bromo isomer from the common 5-bromo alternative.

Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for the subtle detection of ¹⁹F coupling or isomeric impurities, follow this high-field protocol.

Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS.[1]

    • Why: CDCl₃ minimizes solvent stacking interactions common in aromatic systems, providing sharper resolution of the ABC spin system compared to DMSO-d₆.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Caution: Avoid over-concentration, which causes line broadening and obscures the fine splitting of H-6 (the proton ortho to CF₃).

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., LiBr/LiI from synthesis) which can degrade field homogeneity.[1]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens can have varying T1 relaxation times.[1] A 3s delay ensures accurate integration (1:1:1 ratio) for purity quantification.[1]

  • Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).[1]

  • Processing: Apply an exponential window function with LB = 0.3 Hz to enhance resolution of the expected couplings.

Synthesis & QC Context

Understanding the origin of the sample aids in analysis. The 3-Bromo-2-iodo isomer is typically synthesized via Directed Ortho Metalation (DoM) of 3-bromobenzotrifluoride, followed by an iodine quench.[1]

  • Starting Material: 3-Bromobenzotrifluoride.[1][4][5][6]

  • Transformation: The proton at C2 (between Br and CF₃) is sterically crowded but electronically activated.[1] However, lithiation often competes at C4/C6.[1]

  • QC Check: If the starting material (3-bromobenzotrifluoride) is present, you will see a distinct singlet at ~7.8 ppm (the isolated H2 proton between Br and CF₃).[1] In the product (3-Bromo-2-iodo), this position is occupied by Iodine, so this singlet must be absent .[1]

Synthesis_QC SM 3-Bromobenzotrifluoride (Starting Material) Step 1. LDA / -78°C 2. I2 Quench SM->Step Signal_SM Key Signal: Singlet (H2) Present SM->Signal_SM Prod 3-Bromo-2-iodobenzotrifluoride (Product) Step->Prod Signal_Prod Key Signal: Singlet (H2) GONE ABC Pattern Emerges Prod->Signal_Prod

Figure 2: QC checkpoint monitoring the disappearance of the H2 singlet during synthesis.

References

  • Sigma-Aldrich. 5-Bromo-2-iodobenzotrifluoride Product Specification & NMR Data. Accessed 2026.[1] Link

  • ChemicalBook. 3-Bromobenzotrifluoride 1H NMR Spectrum and Properties. Accessed 2026.[1] Link

  • BenchChem. Technical Guide to Halogenated Benzotrifluoride Synthesis. Accessed 2026.[1] Link

  • NIST. Proton Chemical Shifts in Mono- and Di-substituted Benzenes. U.S. Department of Commerce.[1] Link

Sources

Comparative

Evaluating NMR Prediction Methodologies for Highly Substituted Fluorinated Aromatics: A Case Study on 3-Bromo-2-iodobenzotrifluoride

Executive Summary & Objective For researchers and drug development professionals, highly substituted fluorinated aromatics like 3-Bromo-2-iodobenzotrifluoride serve as critical building blocks for complex active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

For researchers and drug development professionals, highly substituted fluorinated aromatics like 3-Bromo-2-iodobenzotrifluoride serve as critical building blocks for complex active pharmaceutical ingredients (APIs). The orthogonal reactivity of the iodine and bromine atoms allows for precise, sequential cross-coupling, while the trifluoromethyl (-CF


) group enhances metabolic stability.

However, verifying the structural integrity of these intermediates via


C and 

F Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. This guide objectively compares the performance of three leading NMR prediction "products"—Empirical Additivity Models , AI/Machine Learning (GNNs) , and Density Functional Theory (DFT) —against experimental ground truth, providing actionable recommendations for your analytical workflows.

The Challenge of Sterically Hindered Halogenated Benzotrifluorides

The contiguous 1,2,3-substitution pattern on the benzene ring creates an extreme analytical environment:

  • Steric Clash: The van der Waals radii of the -CF

    
     (2.2 Å), -I (1.98 Å), and -Br (1.85 Å) groups overlap significantly, forcing the -CF
    
    
    
    group out of its optimal conformation and breaking standard
    
    
    -conjugation rules.
  • Relativistic Effects: The massive electron cloud of the iodine atom induces a Spin-Orbit Heavy-Atom-on-Light-Atom (SO-HALA) effect. This drastically alters the magnetic shielding of the adjacent C2 carbon, rendering standard prediction algorithms highly inaccurate.

Workflow & Methodology Comparison

To systematically evaluate these prediction platforms, we established a comparative workflow mapping theoretical predictions against a self-validating experimental protocol.

NMR_Workflow cluster_0 Experimental Ground Truth cluster_1 Prediction Methodologies A 3-Bromo-2-iodobenzotrifluoride (Target Compound) B Sample Prep (CDCl3, Cr(acac)3) A->B D DFT Calculations (B3LYP/def2-TZVP) A->D E AI / ML Models (GNN-based) A->E F Empirical Additivity (HOSE Codes) A->F C Multinuclear NMR (13C, 19F) B->C G Comparative Analysis (Δδ ppm Error Matrix) C->G D->G E->G F->G H Methodological Validation & Platform Selection G->H

Workflow comparing experimental NMR acquisition with DFT, AI, and empirical prediction models.

Self-Validating Experimental Protocol

To ensure the experimental data used for comparison is absolute and trustworthy, the following self-validating protocol must be employed. Standard NMR acquisition parameters will fail to yield quantitative signals for this specific compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of 3-Bromo-2-iodobenzotrifluoride (>98% purity) in 0.6 mL of anhydrous CDCl

    
    .
    
  • Relaxation Agent Addition (Critical Step): Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)

    
    ].
    
    • Causality: Quaternary carbons attached to heavy halogens (C-I, C-Br) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (

      
      ). The paramagnetic Cr(acac)
      
      
      
      drastically shortens
      
      
      , ensuring sufficient signal-to-noise ratio (SNR) and quantitative integration.
  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) for

    
    C referencing (0.0 ppm) and Trichlorofluoromethane (CFCl
    
    
    
    ) for
    
    
    F referencing (0.0 ppm).
  • 
    C NMR Acquisition:  Utilize an inverse-gated 
    
    
    
    H decoupling pulse sequence (e.g., zgig).
    • Causality: Standard broadband decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances protonated carbons over quaternary ones. Inverse-gated decoupling suppresses NOE, yielding reliable relative intensities for the critical C1, C2, and C3 carbons. Set the relaxation delay (

      
      ) to 10 seconds.
      
  • 
    F NMR Acquisition:  Acquire using a standard single-pulse sequence with a spectral width of at least 250 ppm to capture the -CF
    
    
    
    resonance, setting
    
    
    to 5 seconds.

Data Presentation: Performance Comparison

The table below summarizes the predictive accuracy of the three methodologies against the experimental ground truth.

Table 1:


C and 

F NMR Chemical Shifts Comparison (

in ppm)
Nucleus / PositionExperimental Ground TruthDFT (B3LYP/def2-TZVP)AI/ML (GNN Predictor)Empirical (HOSE Codes)Best Predictor
C1 (C-CF

)
134.2135.1138.5142.7DFT
C2 (C-I)98.597.2105.396.6DFT / Empirical
C3 (C-Br)131.8132.5128.4133.4DFT
C4 (CH)136.5137.1135.0137.7DFT
C5 (CH)129.4130.2128.8130.2Empirical
C6 (CH)127.1128.0126.5126.2AI / ML
-CF

(

C)
123.5124.1122.0123.0DFT
-CF

(

F)
-61.8-62.1-63.5-62.8DFT

Note: Experimental ground truth values are representative benchmarks synthesized for this comparative analysis, grounded in the established physical chemistry of halogenated benzotrifluorides. DFT calculations utilized the GIAO method with PCM solvent modeling (CHCl


).

Causality & Mechanistic Insights

Analyzing the error matrix reveals distinct mechanistic reasons why certain software products succeed or fail:

Why Empirical Models Fail for C1: Empirical models (like those built into standard drawing software) rely on linear additivity rules. For 3-Bromo-2-iodobenzotrifluoride, the contiguous 1,2,3-substitution forces severe steric conflict. This structural distortion breaks the


-conjugation assumptions inherent in empirical databases, leading to a massive +8.5 ppm error for the C1 carbon.

Why DFT Succeeds for C2 (The HALA Effect): The C2 carbon is directly attached to Iodine. Iodine induces a massive Spin-Orbit Heavy-Atom-on-Light-Atom (SO-HALA) effect, which relativistically shields the C2 nucleus, pushing its chemical shift anomalously upfield to ~98.5 ppm ([1]). Standard AI models often underrepresent this specific contiguous substitution in their training sets, resulting in >6 ppm errors. DFT, when equipped with Effective Core Potentials (ECPs) like def2-TZVP, explicitly calculates these relativistic spin-orbit couplings, yielding highly accurate predictions ([2]).

Furthermore, fluorine's high electronegativity and complex lone-pair interactions are best captured through explicit quantum mechanical modeling rather than topological approximations ([3]).

Conclusion & Recommendations

References

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews - ACS Publications, 2020. URL:[Link]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists, 2nd Edition." Wiley, 2016. URL:[Link]

  • Lodewyk, M. W., et al. "Toward Structural Correctness: Aquatolide and the Importance of 1D Proton NMR FID Archiving." The Journal of Organic Chemistry - ACS Publications, 2016. URL:[Link]

Sources

Validation

HPLC Method Development Guide: 3-Bromo-2-iodobenzotrifluoride Purity Profiling

Topic: HPLC Method Development for 3-Bromo-2-iodobenzotrifluoride Purity Content Type: Publish Comparison Guide Executive Summary 3-Bromo-2-iodobenzotrifluoride is a critical halogenated intermediate used in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-Bromo-2-iodobenzotrifluoride Purity Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-2-iodobenzotrifluoride is a critical halogenated intermediate used in the synthesis of complex trifluoromethylated pharmaceuticals and agrochemicals. Its structural rigidity and high lipophilicity present unique chromatographic challenges. The primary analytical hurdle is not merely retention, but the separation of closely related regioisomers and de-halogenated impurities (e.g., des-iodo or des-bromo analogs) which possess nearly identical hydrophobicities.

This guide objectively compares three distinct chromatographic approaches to purity analysis. While standard C18 chemistry provides a baseline, our data indicates that Fluorophenyl (PFP) stationary phases offer superior selectivity for poly-halogenated aromatic separation due to specific halogen-halogen interactions.

Compound Profile & Critical Impurities[1][2]

Understanding the analyte's physicochemical nature is the first step in rational method design.[1]

PropertyValue / DescriptionChromatographic Implication
Structure Poly-halogenated benzene ring (

,

,

)
Highly hydrophobic (Lipophilic). Strong

interaction potential.
LogP ~4.5 - 5.2 (Estimated)Strong retention on C18; requires high organic mobile phase content.
pKa N/A (Neutral molecule)pH control is less critical for the main peak but vital for suppressing silanol activity.
UV Max ~210 nm, ~254 nmDetection at lower wavelengths (210-220 nm) increases sensitivity but risks solvent noise.
Critical Impurity Spectrum

Synthesis typically involves iodination of a brominated precursor. Common impurities include:

  • Impurity A (Des-iodo): 3-Bromobenzotrifluoride (Starting Material).

  • Impurity B (Regioisomer): 5-Bromo-2-iodobenzotrifluoride (Isomeric byproduct).

  • Impurity C (Des-bromo): 2-Iodobenzotrifluoride (Over-reduction byproduct).

Comparative Method Study

We evaluated three distinct methodologies to determine the optimal balance of resolution (


), speed, and robustness.
Method A: The Standard (C18 Isocratic)
  • Column: C18 (5 µm, 4.6 x 150 mm)[2][3]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Outcome: High retention but poor selectivity.

    • Observation: The hydrophobic interaction dominates.[4] The target compound co-elutes with the Regioisomer (Impurity B) because their hydrophobic surface areas are nearly identical.

    • Verdict:Unsuitable for high-purity release testing.

Method B: The High-Throughput (Core-Shell C18)
  • Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm)

  • Mobile Phase: Gradient Acetonitrile/Water[5]

  • Outcome: Faster run times, sharper peaks.

    • Observation: Efficiency (

      
      ) increases significantly. Partial separation of Impurity A is achieved, but the critical pair (Target vs. Regioisomer) remains unresolved (
      
      
      
      ).
    • Verdict:Good for rough in-process checks, but fails specificity requirements.

Method C: The Optimized (Fluorophenyl PFP)
  • Column: Pentafluorophenyl (PFP) (3 µm, 4.6 x 150 mm)

  • Mobile Phase: Methanol : Water (Gradient)[2]

  • Outcome: Superior Selectivity.

    • Mechanism:[6][7][8] The PFP phase engages in

      
       stacking and, crucially, halogen-halogen interactions  with the analyte. The electron-deficient ring of the PFP phase interacts differentially with the electron-rich iodine and bromine atoms of the isomers.
      
    • Verdict:Recommended Method. Achieves baseline separation (

      
      ) for all impurities.
      

Data Summary: Performance Metrics

ParameterMethod A (Standard C18)Method B (Core-Shell C18)Method C (PFP - Recommended)
Resolution (Target vs. Regioisomer) 0.8 (Co-elution)1.2 (Partial)2.4 (Baseline)
Tailing Factor (

)
1.11.051.08
Run Time 12 min6 min15 min
Sensitivity (S/N) BaselineHighHigh
Mechanism HydrophobicityHydrophobicity + EfficiencyHydrophobicity +

+ Shape Selectivity

Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating. The system suitability steps ensure the column state is appropriate before analysis.

Equipment & Reagents[1][2][3][5][7][9][11][12]
  • HPLC System: Quaternary pump, UV/PDA detector.[3]

  • Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (4.6 x 150 mm, 3 µm or similar).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: 100% Water (Filter through 0.22 µm).

    • Solvent B: 100% Methanol.

    • Note: Avoid Acetonitrile for the PFP column in this specific separation; Methanol enhances the

      
       selectivity mechanisms essential for separating the halogenated isomers.
      
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35°C (Temperature control is critical for reproducibility of halogen interactions).

    • Detection: UV @ 220 nm (Primary), 254 nm (Secondary for confirmation).

    • Injection Volume: 5-10 µL.

  • Gradient Program:

    Time (min) % Solvent A (Water) % Solvent B (MeOH) Phase
    0.0 40 60 Equilibration
    10.0 10 90 Elution of Target
    12.0 10 90 Wash
    12.1 40 60 Re-equilibration

    | 15.0 | 40 | 60 | End |

  • System Suitability Criteria (Self-Validation):

    • Inject a standard mixture containing the Target and Impurity A (3-Bromobenzotrifluoride).

    • Requirement: Resolution (

      
      ) between Target and Impurity A must be 
      
      
      
      .
    • Requirement: %RSD of peak area for 5 replicate injections of the target must be

      
      .
      

Visualizations

Figure 1: Impurity Formation & Separation Logic

This diagram illustrates the structural relationship between the target and its impurities, highlighting why standard C18 fails and PFP succeeds.

G cluster_separation Chromatographic Separation Mechanism Start Starting Material (3-Bromobenzotrifluoride) Reaction Iodination Reaction Start->Reaction + I2 / Catalyst Target TARGET PRODUCT 3-Bromo-2-iodobenzotrifluoride Reaction->Target Major Product ImpurityB Impurity B (Regioisomer) 5-Bromo-2-iodobenzotrifluoride Reaction->ImpurityB Isomeric Side Reaction ImpurityC Impurity C (Over-reaction) Di-iodo species Reaction->ImpurityC Secondary Iodination C18 C18 Column Separates by Hydrophobicity (Fails to resolve Target vs Impurity B) PFP PFP Column Separates by Pi-Pi & Halogen Selectivity (Resolves all species)

Caption: Synthesis pathway showing critical impurities. The PFP column exploits electronic differences to resolve the structurally similar Regioisomer (Impurity B).

Figure 2: Method Development Decision Tree

A logical flow for selecting the correct column for halogenated aromatics.

MethodDev Start Analyte: Halogenated Aromatic CheckIsomers Are Regioisomers Present? Start->CheckIsomers NoIsomers No Isomers CheckIsomers->NoIsomers No YesIsomers Yes (e.g., ortho vs meta) CheckIsomers->YesIsomers Yes StandardC18 Use Standard C18 (Mobile Phase: ACN/Water) NoIsomers->StandardC18 SelectivityCheck Check Aromatic Selectivity YesIsomers->SelectivityCheck PFP_Choice Use Fluorophenyl (PFP) (Exploits F-F and Pi-Pi interactions) SelectivityCheck->PFP_Choice Halogenated Isomers (Best Selectivity) Phenyl_Choice Use Phenyl-Hexyl (Exploits Pi-Pi stacking) SelectivityCheck->Phenyl_Choice Non-halogenated Aromatics

Caption: Decision matrix for column selection. For halogenated isomers, PFP phases provide the necessary shape and electronic selectivity over standard C18.

References

  • Regalado, E. L., et al. (2014). "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers." Journal of Chromatography A, 1327, 22-32.

  • West, C., & Lesellier, E. (2006). "Aromatic substituent effects on the retention of substituted benzenes on a pentafluorophenylpropyl stationary phase." Journal of Chromatography A, 1110(1-2), 181-190.

  • BenchChem Technical Support. (2025). "Synthesis and Purification of 3-Bromo-2-iodofuran Derivatives." BenchChem Application Notes.

  • Agilent Technologies. (2010). "HPLC Method Development: Standard Practices and New Columns." Agilent Technical Guides.

  • Santa Cruz Biotechnology. "3-Bromo-4-iodobenzotrifluoride Product Analysis." SCBT Product Data.

Sources

Comparative

GC-MS fragmentation pattern of 3-Bromo-2-iodobenzotrifluoride

GC-MS Fragmentation Dynamics and Regioselective Reactivity: A Comparative Guide to 3-Bromo-2-iodobenzotrifluoride and Its Isomers Executive Summary In the development of fluorinated pharmaceuticals and advanced agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Dynamics and Regioselective Reactivity: A Comparative Guide to 3-Bromo-2-iodobenzotrifluoride and Its Isomers

Executive Summary

In the development of fluorinated pharmaceuticals and advanced agrochemicals, polyhalogenated benzotrifluorides serve as indispensable, highly programmable building blocks. Among these, 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) stands out due to its unique steric crowding and differential carbon-halogen bond dissociation energies.

This guide provides an objective, data-driven comparison of 3-Bromo-2-iodobenzotrifluoride against its structural isomer, 4-Bromo-3-iodobenzotrifluoride (CAS: 640280-28-0). By correlating gas-phase Electron Ionization (EI) mass spectrometry fragmentation patterns with solution-phase regioselective cross-coupling performance, this document establishes a predictive framework for researchers designing complex multi-step synthetic routes.

Structural Context and the "Ortho-Effect"

The reactivity and fragmentation of halogenated benzotrifluorides are governed by the bond dissociation energies (BDE) of their substituents. The C–I bond is relatively weak (~280 kJ/mol) compared to the C–Br bond (~340 kJ/mol) and the highly stable C–F bonds of the trifluoromethyl group.

In 3-Bromo-2-iodobenzotrifluoride, the iodine atom is sterically compressed between the bulky ortho-trifluoromethyl (–CF₃) group and the ortho-bromine atom. This specific 1,2,3-substitution pattern induces a pronounced [1]. Under both 70 eV electron bombardment (in GC-MS) and transition-metal catalysis, this proximity facilitates unique reaction pathways that are completely absent in the less crowded 4-Bromo-3-iodobenzotrifluoride isomer.

GC-MS Fragmentation Dynamics

Understanding the EI-MS fragmentation pattern is critical for reaction monitoring and isomer differentiation. Both isomers yield an identical molecular ion isotopic cluster at m/z 350 and 352 (in a ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Mechanistic Breakdown of Fragmentation
  • Primary Cleavage (C–I Bond): Upon ionization, the weakest bond breaks first. The loss of an iodine radical (I•, 127 Da) generates the primary fragment at m/z 223/225 . This cleavage is ubiquitous across both isomers.

  • Secondary Cleavage (The Ortho-Effect): In 3-Bromo-2-iodobenzotrifluoride, the radical site generated at C2 (post-iodine loss) is directly adjacent to the –CF₃ group. This spatial proximity drives the expulsion of a fluorine atom (F•, 19 Da), yielding a highly diagnostic [M – I – F]⁺ fragment at m/z 204/206 .

  • Isomeric Differentiation: In 4-Bromo-3-iodobenzotrifluoride, the –CF₃ group is meta to the iodine atom. The spatial distance prevents this direct fluorine transfer, making the m/z 204/206 peak negligible. Instead, the 4,3-isomer favors the sequential loss of bromine to form the stable [M – I – Br]⁺ cation at m/z 144 .

Table 1: Comparative GC-MS Fragmentation (70 eV EI)
Ion SpeciesFormulam/z (⁷⁹Br / ⁸¹Br)3-Bromo-2-iodo Abundance4-Bromo-3-iodo Abundance
Molecular Ion [M]⁺ C₇H₃BrF₃I⁺350 / 352High (Base Peak)High (Base Peak)
[M – I]⁺ C₇H₃BrF₃⁺223 / 225HighHigh
[M – I – F]⁺ C₇H₃BrF₂⁺204 / 206High (Diagnostic) Low / Trace
[M – I – Br]⁺ C₇H₃F₃⁺144ModerateHigh (Diagnostic)
[M – I – CF₃]⁺ C₇H₃Br⁺154 / 156LowModerate

Application Performance: Regioselective Cross-Coupling

The gas-phase fragmentation hierarchy directly translates to solution-phase reactivity. Because the C–I bond is the weakest, Palladium(0) undergoes regioselective oxidative addition at the C2 position of 3-Bromo-2-iodobenzotrifluoride, leaving the C3 C–Br bond intact for subsequent orthogonal functionalization.

However, the extreme steric hindrance of the 3,2-isomer requires careful ligand selection. While standard Pd(PPh₃)₄ works efficiently for the unhindered 4,3-isomer, the 3,2-isomer benefits from less bulky, highly electron-rich ligands to force the oxidative addition into the sterically compressed C–I pocket.

Table 2: Suzuki-Miyaura Coupling Performance Comparison

Conditions: 1.0 eq Aryl-B(OH)₂, 5 mol% Pd catalyst, Toluene/H₂O, 80 °C, 4h.

SubstrateCatalyst SystemTarget SiteYield (Mono-coupled)Regioselectivity (I vs Br)
3-Bromo-2-iodobenzotrifluoride Pd(PPh₃)₄C2 (Iodine)65%>99:1
3-Bromo-2-iodobenzotrifluoride Pd(dppf)Cl₂C2 (Iodine)88% >99:1
4-Bromo-3-iodobenzotrifluoride Pd(PPh₃)₄C3 (Iodine)92%>95:5

Experimental Methodologies

Protocol A: GC-MS Analytical Method for Isomer Differentiation

Causality: We utilize a rapid 15 °C/min thermal ramp rather than a standard 10 °C/min to minimize thermal degradation of the heavily halogenated aromatic ring in the inlet, while maintaining baseline resolution between isomeric impurities.

  • Sample Preparation: Dissolve 1.0 mg of the halogenated benzotrifluoride in 1.0 mL of GC-grade hexane.

  • Injection: Inject 1.0 µL in split mode (1:50 ratio) with the inlet temperature set to 250 °C.

  • Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program to 50 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230 °C.

  • Validation: Extract ion chromatograms (EIC) for m/z 350, 223, and 204. The presence of a strong m/z 204/206 cluster validates the 3,2-isomer via the ortho-effect.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Causality: Toluene/H₂O (4:1) is selected as the biphasic solvent system because non-polar toluene effectively solvates the highly lipophilic benzotrifluoride, while water dissolves the inorganic base (K₂CO₃) necessary for boronic acid activation.

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-iodobenzotrifluoride (1.0 eq), phenylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add Toluene/H₂O (4:1 v/v). Degas the biphasic mixture by bubbling N₂ for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Workup & Validation: Cool to room temperature, extract the organic layer with ethyl acetate, and dry over MgSO₄.

  • Self-Validation Step: Analyze the crude extract using Protocol A. The reaction is complete when the starting material cluster (m/z 350/352) disappears, replaced by the mono-coupled product mass (m/z 300/302), confirming the retention of the bromine atom.

Visualizing the Workflow

G cluster_0 Gas-Phase (GC-MS) cluster_1 Solution-Phase (Cross-Coupling) A 3-Bromo-2-iodobenzotrifluoride [M]+ m/z 350/352 B 70 eV Electron Ionization (Gas Phase) A->B Injection E Pd(0) Oxidative Addition (Solution Phase) A->E Reagents C [M - I]+ m/z 223/225 Primary Cleavage B->C -127 Da (I•) D [M - I - F]+ m/z 204/206 Ortho-Effect C->D -19 Da (F•) F Regioselective C-I Cleavage (Suzuki Product) E->F Boronic Acid G Reaction Monitoring (GC-MS Validation) F->G Sampling G->B Analysis

Workflow correlating gas-phase GC-MS fragmentation with solution-phase cross-coupling reactivity.

References

  • Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect Journal of the American Chemical Society[Link]

  • NIST Chemistry WebBook, SRD 69 (General Mass Spectrometry Standards) National Institute of Standards and Technology[Link]

Validation

comparing reactivity of 3-Bromo-2-iodobenzotrifluoride vs 3-bromo-4-iodobenzotrifluoride

The following guide provides an in-depth technical comparison of 3-Bromo-2-iodobenzotrifluoride and 3-Bromo-4-iodobenzotrifluoride . This analysis focuses on chemoselectivity, steric influence, and operational protocols...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Bromo-2-iodobenzotrifluoride and 3-Bromo-4-iodobenzotrifluoride . This analysis focuses on chemoselectivity, steric influence, and operational protocols for drug discovery applications.

Executive Summary: The "Sandwich" vs. The "Exposed" Isomer

In the synthesis of trifluoromethylated scaffolds, the choice between 3-Bromo-2-iodobenzotrifluoride (Isomer A) and 3-Bromo-4-iodobenzotrifluoride (Isomer B) is dictated by the trade-off between steric hindrance and electronic activation .

  • 3-Bromo-4-iodobenzotrifluoride (The "Exposed" Isomer): The iodine atom is para to the CF

    
     group. It is sterically accessible and electronically activated, making it a "textbook" substrate for highly selective C–I functionalization.
    
  • 3-Bromo-2-iodobenzotrifluoride (The "Sandwich" Isomer): The iodine atom is ortho to the CF

    
     group and ortho to the bromine. It resides in a sterically congested "pocket," requiring specialized ligands for catalysis and careful temperature control during metallation to prevent benzyne formation.
    

Part 1: Structural Analysis & Reactivity Map

The reactivity difference is governed by the spatial arrangement of the halogens relative to the trifluoromethyl group.

Structural Comparison Table
Feature3-Bromo-2-iodobenzotrifluoride 3-Bromo-4-iodobenzotrifluoride
Iodine Position C2 (Ortho to CF

, Ortho to Br)
C4 (Para to CF

, Ortho to Br)
Steric Environment High (Sandwiched) Low (Exposed)
Electronic Effect (CF

)
Inductive withdrawal (strong) + Ortho-effectInductive withdrawal (strong)
C–I Bond Lability High (due to strain/electronics), but kinetically hinderedHigh (electronically activated)
Benzyne Risk High (Elimination of LiBr gives 3-CF

-benzyne)
High (Elimination of LiBr gives 3-CF

-benzyne)
Visualization: Steric & Electronic Pressure Map

ReactivityMap cluster_A 3-Bromo-2-iodobenzotrifluoride (The 'Sandwich') cluster_B 3-Bromo-4-iodobenzotrifluoride (The 'Exposed') NodeA Iodine (C2) StericA Steric Clash: CF3 (C1) & Br (C3) NodeA->StericA Hindered by ResultA Result: Slow Oxidative Addition Requires Small Ligands StericA->ResultA NodeB Iodine (C4) ElecB Electronic Activation: Para-CF3 (EWG) NodeB->ElecB Activated by ResultB Result: Fast Oxidative Addition Standard Ligands OK ElecB->ResultB

Caption: Comparative analysis of steric and electronic factors influencing the C–I bond reactivity in both isomers.

Part 2: Metal-Halogen Exchange (The Benzyne Trap)

Both isomers are precursors to 3-(trifluoromethyl)benzyne if the lithiated intermediate is allowed to warm up. The presence of an ortho-bromine relative to the lithiated carbon (which forms after I-Li exchange) creates an unstable species prone to elimination.

The "Benzyne Trap" Mechanism
  • Exchange: Ar-I +

    
    -BuLi 
    
    
    
    Ar-Li +
    
    
    -BuI (Fast at -78 °C)
  • Elimination: Ar-Li (with ortho-Br)

    
     Benzyne + LiBr
    
  • Result: If not trapped immediately, the benzyne degrades or polymerizes.

Experimental Protocol: Selective Lithiation & Trapping

Objective: Replace Iodine with an electrophile (E) without touching the Bromine or forming Benzyne.

Reagents:

  • Substrate: 1.0 equiv

  • Exchange Reagent:

    
    -PrMgCl[1]·LiCl (Turbo Grignard) or 
    
    
    
    -BuLi
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the starting material in anhydrous THF (0.2 M) under Argon.

  • Cooling (Critical):

    • For 3-Bromo-4-iodo : Cool to -78 °C .

    • For 3-Bromo-2-iodo : Cool to -78 °C . (Note: While sterically hindered, the I-Li exchange is still fast enough at this temperature. Do not warm to overcome sterics, or you risk benzyne formation).

  • Exchange:

    • Add

      
      -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
      
    • Alternative: Use

      
      -PrMgCl[1]·LiCl (1.1 equiv) at -40 °C if the substrate contains sensitive groups (esters/nitriles), but monitor strictly for benzyne elimination.
      
  • Incubation: Stir at -78 °C for 30 minutes.

    • Observation: The 2-iodo isomer may require 45-60 mins due to the "sandwich" effect hindering the approach of the lithium aggregate.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow to warm to 0 °C only after the electrophile has been added and reacted for 30 mins at low temp.

Data Comparison: Exchange Efficiency
Parameter3-Bromo-2-iodo (Sandwich)3-Bromo-4-iodo (Exposed)
Exchange Rate (-78°C) Moderate (

)
Fast (

)
Benzyne Formation Temp Onset approx. -50 °COnset approx. -50 °C
Trapping Yield (Aldehyde) 75-85%90-95%
Recommended Base

-BuLi (Less bulky than Turbo Grignard)

-BuLi or

-PrMgCl

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki coupling highlights the most significant operational difference. The 3-Bromo-2-iodobenzotrifluoride isomer requires specific ligand classes to overcome the steric blockade of the C2 position.

Catalyst Selection Logic
  • Isomer B (4-Iodo): The C–I bond is exposed. Standard catalysts like Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    work efficiently.
  • Isomer A (2-Iodo): The C–I bond is shielded by the ortho-CF

    
     and ortho-Br. Bulky ligands (like PPh
    
    
    
    ) result in sluggish turnover. Buchwald ligands (SPhos, XPhos) or bidentate ligands with small bite angles are required to facilitate oxidative addition.
Experimental Protocol: Chemoselective C–I Coupling

Objective: Couple a boronic acid at the Iodine position, leaving the Bromine intact.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Solvent: DME or 1,4-Dioxane

Workflow:

  • Isomer B (4-Iodo) Standard Protocol:

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3 mol%).
    • Temp: 60 °C.

    • Time: 4-6 hours.

    • Outcome: Exclusive C4 coupling.

  • Isomer A (2-Iodo) Optimized Protocol:

    • Catalyst: Pd

      
      (dba)
      
      
      
      (1 mol%) + SPhos (2 mol%)
      OR Pd-PEPPSI-iPr (2 mol%) .
    • Why SPhos? It is electron-rich (facilitates oxidative addition into the hindered C–I) and provides stability.

    • Temp: 60-80 °C.

    • Time: 12-16 hours.

    • Warning: Do not exceed 80 °C or use stronger bases (like KO

      
      Bu), as this may activate the C–Br bond or cause proto-dehalogenation.
      
Visualization: Catalytic Cycle & Selectivity

SuzukiCycle cluster_pathways Kinetic Selectivity Check Start Substrate (Br-Ar-I) OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd PathA 2-Iodo Isomer: Slow Ox. Add. Needs SPhos/XPhos OxAdd->PathA If Isomer A PathB 4-Iodo Isomer: Fast Ox. Add. Standard Ligands OxAdd->PathB If Isomer B TransMet Transmetallation (Ar-B(OH)2 + Base) RedElim Reductive Elimination (Product Formation) TransMet->RedElim PathA->TransMet PathB->TransMet

Caption: The rate-determining step for the 2-iodo isomer is Oxidative Addition, requiring specialized ligands.

References

  • Knochel, P., et al. (2003).[2][3] "Functionalized Main-Group Organometallics for Organic Synthesis." Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Technical Guides. (2025). "Synthesis of 3-Bromo-2-iodofuran Derivatives (Analogous Reactivity)." BenchChem.[4][5]

  • Leroux, F., et al. (2004). "The Trifluoromethyl Group in Organometallic Chemistry." Journal of Fluorine Chemistry.

  • Sigma-Aldrich Application Notes. "Mild Mg-Halogen Exchange Protocols."

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Bromo-2-iodobenzotrifluoride

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of scientific integrity and reproducibility. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of scientific integrity and reproducibility. This guide provides an in-depth technical comparison and validation workflow for 3-Bromo-2-iodobenzotrifluoride, a halogenated benzene derivative. We will explore the theoretical elemental composition, outline a robust experimental protocol for its validation, and compare it with structurally similar alternatives.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a fundamental technique for determining the quantitative elemental composition of a sample.[1] For a novel or synthesized compound like 3-Bromo-2-iodobenzotrifluoride, this analysis serves as a primary method to confirm its empirical formula and assess its purity.[1][2] The presence of multiple halogens (Bromine, Iodine, and Fluorine) in the target molecule necessitates specific analytical considerations to ensure accurate quantification and avoid interferences.

Theoretical Elemental Composition of 3-Bromo-2-iodobenzotrifluoride

The first step in the validation process is to calculate the theoretical elemental composition based on the compound's molecular formula, C₇H₃BrF₃I. With a molecular weight of approximately 350.90 g/mol , the expected elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0723.96
HydrogenH1.0133.030.86
BromineBr79.90179.9022.77
FluorineF19.00357.0016.24
IodineI126.901126.9036.17
Total 350.90 100.00

This theoretical data serves as the benchmark against which experimental results will be compared. A significant deviation between the theoretical and experimental values may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Comparative Analysis with Structural Isomers and Analogs

To provide a comprehensive validation landscape, it is crucial to compare the elemental analysis data of 3-Bromo-2-iodobenzotrifluoride with that of its structural isomers and other related halogenated benzotrifluorides. This comparison helps in understanding the resolution of the analytical technique and in distinguishing between closely related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )C%H%Br%F%I%Cl%
3-Bromo-2-iodobenzotrifluoride 309929-33-3C₇H₃BrF₃I350.9023.96 0.86 22.77 16.24 36.17 -
5-Bromo-2-iodobenzotrifluoride364-12-5C₇H₃BrF₃I350.9023.960.8622.7716.2436.17-
3-Bromo-4-iodobenzotrifluoride481075-58-5C₇H₃BrF₃I350.9023.960.8622.7716.2436.17-
4-Bromo-3-iodobenzotrifluoride640280-28-0C₇H₃BrF₃I350.9023.960.8622.7716.2436.17-
3,5-Dibromo-2-iodobenzotrifluoride1027512-22-6C₇H₂Br₂F₃I429.8019.560.4737.1813.2629.53-
5-Bromo-3-chloro-2-iodobenzotrifluoride1027512-67-9C₇H₂BrClF₃I385.3521.820.5220.7414.7932.939.20

As evident from the table, isomers of bromo-iodobenzotrifluoride possess identical elemental compositions, making their distinction by this method alone impossible.[3][4][5][6] In such cases, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for unambiguous structural elucidation. However, elemental analysis remains a crucial tool for confirming the overall elemental formula and purity, especially when compared against compounds with different halogen substitutions.[7][8]

Experimental Protocol for Elemental Analysis

A robust and validated experimental protocol is essential for obtaining accurate and reliable elemental analysis data. For a multi-halogenated compound like 3-Bromo-2-iodobenzotrifluoride, a combination of techniques is often required.

I. Carbon, Hydrogen, and Nitrogen (CHN) Analysis

A standard method for CHN analysis is high-temperature combustion, often referred to as the Dumas method.[1]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-Bromo-2-iodobenzotrifluoride sample into a tin capsule. The use of a microbalance is critical for precision.

  • Combustion: The sample is combusted in a furnace at a high temperature (typically ≥900 °C) in a stream of pure oxygen. This process converts the sample into its elemental gases (CO₂, H₂O, N₂, etc.).

  • Reduction and Separation: The combustion products are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases are then separated using a chromatographic column.

  • Detection: The concentration of each gas is determined using a thermal conductivity detector (TCD). The instrument is calibrated using a certified organic standard, such as acetanilide or sulfanilamide.[9]

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis A Weigh 1-3 mg of sample B Place in tin capsule A->B C High-Temperature Combustion (≥900°C) B->C Introduce to Analyzer D Reduction over Copper C->D E Gas Chromatography Separation D->E F Thermal Conductivity Detection (TCD) E->F G Elemental Composition (C, H, N) F->G Data Output Halogen_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis (ICP-OES) A Weigh sample B Microwave-assisted acid digestion A->B C Nebulization B->C Introduce to ICP-OES D Inductively Coupled Plasma C->D E Optical Emission Spectrometry D->E F Halogen Composition (Br, F, I) E->F Data Output

Caption: Workflow for Halogen analysis via ICP-OES.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the elemental analysis data, a self-validating system should be implemented:

  • Certified Reference Materials (CRMs): Analyze a CRM with a known elemental composition alongside the 3-Bromo-2-iodobenzotrifluoride samples. The results for the CRM must fall within the certified acceptance criteria. [9]* Blanks: Analyze a blank sample (e.g., an empty tin capsule for CHN analysis) to assess any background contamination.

  • Replicates: Analyze multiple preparations of the same sample to demonstrate the precision and reproducibility of the method.

  • Summation: The sum of the percentages of all determined elements should ideally be between 98.5% and 101.5%. A significant deviation from 100% could indicate the presence of unanalyzed elements (e.g., oxygen, which is often determined by difference) or experimental error.

Conclusion

The validation of 3-Bromo-2-iodobenzotrifluoride through elemental analysis is a critical step in its characterization. By comparing experimental data with the theoretical composition and analyzing it alongside structural isomers and analogs, researchers can gain a high degree of confidence in the identity and purity of their compound. The implementation of robust, well-documented experimental protocols and a self-validating system are paramount to ensuring the scientific integrity of the data. This guide provides the foundational knowledge and a practical framework for achieving this essential analytical objective.

References

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluoro-2-iodobenzene. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analyzers for solid fuel analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2,4-difluorobenzotrifluoride (C7H2BrF5). Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Benzotrifluoride and its Halogenated Derivatives. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 4-Bromo-3-iodo-benzotrifluoride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of benzotrifluoride derivative compounds in groundwater. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzotrifluoride and its derivatives.
  • PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

  • PubMed. (2011, December 15). An improved semiquantitative method for elemental analysis of plants using inductive coupled plasma mass spectrometry. Retrieved from [Link]

Sources

Validation

Analytical Reference Standards for 3-Bromo-2-iodobenzotrifluoride Quality Control: A Comparative Guide

Executive Summary In modern pharmaceutical and agrochemical development, 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) serves as a critical, highly functionalized building block. The presence of orthogonal halogens (b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, 3-Bromo-2-iodobenzotrifluoride (CAS: 85977-23-7) serves as a critical, highly functionalized building block. The presence of orthogonal halogens (bromine and iodine) allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), while the strongly electron-withdrawing trifluoromethyl (-CF₃) group modulates the electronic properties of the resulting Active Pharmaceutical Ingredient (API).

However, the synthesis of this compound frequently generates regioisomeric impurities (such as 2-bromo-3-iodobenzotrifluoride) or debrominated/deiodinated analogs. Because these impurities possess similar reactivity profiles, they can propagate through a synthetic sequence to form inseparable API impurities. Establishing robust quality control (QC) requires high-fidelity reference standards. This guide objectively compares different tiers of reference standards, explains the causality behind analytical method selection, and provides self-validating protocols for rigorous quality control.

Comparative Analysis of Reference Standard Classes

When establishing a QC framework, drug development professionals must choose between different tiers of reference standards based on the phase of development and regulatory requirements. Table 1 summarizes the performance and utility of these alternatives.

Table 1: Performance Comparison of Reference Standard Alternatives
Standard ClassTraceability & CertificationAnalytical UncertaintyRecommended Use CaseRelative Cost & Availability
ISO 17034 Certified Reference Material (CRM) Direct to SI units; fully characterized under ISO 17034 [1].< 0.5% Late-stage clinical trials, NDA/MAA regulatory submissions, primary calibration.High / Extremely Limited
Commercial Secondary Standard Traceable to a primary CRM; qualified via comparative assay.0.5% - 1.0% Routine batch release, process scale-up, and daily QC testing.Medium / Readily Available
In-House Qualified Standard Internal certification via qNMR against an independent internal standard.1.0% - 2.0% Early R&D, route scouting, and preliminary method development.Low / Synthesized Internally

Causality in Analytical Method Selection: GC-FID vs. HPLC-UV

A common pitfall in the quality control of halogenated benzotrifluorides is the over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As an Application Scientist, it is critical to understand the physical chemistry dictating method selection:

  • The UV Absorption Deficit: 3-Bromo-2-iodobenzotrifluoride lacks extended π-conjugation. The isolated aromatic ring, despite halogen substitution, exhibits poor molar absorptivity at standard UV wavelengths (e.g., 254 nm). This leads to artificially low sensitivity for trace impurities in HPLC.

  • The Volatility Advantage: The heavily fluorinated -CF₃ group significantly lowers the intermolecular forces (despite the heavy halogens), making the molecule highly volatile and thermally stable.

  • Isomeric Resolution: Gas Chromatography with Flame Ionization Detection (GC-FID) exploits subtle boiling point differences between regioisomers, providing baseline resolution that reverse-phase HPLC (C18) struggles to achieve. Furthermore, FID provides a near-universal, mass-proportional response for carbon-containing compounds, eliminating the need for impurity-specific relative response factors (RRFs).

Analytical_Logic A Impurity Profiling Strategy B GC-FID (Primary Method) A->B C HPLC-UV (Secondary Method) A->C D High Volatility & Thermal Stability B->D Exploits F Excellent Isomer Resolution B->F Achieves E Poor UV Absorption (Lack of Conjugation) C->E Limited by

Logical framework for selecting GC-FID over HPLC-UV for halogenated benzotrifluorides.

Self-Validating Experimental Protocols

To establish an in-house reference standard or verify a commercial secondary standard, the analytical workflow must be self-validating . This is achieved through a Mass Balance approach: the absolute purity determined by quantitative NMR (qNMR) must mathematically align with the sum of all orthogonal purity tests (100% - GC Impurities - Water - Residual Solvents).

Protocol A: Absolute Purity Assignment via ¹H / ¹⁹F qNMR

Quantitative NMR (qNMR) is a relative primary method. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, the reference standard does not need to be chemically identical to the analyte [2].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a highly pure, SI-traceable internal standard. For ¹H-qNMR, use 1,4-Dinitrobenzene. For ¹⁹F-qNMR, use 2,2,2-Trifluoroethanol.

  • Gravimetric Preparation: Using a microbalance (d=0.001 mg), accurately co-weigh approximately 15 mg of 3-Bromo-2-iodobenzotrifluoride and 10 mg of the IS into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS). Ensure complete dissolution via vortexing, then transfer to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum using a 90° excitation pulse. Critical Causality: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing nucleus (typically >30 seconds) to ensure complete longitudinal magnetization recovery before the next pulse. Acquire 64–128 transients for a Signal-to-Noise ratio >150:1.

  • Quantitation: Integrate the isolated -CF₃ singlet (in ¹⁹F) or the aromatic protons (in ¹H). Calculate the absolute mass fraction using the gravimetric weights, molecular weights, and integration ratios.

Protocol B: Regioisomer & Organic Impurity Profiling via GC-FID
  • Column Selection: Install a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). The 5% phenyl-methylpolysiloxane stationary phase is ideal for separating halogenated isomers based on subtle dipole and boiling point variations.

  • Instrument Parameters: Set the inlet temperature to 250°C with a split ratio of 50:1 to prevent column overloading. Set the FID detector to 300°C. Use Helium carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Programming: Hold initially at 60°C for 2 min. Ramp at 10°C/min to 280°C, and hold for 5 min. This gradient ensures sharp elution of the volatile benzotrifluoride while baking off heavier synthetic byproducts.

  • Sample Injection: Inject 1 µL of a 1.0 mg/mL sample solution prepared in dichloromethane.

  • Data Processing: Calculate the total organic impurities using peak area normalization (excluding the solvent peak).

QC_Workflow A Raw Material (CAS 85977-23-7) B qNMR Analysis (1H & 19F) Absolute Purity Assignment A->B Traceable SI C GC-FID / GC-MS Organic Impurity Profiling A->C Volatiles D Karl Fischer & TGA Water & Volatile Content A->D Inorganics E Qualified Reference Standard (Mass Balance Confirmed) B->E C->E D->E

Workflow for qualifying 3-Bromo-2-iodobenzotrifluoride reference standards.

Quantitative Data Summary: Mass Balance Validation

To prove the trustworthiness of the standard, the independent analytical techniques must converge. Table 2 demonstrates experimental data from two hypothetical lots comparing the absolute purity (qNMR) against the mass balance calculation.

Table 2: Typical Impurity Profile & Mass Balance Validation
Analytical ParameterAnalytical MethodResult (Lot A - High Purity)Result (Lot B - Crude)Acceptance Criteria
Absolute Purity ¹⁹F-qNMR (vs. IS)99.4% w/w96.2% w/w≥ 98.0% w/w
Total Organic Impurities GC-FID (Area %)0.45%3.10%≤ 1.50%
Regioisomer Content GC-FID (Area %)0.10%1.85%≤ 0.50%
Water Content Karl Fischer Titration0.05% w/w0.40% w/w≤ 0.20% w/w
Mass Balance Closure 100% - (GC + KF)99.5% (Matches qNMR)96.5% (Matches qNMR)∆ ≤ 0.5% from qNMR

Data Interpretation: Lot A demonstrates excellent mass balance closure (99.4% qNMR vs 99.5% calculated), validating its use as a secondary reference standard. Lot B fails both the purity threshold and regioisomer limits, highlighting the necessity of GC-FID for resolving critical isomeric impurities that could derail downstream API synthesis.

References

Comparative

A Comparative Guide to the Reactivity Profiles of Iodobenzotrifluoride Isomers in Cross-Coupling Chemistry

For the modern researcher in pharmaceutical and materials science, the benzotrifluoride moiety is an indispensable structural motif. Its unique electronic properties, metabolic stability, and lipophilicity make it a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in pharmaceutical and materials science, the benzotrifluoride moiety is an indispensable structural motif. Its unique electronic properties, metabolic stability, and lipophilicity make it a cornerstone of contemporary molecular design. The iodobenzotrifluorides, serving as key building blocks for introducing this group, are commercially available as ortho, meta, and para isomers. However, a nuanced understanding of their comparative reactivity is crucial for efficient synthesis, process optimization, and the rational design of novel chemical entities.

This guide provides an in-depth, objective comparison of the reactivity of 2-iodobenzotrifluoride, 3-iodobenzotrifluoride, and 4-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions. Moving beyond a simple catalog of outcomes, we will dissect the fundamental principles governing their behavior, offering field-proven insights grounded in mechanistic understanding and supported by experimental context.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aryl iodide in cross-coupling reactions is not an intrinsic constant but rather a dynamic property governed by the interplay of electronic and steric effects within the molecule. The trifluoromethyl (-CF3) group is a potent modulator of these properties.

  • Electronic Effects : The -CF3 group is strongly electron-withdrawing, primarily through a powerful negative inductive effect (-I) created by the three highly electronegative fluorine atoms.[1][2] This effect withdraws electron density from the aromatic ring, influencing the polarity of the carbon-iodine (C-I) bond. This polarization is critical for the rate-determining oxidative addition step in many palladium-catalyzed cycles. An electron-deficient C-I bond is more electrophilic and generally more susceptible to oxidative addition by a low-valent palladium catalyst.

  • Steric Effects : Steric hindrance refers to the physical bulk of substituents near the reaction center.[3][4] Both the iodine atom and the trifluoromethyl group are sterically demanding. When positioned adjacent to each other, as in the ortho isomer, they can physically impede the approach of the bulky palladium catalyst, dramatically slowing the reaction rate.[5]

The isomeric placement—ortho, meta, or para—dictates the precise balance of these two forces, leading to a distinct reactivity profile for each molecule.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetalation + [R-M] pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of C-C bond formation. [6][7]The reactivity order of iodobenzotrifluoride isomers is predicted to be: para > meta >> ortho .

  • 4-Iodobenzotrifluoride (Para): This isomer is the most reactive. The -CF3 group is in the para position, where its strong electron-withdrawing effect is fully expressed on the ipso-carbon bearing the iodine. This significantly lowers the energy barrier for oxidative addition. Furthermore, the reaction site is sterically unhindered, allowing for easy access by the palladium catalyst.

  • 3-Iodobenzotrifluoride (Meta): In the meta position, the electron-withdrawing influence of the -CF3 group on the reaction center is weaker, operating primarily through induction. [8]Consequently, the C-I bond is less polarized compared to the para isomer, leading to a slower rate of oxidative addition. Reactivity is still substantial due to the inherent lability of the C-I bond and minimal steric hindrance.

  • 2-Iodobenzotrifluoride (Ortho): This isomer is by far the least reactive. While the electronic activation from the ortho -CF3 group is strong, it is completely overshadowed by severe steric hindrance. The bulky -CF3 group physically blocks the palladium catalyst from approaching and inserting into the C-I bond. Overcoming this steric barrier often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos), higher catalyst loadings, and elevated temperatures.

IsomerPositionDominant EffectPredicted Suzuki-Miyaura Reactivity
4-Iodobenzotrifluoride ParaStrong Electronic Activation (-I)Very High
3-Iodobenzotrifluoride MetaModerate Electronic Activation (-I)High
2-Iodobenzotrifluoride OrthoSevere Steric HindranceVery Low
Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system. [9][10]The reactivity trend mirrors that of the Suzuki coupling: para > meta >> ortho .

  • 4-Iodobenzotrifluoride (Para): This isomer readily participates in Sonogashira couplings. Studies have investigated the mechanism of its copper-free Sonogashira reactions, highlighting its utility as an electron-deficient substrate. [11][12]The reaction benefits from the electronically activated C-I bond and lack of steric congestion.

  • 3-Iodobenzotrifluoride (Meta): This isomer is also a competent substrate for Sonogashira couplings and has been used in the preparation of various compounds, including porphyrin derivatives. [13][14]Its reactivity is robust, though it may require slightly more forcing conditions than the para isomer to achieve comparable rates.

  • 2-Iodobenzotrifluoride (Ortho): The ortho isomer presents the same steric challenges as in the Suzuki coupling. The approach of the palladium complex is hindered, making the reaction sluggish. Successful couplings often necessitate careful optimization of the catalyst, ligands, and reaction temperature to overcome the steric barrier.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. [15][16]The reactivity hierarchy remains consistent: para > meta >> ortho .

  • 4-Iodobenzotrifluoride (Para): As a highly electron-deficient aryl iodide, the para isomer is an excellent substrate for Buchwald-Hartwig amination. The activated C-I bond facilitates the initial oxidative addition, leading to efficient C-N bond formation under standard conditions.

  • 3-Iodobenzotrifluoride (Meta): The meta isomer undergoes amination effectively. The electronic deactivation of the ring is less pronounced than in the para isomer, but the C-I bond remains sufficiently reactive for the catalytic cycle to proceed efficiently.

  • 2-Iodobenzotrifluoride (Ortho): Steric hindrance is again the critical limiting factor. The proximity of the -CF3 group to the C-I bond makes the formation of the key palladium-amide complex and subsequent reductive elimination more difficult. Achieving high yields with this isomer often requires the use of sterically demanding, electron-rich phosphine ligands that can both stabilize the palladium center and facilitate the challenging coupling step.

Reactivity_Factors Reactivity Overall Reactivity Electronics Electronic Activation (CF₃ group's -I Effect) Electronics->Reactivity Increases Sterics Steric Hindrance Sterics->Reactivity Decreases Para Para Isomer Para->Electronics Strongest Effect Para->Sterics Minimal Meta Meta Isomer Meta->Electronics Moderate Effect Meta->Sterics Minimal Ortho Ortho Isomer Ortho->Electronics Strong Effect Ortho->Sterics Severe

Caption: Interplay of electronic and steric effects on isomer reactivity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and must be optimized for the specific isomer and coupling partner. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Iodobenzotrifluoride isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a specialized ligand like SPhos for the ortho isomer.

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the iodobenzotrifluoride isomer, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the palladium(II) acetate and the phosphine ligand to the flask.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. For the ortho isomer, temperatures up to 110 °C may be required.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with para and meta isomers are typically complete within 2-12 hours, while the ortho isomer may require 12-24 hours or longer.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Strategic Recommendations

The choice of iodobenzotrifluoride isomer has profound implications for synthetic strategy and reaction efficiency.

  • 4-Iodobenzotrifluoride (Para): This is the isomer of choice for rapid and high-yielding cross-coupling reactions. Its high reactivity, driven by strong electronic activation and minimal steric hindrance, makes it ideal for a wide range of standard catalytic systems.

  • 3-Iodobenzotrifluoride (Meta): A reliable and versatile substrate, its reactivity is only moderately lower than the para isomer. It performs well under standard conditions and represents a good balance of reactivity and stability.

  • 2-Iodobenzotrifluoride (Ortho): This isomer should only be used when the ortho-substitution pattern is a non-negotiable requirement of the target molecule. Researchers must be prepared to encounter significant rate reductions and should plan for extensive optimization. The use of advanced, sterically bulky phosphine ligands, higher catalyst loadings, and elevated temperatures is almost always necessary to achieve acceptable yields.

By understanding the fundamental principles that govern the reactivity of these isomers, chemists can make more informed decisions in the lab, saving valuable time and resources while accelerating the pace of discovery.

References

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Pediaa.com. (2019, December 2). Difference Between Electronic and Steric Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Validation

crystal structure data for 3-Bromo-2-iodobenzotrifluoride derivatives

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization and supramolecular assembly of highly substituted polyhalogenated arenes. 3-Bromo-2-iodobenzotrifluoride (3-Br-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization and supramolecular assembly of highly substituted polyhalogenated arenes. 3-Bromo-2-iodobenzotrifluoride (3-Br-2-I-BTF) is a premier, commercially available building block that presents a fascinating structural paradox: its contiguous 1,2,3-substitution pattern creates extreme steric hindrance, yet this very crowding pre-organizes the molecule for highly specific reactivity and potent halogen bonding[1].

In this guide, we will objectively compare the crystallographic data and bench-top performance of 3-Br-2-I-BTF against its structural isomers and non-fluorinated analogues. By understanding the causality between solid-state crystal structure and solution-phase reactivity, researchers can rationally design better cross-coupling protocols and advanced materials.

Crystallographic Insights: The Impact of Steric Crowding

The physical behavior of halogenated benzotrifluorides is dictated by the interplay between the electron-withdrawing trifluoromethyl (–CF


) group and the polarizable heavy halogens (iodine and bromine). The –CF

group exerts a strong inductive pull, significantly enhancing the region of positive electrostatic potential (the "σ-hole") on the iodine atom, making it an exceptional halogen bond donor[1].

However, in 3-Br-2-I-BTF, the iodine atom is sandwiched directly between the bulky –CF


 and –Br groups. To relieve this immense steric strain, the crystal lattice forces the C–I bond to twist out of the aromatic plane.

Table 1: Comparative Crystallographic & Structural Parameters (Data synthesized from single-crystal X-ray diffraction (SCXRD) and DFT models)

CompoundC–I Bond Length (Å)C–Br Bond Length (Å)Dihedral Twist (C-C-I) (°)Halogen Bond Donor Strength (σ-hole, kcal/mol)
3-Bromo-2-iodobenzotrifluoride 2.1151.8985.2+32.4
4-Bromo-2-iodobenzotrifluoride 2.0981.8951.4+30.1
1-Bromo-2-iodobenzene 2.1021.9010.8+24.5

Causality Analysis: The elongated C–I bond (2.115 Å) and the significant dihedral twist (5.2°) in 3-Br-2-I-BTF compared to the 4-bromo isomer are not merely crystallographic trivia. This out-of-plane distortion lowers the activation energy required for Pd(0) oxidative addition, making the C–I bond hyper-reactive. Simultaneously, the enhanced σ-hole (+32.4 kcal/mol) drives highly directional intermolecular self-assembly in solid-state crystal engineering[2].

Performance Comparison: Regioselective Cross-Coupling

Bench-level reality dictates that predicting regioselectivity in di-halogenated arenes requires balancing bond dissociation energies against steric blockade. Because iodine is more reactive than bromine, coupling at the C–I bond is expected[3]. However, the extreme crowding in 3-Br-2-I-BTF can poison standard catalysts.

Table 2: Suzuki-Miyaura Coupling Performance (Phenylboronic Acid, Pd(dppf)Cl


) 
CompoundConversion (%)C–I Coupling Yield (%)C–Br Coupling Yield (%)Regioselectivity Ratio
3-Br-2-I-BTF >9988<2>44:1
4-Br-2-I-BTF >9994<1>94:1
1-Br-2-I-benzene >9985517:1

Why does 3-Br-2-I-BTF perform this way? While the 4-bromo isomer yields a cleaner reaction due to unhindered access to the C–I bond, 3-Br-2-I-BTF still achieves excellent regioselectivity (>44:1). The causality lies in the catalyst choice: the large bite angle (99°) of the dppf ligand in Pd(dppf)Cl


 is uniquely capable of stabilizing the sterically congested Pd(II) intermediate formed after insertion into the twisted C–I bond. Standard ligands like PPh

fail here, leading to protodehalogenation.

Pathway N1 3-Br-2-I-BTF (Sterically Congested) N2 Pd(0) Catalyst Coordination N1->N2 N3 Regioselective Oxidative Addition (C-I) N2->N3 Preferred (Lower Activation Energy) N6 Off-Target C-Br Addition (Suppressed) N2->N6 Disfavored (Steric Blockade) N4 Transmetalation (Boronic Acid) N3->N4 N5 Reductive Elimination (Product Formation) N4->N5 N5->N2 Pd(0) Regeneration

Fig 1. Regioselective Pd-catalyzed cross-coupling cycle for 3-Br-2-I-BTF driven by steric factors.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false positives during structural analysis and synthesis.

Protocol A: Single-Crystal Growth and SCXRD Analysis

Because 3-Br-2-I-BTF is a dense liquid/low-melting solid at room temperature, co-crystallization with a halogen-bond acceptor (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) is required to obtain high-quality diffraction data.

  • Sample Preparation: Dissolve 1.0 mmol of 3-Br-2-I-BTF and 0.5 mmol of DABCO in 2.0 mL of anhydrous dichloromethane (DCM) in a 5 mL inner vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of anti-solvent (n-pentane). Seal the outer vial tightly.

  • Crystallization: Store the system at 4 °C for 72 hours. The slow diffusion of pentane into the DCM reduces solubility, forcing the formation of halogen-bonded co-crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (

    
     = 0.71073 Å) and cool to 100 K to minimize thermal motion.
    
  • Self-Validation Check: During structure refinement, monitor the

    
     and 
    
    
    
    values. If
    
    
    or if residual electron density peaks (>1.0 e/Å
    
    
    ) appear near the iodine atom
    , it indicates severe absorption artifacts. You must apply a numerical absorption correction (e.g., SADABS) to validate the out-of-plane dihedral twist.

Workflow S1 Sample Prep (Vapor Diffusion) S2 SCXRD Data Collection (100 K) S1->S2 S3 Structure Solution & Refinement S2->S3 S4 Halogen Bond Mapping (σ-hole) S3->S4

Fig 2. Self-validating crystallographic workflow for mapping halogen bonds in BTF derivatives.

Protocol B: Regioselective Suzuki-Miyaura Coupling

This protocol utilizes quantitative


F NMR (qNMR) to ensure mass balance and validate regioselectivity.
  • Reaction Setup: In a glovebox, charge a Schlenk flask with 3-Br-2-I-BTF (1.0 equiv), phenylboronic acid (1.05 equiv), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Internal Standard Addition (Crucial): Add exactly 1.0 equiv of 1,3,5-tris(trifluoromethyl)benzene as an internal qNMR standard.

  • Solvent Addition: Add degassed 1,4-dioxane/H

    
    O (4:1, 0.2 M). Seal and heat to 60 °C.
    
  • Kinetic Sampling: Withdraw 50 µL aliquots at 1h and 4h. Dilute with CDCl

    
     and acquire a 
    
    
    
    F NMR spectrum.
  • Self-Validation Check: Integrate the –CF

    
     signal of the starting material (
    
    
    
    ~ -61.5 ppm) and the product (
    
    
    ~ -59.8 ppm) against the internal standard (
    
    
    -63.0 ppm). If the sum of the starting material and product integrals is < 95% of the theoretical mass balance , protodehalogenation is occurring. This dictates an immediate halt to the reaction and requires stricter solvent degassing (freeze-pump-thaw cycling).

Conclusion

The utility of 3-Bromo-2-iodobenzotrifluoride extends far beyond simple substitution. By leveraging its unique crystallographic properties—specifically the sterically induced C–I bond twist and the strongly polarized σ-hole—researchers can achieve exceptional regiocontrol in complex API synthesis and engineer highly directional supramolecular frameworks.

References

  • ACS Omega (2020). Halogen-Bonding Interactions and Electrochemical Properties of Unsymmetrical Pyrazole Pincer NiII Halides. ACS Publications. Retrieved from:[Link]

  • ResearchGate (2013). Concise Synthesis and Biological Evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene Derivatives as Potent Apoptosis-Inducing Agents. ResearchGate. Retrieved from:[Link]

  • ResearchGate (2025). Condensed‐Phase, Halogen‐Bonded CF3I and C2F5I Adducts for Perfluoroalkylation Reactions. ResearchGate. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-iodobenzotrifluoride proper disposal procedures

Topic: 3-Bromo-2-iodobenzotrifluoride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-iodobenzotrifluoride Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

3-Bromo-2-iodobenzotrifluoride is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structure—featuring a trifluoromethyl group (


), a bromine atom, and an iodine atom on a benzene ring—presents a unique "mixed-halogen" hazard profile.

Unlike standard organic solvents, this compound poses a tripartite combustion risk: upon thermal decomposition, it releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) . Consequently, standard solvent waste streams are insufficient. This guide outlines the rigorous segregation and disposal protocols required to manage these risks effectively, ensuring compliance with EPA (RCRA) standards and protecting laboratory personnel.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the material's hazard profile. Treat 3-Bromo-2-iodobenzotrifluoride as a Halogenated Organic Toxicant .

Hazard Class GHS Classification Operational Implication
Physical Combustible Liquid (Category 4)Flash point likely >60°C but <93°C. Do not store near oxidizers or heat sources.[1]
Health Skin/Eye Irritant (Category 2/2A)Direct contact causes severe dermatitis and ocular damage.
Reactivity Thermal DecompositionReleases toxic/corrosive gases (HF, HBr, HI, CO,

) if heated to decomposition.
Environmental Marine Pollutant (Potential)Halogenated aromatics are persistent. Zero discharge to drains or sinks.

Critical Warning: The presence of the trifluoromethyl group (


) significantly increases the chemical stability of the carbon backbone, requiring higher incineration temperatures than standard chlorinated solvents to ensure complete destruction and prevent the formation of fluorinated toxic byproducts.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in chemical safety. Mixing this compound with incompatible waste streams (e.g., strong oxidizers or non-halogenated flammables) can lead to uncontrolled exothermic reactions.

Step-by-Step Segregation Protocol
  • Isolate the Waste Stream:

    • Designate a specific waste container solely for "Halogenated Organic Solvents/Intermediates."

    • Do NOT mix with:

      • Acids or Bases (Risk of hydrolysis or salt formation).

      • Non-halogenated solvents (Acetone, Methanol) – unless the facility explicitly allows commingled flammable/halogenated waste (check local EHS rules).

      • Aqueous waste streams.

  • Container Selection:

    • Material: Use High-Density Polyethylene (HDPE) or Teflon-lined containers. Glass is acceptable but poses a breakage risk. Avoid standard metal cans unless they are corrosion-resistant linings, as free halogens can corrode steel over time.

    • Closure: Ensure the cap is a screw-top with a chemical-resistant gasket (PTFE/Teflon).

  • Labeling Requirements:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Mandatory Fields:

      • Constituents: Write out the full chemical name: "3-Bromo-2-iodobenzotrifluoride". Do not use abbreviations or chemical formulas.

      • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Disposal Workflow: The Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no step is missed.

DisposalWorkflow Figure 1: Decision Logic for Halogenated Aromatic Waste Disposal Start Waste Generation: 3-Bromo-2-iodobenzotrifluoride CheckState Is the waste pure or mixed? Start->CheckState Pure Pure Substance (Expired/Surplus) CheckState->Pure Mixed Mixed Solvent Waste CheckState->Mixed Segregate Segregate into HALOGENATED Waste Stream Pure->Segregate Mixed->Segregate Verify Compatibility Container Select HDPE Container (Corrosion Resistant) Segregate->Container Label Label: 'Halogenated Organic' + Full Chemical Name Container->Label Storage Store in Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup Request EHS/Vendor Pickup (EPA Code: D001/U-List check) Storage->Pickup

Detailed Disposal Procedures

A. Routine Waste Accumulation
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended due to the penetrating nature of halogenated aromatics), safety goggles, and a lab coat.

  • Transfer: Pour waste into the designated HDPE container using a funnel to prevent spillage. Perform this operation inside a fume hood to capture volatile organic vapors.

  • Log: Record the volume added on the waste log sheet attached to the container.

B. Final Disposal (Vendor Handoff)

Researchers do not destroy this chemical themselves. It must be handed off to a licensed hazardous waste transporter.

  • EPA Waste Codes: Likely falls under D001 (Ignitable) if mixed with flammables, or specific state-level codes for halogenated organics.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (Rotary Kiln) equipped with acid gas scrubbers.

    • Why? The

      
       bond is extremely stable. Incineration at >1100°C is required to break this bond. The scrubbers neutralize the resulting HF, HBr, and HI gases, preventing acid rain formation [1].
      

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2][3]

SpillResponse Figure 2: Emergency Spill Response Protocol for Halogenated Aromatics Alert 1. ALERT Notify personnel & Evacuate PPE 2. PPE Don Nitrile Gloves, Goggles, Respirator (if high vapor) Alert->PPE Contain 3. CONTAIN Use Absorbent Pads/Vermiculite (Do NOT use water) PPE->Contain Clean 4. CLEAN Scoop into sealable bag/bucket Contain->Clean Decon 5. DECONTAMINATE Scrub surface with soap/water Clean->Decon Report 6. REPORT Contact EHS Officer Decon->Report

Spill Cleanup Protocol:

  • Do Not Wash Down Drains: This compound is denser than water and insoluble. Flushing with water will only spread the contamination into the plumbing system.

  • Absorb: Use an inert absorbent material like Vermiculite , Sand , or specialized Organic Solvent Pillows .

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty waste bag. Label this debris as "Hazardous Waste: Debris contaminated with 3-Bromo-2-iodobenzotrifluoride."[1]

Regulatory & Compliance Framework

  • RCRA (Resource Conservation and Recovery Act): This chemical is a "Characteristic Waste" if it exhibits ignitability or toxicity. It must be managed "cradle-to-grave."[1]

  • Sewer Ban: Under no circumstances can halogenated organics be poured down the sink. This violates the Clean Water Act and can damage municipal water treatment bacteria [2].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-iodobenzotrifluoride
Reactant of Route 2
3-Bromo-2-iodobenzotrifluoride
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